molecular formula C6H6F3NOS B079273 (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 14857-19-3

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

カタログ番号: B079273
CAS番号: 14857-19-3
分子量: 197.18 g/mol
InChIキー: UUAQJWNNEXFILD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional thiazole core, a privileged scaffold frequently found in pharmacologically active molecules. The presence of the electron-withdrawing trifluoromethyl (CF3) group at the 4-position enhances the molecule's metabolic stability and modulates its electronic properties, which can be critical for optimizing ligand-receptor interactions. The primary hydroxymethyl group at the 5-position serves as a versatile synthetic handle, enabling facile functionalization through alkylation, acylation, or oxidation to the corresponding aldehyde, thereby allowing for the rapid generation of diverse compound libraries.

特性

IUPAC Name

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAQJWNNEXFILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650214
Record name [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-72-9
Record name [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 1000339-72-9): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, CAS number 1000339-72-9, is a fluorinated heterocyclic compound belonging to the thiazole family. While specific research on this alcohol derivative is emergent, its structural significance is underscored by its position as a key synthetic building block and a derivative of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This carboxylic acid is a critical intermediate in the synthesis of the commercial fungicide Thifluzamide.[1][2][3] This guide provides an in-depth examination of the compound's properties, a detailed exposition of its synthetic pathway from common starting materials, standard analytical protocols for its characterization, and a discussion of its current and potential applications in agrochemical and pharmaceutical research. The methodologies are presented with a rationale for experimental choices, ensuring a robust and reproducible framework for researchers.

Chemical Identity and Physicochemical Properties

The core of this molecule is a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group.[4] The trifluoromethyl group is particularly significant as it can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, making this a valuable scaffold in drug and pesticide design.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1000339-72-9 [5]
Molecular Formula C₆H₆F₃NOS [5]
Molecular Weight 197.18 g/mol [5]
Appearance White to off-white solid (predicted) [4]
Boiling Point Not available; Predicted for precursor acid: 285.5±40.0 °C [6]
Density Not available; Predicted for precursor acid: 1.570±0.06 g/cm³ [6]

| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO |[4] |

Synthesis and Manufacturing

The primary route to obtaining (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves the chemical reduction of its more extensively documented precursor, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 117724-63-7). The synthesis is therefore best understood as a two-part process.

Part A: Synthesis of the Carboxylic Acid Intermediate

The industrial synthesis of the carboxylic acid intermediate is a robust, multi-step process that starts from trifluoroacetic ethyl acetoacetate.[1] This method avoids hazardous reagents like gaseous chlorine and is designed for high yield and purity.[1][2]

G A Ethyl Trifluoroacetoacetate B Chlorination (+ Sulfuryl Chloride) A->B -12°C to 15°C C Ethyl 2-chloro-4,4,4-trifluoroacetoacetate B->C D Cyclization (+ Thioacetamide in Ethanol) C->D Reflux E Ethyl 2-methyl-4-(trifluoromethyl) thiazole-5-carboxylate D->E F Hydrolysis (+ NaOH solution) E->F < 40°C G 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic Acid F->G G A 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic Acid B Reduction (e.g., LiAlH₄ in dry THF) A->B 0°C to RT C (2-Methyl-4-(trifluoromethyl) thiazol-5-yl)methanol B->C D Work-up & Purification (Quenching, Extraction, Chromatography) C->D E Final Product D->E

Fig. 2: Reduction of the carboxylic acid to the target methanol.

Experimental Protocol: Reduction to the Target Alcohol

  • Setup: To a dry, nitrogen-purged reaction flask, add a suspension of Lithium Aluminum Hydride (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Rationale: LiAlH₄ reacts violently with water; anhydrous conditions are critical for safety and efficacy. The reaction is highly exothermic, necessitating initial cooling.

  • Addition: Dissolve the 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in dry THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts.

  • Isolation: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final compound with high purity.

Core Applications and Biological Context

The primary value of the (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol scaffold lies in its utility as a versatile intermediate for creating more complex molecules with significant biological activity.

G cluster_0 Core Scaffold cluster_1 Key Derivatives & Applications A (2-Methyl-4-(trifluoromethyl) thiazol-5-yl)methanol B Thifluzamide (Fungicide) A->B Serves as a structural analog and building block for C Novel Carboxamides (Insecticides) A->C Can be derivatized into D Potential Therapeutics (e.g., Enzyme Inhibitors) A->D Scaffold for discovery of

Fig. 3: Relationship of the core methanol to key application areas.
  • Agrochemicals: The 2-methyl-4-(trifluoromethyl)thiazole core is the key pharmacophore in Thifluzamide , a thiazole amide fungicide. [2][3]Thifluzamide functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. Research has also shown that novel carboxamide derivatives synthesized from this core exhibit significant insecticidal activity against pests like the potato leafhopper. [7]* Medicinal Chemistry: Thiazole rings are prevalent in a wide range of pharmaceuticals, including antibiotics and anti-inflammatory drugs. [7]The trifluoromethyl group enhances drug-like properties. Therefore, this compound is an attractive starting point for synthesizing novel therapeutic agents. For instance, derivatives of related thiazoles have been investigated as potential enzyme inhibitors and receptor antagonists. [7]

Analytical Characterization

To ensure the identity and purity of a synthesized batch of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a combination of analytical techniques is required.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute further to a working concentration of ~50-100 µg/mL.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Detection: Use a UV detector, monitoring at a wavelength where the thiazole ring shows significant absorbance (e.g., 254 nm).

  • Analysis: A pure sample should exhibit a single major peak. Purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.

Table 2: Standard Spectroscopic Characterization

Technique Expected Observations
¹H NMR Expect distinct signals for the methyl group (singlet, ~2.5-2.8 ppm), the methylene (CH₂) group of the alcohol (singlet, ~4.5-4.8 ppm), and the hydroxyl proton (broad singlet, variable).
¹⁹F NMR A sharp singlet corresponding to the CF₃ group. This is a highly sensitive and unambiguous method for confirming the presence of the trifluoromethyl moiety.
¹³C NMR Signals for all 6 unique carbon atoms, including the CF₃ carbon (quartet due to C-F coupling), and carbons of the thiazole ring, methyl, and methylene groups.

| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to its molecular weight (197.18). |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from related fluorinated and heterocyclic compounds suggest a standard set of precautions.

Table 3: Prudent Safety and Handling Practices

Category Recommendation Rationale
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). To prevent skin and eye contact with the chemical. [8][9]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. To minimize inhalation of the compound. [8]
First Aid (Eyes) In case of contact, immediately rinse eyes cautiously with water for several minutes. To flush out any residual chemical. [8]
First Aid (Skin) Wash skin with plenty of water. To remove the compound from the skin surface. [8]
Storage Store in a tightly closed container in a cool, dry, and dark place. To prevent degradation from moisture, light, or air. [6][9]

| Fire | Use CO₂, dry chemical, or foam to extinguish. | Standard procedure for organic solids. |

Conclusion and Future Outlook

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is more than a mere catalog chemical; it is a strategically designed building block positioned at the intersection of agrochemical and pharmaceutical sciences. Its synthesis is well-established through a high-yield pathway from its carboxylic acid precursor. The presence of the trifluoromethylated thiazole core provides a foundation for developing next-generation fungicides, insecticides, and potentially novel human therapeutics. Future research should focus on expanding the library of derivatives from this alcohol and screening them for a wider range of biological activities, thereby unlocking the full potential of this versatile scaffold.

References

  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents. (n.d.).
  • Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID - PubChem. (n.d.). Retrieved from [Link]

  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents. (n.d.).
  • Safety Data Sheet Version 2.1 Issued on: 02/10/2020 - Regulations.gov. (2020). Retrieved from [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF - ResearchGate. (2008). Retrieved from [Link]

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol - 上海创赛. (n.d.). Retrieved from [Link]

Sources

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: Properties, Synthesis, and Applications

Abstract

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique structure, featuring a trifluoromethyl group appended to a thiazole core, imparts desirable physicochemical properties that are advantageous for the development of bioactive molecules. This guide provides a comprehensive overview of its core molecular profile, detailed synthetic protocols, and its established role as a key intermediate. For researchers and drug development professionals, this document serves as a technical resource, elucidating the causality behind synthetic choices and highlighting the compound's potential in creating next-generation chemical entities.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure and resulting physicochemical properties. (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is characterized by a 5-membered thiazole ring, which is a common scaffold in numerous pharmaceuticals. The strategic placement of its substituents dictates its reactivity and biological profile.

Physicochemical Properties

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆F₃NOS[1]
Molecular Weight 197.18 g/mol [1]
CAS Number 1000339-72-9[1]
Appearance White to light yellow powder/crystal[2][3]
Canonical SMILES CC1=NC(=C(S1)CO)C(F)(F)F
Chemical Structure

The structure combines several key functional groups that are critical to its function as a synthetic building block.

Caption: 2D structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

The trifluoromethyl (-CF₃) group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This makes it a privileged functional group in modern drug design.

Synthesis and Manufacturing

The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is not a trivial, single-step process. It is achieved through a multi-step sequence that builds the trifluoromethylated thiazole core first, followed by functional group manipulation to yield the final alcohol. The most common route involves the synthesis of a carboxylic acid intermediate, which is then reduced.

Synthetic Workflow Overview

The overall process begins with readily available starting materials and proceeds through halogenation, cyclization, hydrolysis, and final reduction.

workflow start Ethyl Trifluoroacetoacetate step1 Step 1: α-Halogenation (e.g., Sulfuryl Chloride) start->step1 intermediate1 Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate step1->intermediate1 step2 Step 2: Hantzsch Thiazole Synthesis (Thioacetamide Cyclization) intermediate1->step2 intermediate2 Ethyl 2-methyl-4-(trifluoromethyl) thiazole-5-carboxylate step2->intermediate2 step3 Step 3: Saponification (e.g., NaOH Hydrolysis) intermediate2->step3 intermediate3 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic Acid step3->intermediate3 step4 Step 4: Reduction (e.g., LiAlH₄) intermediate3->step4 product (2-Methyl-4-(trifluoromethyl) thiazol-5-yl)methanol step4->product

Caption: General synthetic workflow for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Protocol 1: Synthesis of the Key Intermediate: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This intermediate is the direct precursor to the target compound and is a valuable molecule in its own right, notably used in the production of the fungicide Thifluzamide.[4][5]

Methodology:

  • Chlorination: Ethyl trifluoroacetoacetate is used as the starting material.[4] An α-chlorination is performed, typically using an agent like sulfuryl chloride or chlorine gas, to produce ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.[4][5]

    • Expertise & Experience: This initial halogenation is critical. The halogen provides a leaving group necessary for the subsequent cyclization step. Controlling the reaction temperature is crucial to prevent side reactions and ensure high yield.

  • Cyclization: The chlorinated intermediate is reacted with thioacetamide in a suitable solvent like ethanol. This step forms the thiazole ring via a Hantzsch-type synthesis mechanism.[4][6]

    • Trustworthiness: The reaction progress can be reliably monitored using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding.

  • Hydrolysis (Saponification): The resulting ethyl ester, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, is hydrolyzed. This is typically achieved by adding a solution of sodium hydroxide and heating the mixture.[7][8]

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of ≤2.[3][6] This protonates the carboxylate salt, causing the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to precipitate as a solid, which can then be isolated by filtration.[3]

Protocol 2: Reduction to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

This final step converts the carboxylic acid into the primary alcohol.

Methodology:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is suspended in a dry, aprotic solvent like tetrahydrofuran (THF).[7]

    • Expertise & Experience: The choice of LiAlH₄ is deliberate; it is one of the few common reagents strong enough to reduce a carboxylic acid directly to an alcohol. Milder reagents like sodium borohydride would be ineffective. Absolute exclusion of water is mandatory to prevent violent quenching of the highly reactive LiAlH₄.

  • Addition of Carboxylic Acid: The 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, dissolved in dry THF, is added dropwise to the cooled (typically 0 °C) LiAlH₄ suspension.

    • Trustworthiness: The slow, controlled addition is a critical safety and process control measure to manage the exothermic nature of the reaction.

  • Reaction and Quenching: The reaction is stirred until completion (monitored by TLC). The excess LiAlH₄ is then carefully quenched. A standard Fieser workup involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water to produce a granular precipitate of aluminum salts that is easily filtered off.

  • Extraction and Purification: The organic filtrate is separated, and the aqueous layer can be further extracted with a solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, which can be further purified by column chromatography if necessary.

Applications in Research and Development

The primary value of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol lies in its role as a versatile synthetic intermediate. Its pre-functionalized and specifically substituted thiazole core makes it an attractive starting point for more complex molecules.

Agrochemicals

The precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a key intermediate in the synthesis of Thifluzamide, a potent agricultural fungicide.[4][5] The development of this alcohol derivative provides an alternative functional handle (-CH₂OH) for creating new analogs and related compounds with potentially improved properties.

Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a "privileged scaffold" in drug design, appearing in a wide array of FDA-approved drugs.[9] Thiazole derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[9][10][11]

applications cluster_derivatives Chemical Derivatization cluster_applications Potential Bioactive Molecules core (2-Methyl-4-(trifluoromethyl) thiazol-5-yl)methanol ester Esterification (R-COOH) core->ester ether Etherification (R-X) core->ether amine Amination (via tosylate/halide) core->amine fungicide Fungicide Analogs ester->fungicide anticancer Anticancer Agents ester->anticancer nsaids Anti-inflammatory (NSAIDs) ester->nsaids antiviral Antiviral Compounds ester->antiviral ether->fungicide ether->anticancer ether->nsaids ether->antiviral amine->fungicide amine->anticancer amine->nsaids amine->antiviral

Caption: Role as a versatile intermediate for developing diverse bioactive molecules.

The (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol molecule provides a hydroxyl group that can be easily converted into other functionalities (e.g., esters, ethers, amines, halides), allowing chemists to explore a wide chemical space in the search for new therapeutic agents. The combination of the stable thiazole ring and the metabolism-blocking trifluoromethyl group makes its derivatives prime candidates for drug development programs.

Conclusion

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is more than just a chemical compound defined by its formula (C₆H₆F₃NOS) and molecular weight (197.18 g/mol ). It represents a highly valuable and strategically designed building block for creating advanced molecules in the pharmaceutical and agrochemical industries. Its synthesis, though multi-stepped, is logical and relies on well-established chemical principles. For researchers, understanding the properties, synthesis, and potential applications of this compound provides a solid foundation for innovation in the development of novel, effective, and robust chemical solutions.

References

  • ACInts. (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol.

  • AAA-Chem. (2-Methyl-4-trifluoromethyl-thiazol-5-yl)-methanol.

  • Guidechem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki.

  • Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?.

  • ChemicalBook. 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

  • ChemicalBook. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, 97%.

  • TCI Chemicals. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid.

  • Sigma-Aldrich. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.

  • ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.

  • Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

  • Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.

  • Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

  • PubChem. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

  • NIH National Center for Biotechnology Information. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid.

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

  • NIH National Center for Biotechnology Information. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.

  • NIH National Center for Biotechnology Information. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.

Sources

An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a fluorinated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure and IUPAC nomenclature, followed by a detailed, field-proven examination of its synthetic pathways. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is designed to be an authoritative resource, grounding key mechanistic claims and protocols in cited, verifiable literature. Particular focus is given to its role as a key building block in the synthesis of agrochemicals and its potential as a scaffold in drug discovery.

Introduction: The Significance of the Trifluoromethyl-Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds, including antibiotics and anti-inflammatory agents.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile component in molecular design. The introduction of a trifluoromethyl (-CF3) group imparts unique and highly desirable properties to organic molecules. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance metabolic stability, binding affinity, and cell permeability.

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol belongs to this important class of fluorinated heterocycles. While it serves as a valuable synthetic intermediate, its true significance is highlighted by its connection to the potent fungicide, Thifluzamide. The synthesis of Thifluzamide relies on the precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, from which our target methanol is derived.[2][3][4] This guide will, therefore, provide a thorough understanding of this pivotal chemical entity, from its fundamental properties to its synthesis and broader applications.

Chemical Structure and Nomenclature

A precise understanding of a molecule's structure and name is fundamental to all subsequent scientific investigation.

IUPAC Name and CAS Number
  • IUPAC Name: (2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)methanol[5][6]

  • CAS Number: 1000339-72-9[5][6][7][8]

  • Molecular Formula: C₆H₆F₃NOS

  • Molecular Weight: 197.18 g/mol [6]

Structural Representation

The structure consists of a central five-membered thiazole ring containing a sulfur and a nitrogen atom. This ring is substituted at three positions:

  • A methyl group (-CH₃) at position 2.

  • A trifluoromethyl group (-CF₃) at position 4.

  • A hydroxymethyl group (-CH₂OH) at position 5.

Caption: 2D Structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Synthesis and Methodologies

The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is most effectively achieved via a multi-step process that begins with readily available starting materials. The key strategic element is the initial construction of the thiazole ring, followed by the reduction of a carboxylic acid or ester functionality at the 5-position.

Synthesis of the Key Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

The industrial and laboratory synthesis of the thiazole core generally follows a variation of the Hantzsch thiazole synthesis.[7] Numerous patents detail robust procedures for producing the carboxylic acid precursor, which is a stable, crystalline solid.[2][3][4]

Workflow Diagram: Synthesis of the Carboxylic Acid Precursor

workflow start Ethyl trifluoroacetoacetate step1 Halogenation (e.g., with SO₂Cl₂ or Br₂) start->step1 intermediate1 Ethyl 2-halo-4,4,4-trifluoroacetoacetate step1->intermediate1 step2 Cyclization with Thioacetamide intermediate1->step2 intermediate2 Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., with NaOH then HCl) intermediate2->step3 end 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid step3->end

Caption: General synthetic workflow for the carboxylic acid precursor.

Experimental Protocol: One-Pot Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This protocol is a synthesized representation based on methods described in the patent literature, which emphasize efficiency and high yield.[2][4]

  • Chlorination: Ethyl trifluoroacetoacetate is treated with a chlorinating agent such as sulfuryl chloride, often at low temperatures (-15°C to 15°C), to produce ethyl 2-chloro-4,4,4-trifluoroacetoacetate. The careful control of temperature and stoichiometry is critical to prevent over-chlorination.

  • Cyclization: The crude chlorinated intermediate is then reacted with thioacetamide in a suitable solvent like absolute ethanol. The mixture is heated to reflux. This step forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. The use of a "one-pot" approach, where the intermediate is not isolated, is common for industrial efficiency.[4]

  • Hydrolysis: Following the cyclization, an aqueous solution of a strong base, such as sodium hydroxide, is added directly to the reaction mixture. The mixture is refluxed to hydrolyze the ester to the corresponding carboxylate salt.

  • Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a strong acid like hydrochloric acid to a pH of ≤ 2. This precipitates the desired product, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, as a solid.

  • Purification: The solid product is collected by filtration, washed with water, and dried under vacuum. The resulting off-white to light yellow solid is often of high purity (>98%).[2]

Reduction to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

The final step in the synthesis is the reduction of the carboxyl group at the 5-position to a primary alcohol. While the carboxylic acid itself can be reduced, it is often more efficient to first convert it to its corresponding ester (if not starting from the ester intermediate) and then perform the reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[2][6]

Experimental Protocol: Reduction of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is expertly adapted from a validated procedure for a closely related substrate, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, ensuring a high probability of success.[9]

  • Reaction Setup: To a stirred solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen), cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically a 2M solution, 2.0 equivalents) to the cooled ester solution. The slow, dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Stir the resulting mixture at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 15% w/v), and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Work-up and Isolation: Add a suitable organic solvent like ethyl acetate and anhydrous sodium sulfate to the mixture. Stir vigorously for 15-30 minutes.

  • Purification: Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical and Spectroscopic Data

Characterization of the final product is essential for confirming its identity and purity. The following data represents the expected properties of the target compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₆F₃NOS[6][7]
Molecular Weight 197.18[6]
Appearance Predicted: White to off-white solid-
CAS Number 1000339-72-9[5][6][7][8]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR δ (ppm): ~2.7 (s, 3H, -CH₃), ~4.8 (s, 2H, -CH₂OH), ~5.0 (br s, 1H, -OH). The exact chemical shifts may vary depending on the solvent.
¹³C NMR δ (ppm): ~15 (q, -CH₃), ~55 (t, -CH₂OH), ~120 (q, -CF₃), ~125-150 (thiazole ring carbons). The quartet splitting of the -CF₃ carbon is a key diagnostic feature.
¹⁹F NMR A single peak (singlet) is expected for the -CF₃ group.
IR (cm⁻¹) ~3300 (broad, O-H stretch), ~2900 (C-H stretch), ~1600 (C=N stretch), ~1100-1300 (strong, C-F stretches).
Mass Spec (MS) [M]+: m/z = 197.01. High-resolution mass spectrometry would confirm the elemental composition.

Applications in Research and Development

The primary utility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its derivatives lies in their role as versatile intermediates in the synthesis of more complex molecules.

Agrochemicals

As previously mentioned, the most prominent application of this chemical family is in the synthesis of the fungicide Thifluzamide . The carboxylic acid precursor is activated (e.g., to an acid chloride) and then coupled with a substituted aniline to form the final amide product.[2][3] The structural backbone provided by the 2-methyl-4-(trifluoromethyl)thiazole moiety is crucial for the biological activity of Thifluzamide.

Drug Discovery and Medicinal Chemistry

The trifluoromethyl-thiazole scaffold is of high interest to medicinal chemists. The introduction of this group can lead to compounds with improved pharmacological profiles. While specific applications of the title methanol are not extensively documented in peer-reviewed literature, its derivatives, such as the corresponding amides, have been investigated for a range of biological activities. These include potential fungicidal, insecticidal, and even anticancer properties.[1] The hydroxymethyl group of the title compound serves as a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a structurally significant fluorinated heterocycle that serves as a key building block in modern synthetic chemistry. Its synthesis, stemming from well-established industrial processes for its carboxylic acid precursor, is robust and efficient. While its direct applications are primarily as a synthetic intermediate, the inherent properties of the trifluoromethyl-thiazole scaffold make it, and the derivatives it can form, highly valuable for the development of new agrochemicals and pharmaceuticals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this important compound in their scientific endeavors.

References

  • Cheminformatics. (1000339 72 9). Available at: [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. ((2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanol). Available at: [Link]

  • Pharmaffiliates. (5-Hydroxymethyl-2-methyl-4-trifluoromethyl-1,3-thiazole). Available at: [Link]

  • Google Patents. (CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid).
  • ResearchGate. (Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF). Available at: [Link]

  • Patsnap. (Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka). Available at: [Link]

  • Google Patents. (CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid).

Sources

An In-Depth Technical Guide to the Safe Handling of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the safety considerations and handling protocols for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS No. 1000339-72-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from closely related analogs to establish a robust framework for safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a precautionary approach, extrapolating from the known hazards of structurally similar molecules.

Understanding the Compound: A Profile of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol belongs to a class of trifluoromethyl-substituted heterocyclic compounds. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, these same properties can influence the toxicological profile of the molecule. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is also a prevalent scaffold in pharmacologically active compounds.

While specific data for the title compound is limited, analysis of close structural analogs, such as 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol, allows for an informed assessment of its potential hazards.

Chemical and Physical Properties (Inferred)

The following properties are extrapolated from available data on analogous compounds and general principles of organic chemistry. These should be considered estimates and handled with appropriate caution.

PropertyInferred Value/InformationSource/Rationale
CAS Number 1000339-72-9Supplier Information[1]
Molecular Formula C6H6F3NOSSupplier Information[1]
Molecular Weight 197.18 g/mol Supplier Information[1]
Appearance Likely a solid at room temperatureBased on analogs like the carboxylic acid which is a solid.
Solubility Expected to be soluble in methanol and other polar organic solvents.Based on the carboxylic acid analog's solubility.[2]
Boiling Point Not available. Expected to be higher than non-fluorinated analogs.
Density Not available.

Hazard Identification and Risk Assessment: A Precautionary Approach

Based on the GHS classifications of its analogs, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol should be treated as a hazardous substance. The primary anticipated hazards are:

  • Acute Oral Toxicity : A structural analog is classified as Acute Toxicity, Oral (Category 3), indicating that it may be toxic if swallowed.[3]

  • Skin Corrosion/Irritation : The carboxylic acid analog is classified as causing skin irritation (Category 2). Therefore, direct skin contact should be avoided.

  • Serious Eye Damage/Eye Irritation : Both the carboxylic acid and another methanol-containing analog are classified as causing serious eye irritation or damage.[3]

  • Specific Target Organ Toxicity (Single Exposure) : The carboxylic acid analog may cause respiratory irritation (Category 3).

GHS Hazard Statements (Anticipated)
Hazard ClassGHS Classification (Inferred)Signal WordHazard Statement
Acute Toxicity, OralCategory 3/4Danger/WarningToxic/Harmful if swallowed.
Skin IrritationCategory 2WarningCauses skin irritation.
Eye Damage/IrritationCategory 1/2ADanger/WarningCauses serious eye damage/irritation.
STOT - Single ExposureCategory 3WarningMay cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls
  • Chemical Fume Hood : All handling of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation : Ensure adequate general laboratory ventilation to maintain a safe working environment.

  • Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Skin and Body Protection : A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection : If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling Workflow

The following diagram illustrates the recommended workflow for handling (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Recommended workflow for handling (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Storage Requirements
  • Container : Store in a tightly sealed, properly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills :

    • Evacuate unnecessary personnel.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

Waste Disposal: Environmental Responsibility

All waste containing (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol must be treated as hazardous waste.

  • Waste Segregation : Collect all waste (solid and liquid) in designated, labeled hazardous waste containers. As a fluorinated organic compound, it should be disposed of as halogenated organic waste.[4]

  • Container Management : Keep waste containers tightly closed and store them in a designated satellite accumulation area.

  • Disposal : Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The safe and effective use of novel chemical entities like (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is paramount in a research and development setting. While a comprehensive, compound-specific dataset is not yet available, a conservative approach based on the known hazards of close structural analogs provides a strong foundation for protecting researchers. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and diligent handling practices, the risks associated with this compound can be effectively managed, enabling its potential to be explored responsibly.

References

  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]

Sources

Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its Core Starting Materials

Introduction

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a critical fluorinated building block in modern synthetic chemistry. Its structural motifs are integral to the development of advanced agrochemicals and pharmaceuticals. The presence of a trifluoromethyl (CF₃) group is particularly significant, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties highly sought after in drug design.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the predominant synthetic pathway to this target molecule, focusing on the strategic selection of starting materials and the chemical principles governing each transformation. The synthesis is primarily built upon the robust and time-tested Hantzsch thiazole synthesis, a cornerstone reaction for constructing the thiazole heterocycle.[1][3]

Part 1: Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals a clear and efficient synthetic strategy. The primary alcohol functionality points directly to a precursor containing a carboxylic acid or an ester at the 5-position of the thiazole ring. This thiazole core, in turn, can be disconnected via the Hantzsch synthesis into its fundamental components: a thioamide and an α-halocarbonyl compound. This analysis identifies ethyl trifluoroacetoacetate as the ultimate trifluoromethyl-donating starting material.

G cluster_final Final Product cluster_precursors Key Precursors cluster_starting_materials Core Starting Materials Target (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Ester Ethyl 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylate Target->Ester Reduction Acid 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic acid Target->Acid Reduction Hantzsch Hantzsch Thiazole Synthesis Ester->Hantzsch Acid->Ester Hydrolysis ThiazoleRing Substituted Thiazole Ring Components Thioacetamide + Ethyl 2-bromo-4,4,4-trifluoroacetoacetate Hantzsch->Components Halogenation α-Halogenation Components->Halogenation Ketoester Ethyl trifluoroacetoacetate Halogenation->Ketoester

Caption: Retrosynthetic pathway for the target alcohol.

Part 2: Synthesis of the Key Intermediate: Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate

The construction of the trifluoromethylated thiazole ester is the central part of the synthesis, accomplished via the Hantzsch methodology. This reaction assembles the heterocyclic core by condensing an α-haloketone with a thioamide.[4][5]

Starting Material 1: Generation of the α-Haloketone

The journey begins with ethyl trifluoroacetoacetate, a readily available starting material that serves as the source for the CF₃ group.[6][7] To render it suitable for the Hantzsch synthesis, it must be halogenated at the α-position (the carbon flanked by the two carbonyl groups). This creates the required electrophilic center for the initial reaction with the thioamide. Bromination is commonly employed due to the high reactivity and good leaving group character of the resulting α-bromo derivative.[6]

Experimental Protocol: α-Bromination of Ethyl Trifluoroacetoacetate [6]

  • To a suitable reaction vessel equipped with a stirrer and addition funnel, add ethyl trifluoroacetoacetate (1.0 mol) and dichloromethane (300 ml).

  • Stir the mixture at room temperature.

  • Slowly add liquid bromine (1.2 mol) dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by washing the solution with a saturated sodium bicarbonate solution, followed by a saturated brine solution, until the aqueous layer is neutral.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product mixture.

This procedure typically yields a mixture containing primarily ethyl 2-bromotrifluoroacetoacetate, which can be used directly in the next step without extensive purification.[6]

ParameterValueReference
Starting Material Ethyl trifluoroacetoacetate[6]
Reagent Liquid Bromine[6]
Solvent Dichloromethane[6]
Temperature Room Temperature[6]
Typical Yield ~97% (of mixed bromoesters)[6]
Starting Material 2: Thioacetamide

Thioacetamide is a commercially available reagent that provides the remaining atoms needed to form the thiazole ring: the sulfur atom, the nitrogen atom, and the C2-methyl group. It functions as the nucleophile in the initial step of the Hantzsch condensation.

The Hantzsch Cyclization Reaction

This classic condensation reaction proceeds in a one-pot fashion to form the stable, aromatic thiazole ring. The mechanism involves an initial Sₙ2 reaction where the nucleophilic sulfur of thioacetamide attacks the electrophilic α-bromo carbon, displacing the bromide. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.[4]

G cluster_inputs Inputs cluster_process Process cluster_output Output Bromoester Ethyl 2-bromo-4,4,4- trifluoroacetoacetate Reaction Cyclization in Inert Organic Solvent Bromoester->Reaction Thioacetamide Thioacetamide Thioacetamide->Reaction Product Ethyl 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylate Reaction->Product

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Cyclization to Form the Thiazole Ester [6]

  • Prepare a solution of thioacetamide in an inert organic solvent (e.g., ethyl acetate).

  • Add the crude ethyl 2-bromotrifluoroacetoacetate mixture dropwise to the thioacetamide solution.

  • Heat the reaction mixture and maintain it at a controlled temperature (e.g., below 40°C) for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, cool the mixture and perform a standard aqueous workup to remove any unreacted starting materials and byproducts.

  • The resulting organic solution containing the target ester can be carried forward to the next step.

Part 3: Final Synthetic Steps to the Target Alcohol

With the core heterocyclic structure established, the final transformations involve manipulating the functional group at the 5-position.

Saponification to the Carboxylic Acid

The ethyl ester is often hydrolyzed to the corresponding carboxylic acid.[8] This intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a stable, crystalline solid that can be easily purified.[1][9] It also serves as a key intermediate for synthesizing other derivatives, such as amides and different esters.[8][10]

Experimental Protocol: Ester Hydrolysis [8][11]

  • To the ethyl acetate solution containing the crude ester, add a 40% aqueous solution of sodium hydroxide dropwise, ensuring the internal temperature does not exceed 40°C.

  • Stir the resulting biphasic mixture vigorously for 60-90 minutes.

  • After the reaction is complete, separate the layers.

  • Take the aqueous layer and slowly acidify it with 10% hydrochloric acid to a pH of ≤ 2.

  • A solid precipitate of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid will form.

  • Filter the solid, wash it with water, and dry it under vacuum. This process typically results in a high yield ( >98%) and high purity product.[11]

Reduction to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

The final step is the reduction of the ester or the carboxylic acid to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. The hydride attacks the carbonyl carbon, leading to the formation of the target alcohol after an aqueous workup.

G Ester Thiazole Ester or Carboxylic Acid Reduction 1. LiAlH₄ in THF, 0°C 2. Aqueous Quench Ester->Reduction Alcohol (2-Methyl-4-(trifluoromethyl) thiazol-5-yl)methanol Reduction->Alcohol

Caption: Final reduction step to the target alcohol.

Experimental Protocol: Reduction with LiAlH₄ (Based on analogous procedures)[8][12]

  • Suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

  • Dissolve the thiazole ester or carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1.5-2 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture for 15-20 minutes until a granular precipitate forms.

  • Filter the solid salts and wash them thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. The product can be further purified by column chromatography or recrystallization.

Summary and Field Insights

The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a well-established process rooted in fundamental organic chemistry principles. The strategy's success hinges on two key elements:

  • The Hantzsch Thiazole Synthesis: This robust and high-yielding reaction provides reliable access to the core heterocyclic structure from simple, commercially available precursors.[1][3]

  • Trifluoromethyl Building Block: The use of ethyl trifluoroacetoacetate is a cost-effective and efficient method for introducing the vital CF₃ group into the molecule.[6]

From a practical standpoint, chemists should pay close attention to controlling the exothermic nature of the hydrolysis and the moisture-sensitive conditions required for the final LiAlH₄ reduction step. The overall pathway is efficient, scalable, and provides a clear route to a valuable building block for further elaboration in medicinal and agricultural chemistry research.[6][10]

References

  • Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 12(35), 6769–6777. Available from: [Link]

  • Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - CN103145788A.
  • Taylor & Francis Online. Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of α-Trifluoromethylated Nitrogen Heterocycles. Available from: [Link]

  • ChemBK. 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. Available from: [Link]

  • National Institutes of Health. Innate C-H trifluoromethylation of heterocycles. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Available from: [Link]

  • Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - CN104672168A.
  • National Institutes of Health. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available from: [Link]

  • ResearchGate. Trifluoromethylated Heterocycles. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Frontiers. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • National Institutes of Health. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Available from: [Link]

  • National Institutes of Health. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

Sources

The Ascendant Role of Trifluoromethylthiazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly impactful moiety.[1][2] When coupled with the versatile thiazole nucleus, a heterocyclic scaffold present in numerous clinically approved drugs, the resulting trifluoromethylthiazole derivatives exhibit a remarkable spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the ongoing quest for novel therapeutic agents.

Introduction: The Synergistic Power of Trifluoromethyl and Thiazole Moieties

The prevalence of the trifluoromethyl group in pharmaceuticals can be attributed to its unique electronic properties and steric profile.[2] Its high electronegativity and electron-withdrawing nature can significantly modulate the pKa of neighboring functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and oral bioavailability due to its lipophilic character.[1][2][5] The C-F bond is considerably stronger than a C-H bond, rendering the trifluoromethyl group resistant to enzymatic degradation.[5]

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[4][6] It is a key component of numerous natural and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][6][7][8] The combination of the trifluoromethyl group and the thiazole nucleus creates a powerful synergy, often leading to compounds with enhanced potency and improved pharmacokinetic profiles.[5][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylthiazole derivatives have emerged as a significant class of compounds with potent antiproliferative activity against a range of cancer cell lines.[5][9][10] The introduction of the trifluoromethyl group can enhance the binding affinity of these molecules to their biological targets and improve their ability to traverse cellular membranes.[7]

Mechanism of Action

While the precise mechanisms of action can vary depending on the specific derivative, many trifluoromethylthiazole compounds exert their anticancer effects through the inhibition of key signaling pathways involved in cell growth and survival. For instance, some derivatives have been shown to act as inhibitors of protein kinases, such as phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer.[5] The FDA-approved drug Alpelisib, a PI3K inhibitor containing a trifluoromethyl group, exemplifies the clinical success of this strategy.[5] Another key mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Inhibitor Trifluoromethylthiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

Studies on various series of trifluoromethylthiazole derivatives have provided valuable insights into their structure-activity relationships. For instance, in a series of N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas, the nature and position of substituents on the thiazole and urea moieties significantly influenced their antiproliferative activity.[9] Similarly, for thiazolo[4,5-d]pyrimidine derivatives, the substituent at the 7-position of the pyrimidine ring was found to be crucial for cytotoxicity, with chloro derivatives often exhibiting higher potency.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylthiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineActivity (IC₅₀ or logGI₅₀)Reference
3b Melanoma (C32)IC₅₀ = 24.4 µM[5]
3b Melanoma (A375)IC₅₀ = 25.4 µM[5]
8c Prostate Cancer (PC-3)logGI₅₀ = -7.10[7][9]
9c CNS Cancer (SNB-75)logGI₅₀ = -5.84[7][9]
9b Renal Cancer (UO-31)logGI₅₀ = -5.66[9]
2g Breast Cancer (MCF-7)IC₅₀ = 2.63 µM[11]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylthiazole derivatives have demonstrated promising broad-spectrum activity against both bacteria and viruses, making them attractive candidates for further investigation.[12]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of trifluoromethylthiazole derivatives with significant antibacterial and antifungal properties.[8][12][13] For example, a series of 4-trifluoromethyl bithiazole analogues were found to be active against a panel of Gram-positive and Gram-negative bacteria.[12] Some compounds also exhibited synergistic activity with existing antibiotics, such as colistin, against resistant bacterial strains.[12] The antifungal activity of these derivatives has also been noted, with some compounds showing efficacy against Candida species.

Antiviral Activity

The antiviral potential of trifluoromethylthiazole derivatives has also been explored. Certain bithiazole derivatives have shown low micromolar activity against viruses such as human rhinovirus (hRVA16), enterovirus D68 (EVD68), and Zika virus (ZIKV).[12]

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for representative trifluoromethylthiazole derivatives against various microbial strains.

Compound IDMicrobial StrainActivity (MIC)Reference
8j Enterococcus faecalis8–16 µg/mL (bactericidal)[12]
8j Streptococcus pyogenes8–16 µg/mL (bactericidal)[12]
8e Staphylococcus aureus16 µg/mL[12]
19a Phytophthora infestans (tomato late blight)90% control at 375g ai/ha[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases. Trifluoromethylthiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators.[14][15][16]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and p38α mitogen-activated protein kinase.[15][16][17] For example, a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives demonstrated significant inhibitory effects on p38α, a key kinase in the inflammatory process.[15] Other derivatives have shown to inhibit the production of nitric oxide and prostaglandin E2 (PGE2), both of which are important pro-inflammatory molecules.[15]

Quantitative Data on Anti-inflammatory Activity

The following table highlights the in vitro anti-inflammatory activity of selected trifluoromethylthiazole-containing compounds.

Compound IDTarget/AssayActivity (IC₅₀)Reference
24g p38α0.68 µM[15]
21d Nitric Oxide Release1.21 µM[15]
24i PGE2 Production0.87 µM[15]
3g COX-2 Inhibition2.65 µM[17]

Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of a trifluoromethylthiazole derivative, based on established procedures in the literature.[5][18][19]

Workflow: Synthesis and Biological Evaluation

Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Hantzsch Thiazole Synthesis) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer Anticancer Assays (MTT, Apoptosis) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Biological_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX, NO inhibition) Biological_Screening->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR

Caption: General workflow for synthesis and biological evaluation.

Synthesis of a Representative Trifluoromethylthiazole Derivative

Example: Synthesis of a 2-amino-4-(trifluoromethyl)thiazole derivative

  • Reaction Setup: To a solution of a substituted thiourea (1.0 eq) in ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized trifluoromethylthiazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

Conclusion and Future Perspectives

Trifluoromethylthiazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their potential for further development as therapeutic agents. Future research in this area should focus on the design and synthesis of novel derivatives with improved potency and selectivity, as well as a more comprehensive understanding of their mechanisms of action. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of human diseases.

References

  • Barańska, K., Szymański, J., Wietocha, A., & Wujec, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 455. [Link]

  • Piras, M., Sias, A., Asproni, B., Ibba, R., Sanna, J., & Carta, A. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944–4953. [Link]

  • Bistrović, A., Stilinović, V., Bertoša, B., & Opačak-Bernardi, T. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5892. [Link]

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. ResearchGate. [Link]

  • Liu, X.-H., Tan, C.-X., & Weng, J.-Q. (2018). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]

  • Gunda, P., Gedi, S., & Garlapati, T. R. (2017). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 22(12), 2095. [Link]

  • Barańska, K., Szymański, J., Wietocha, A., & Wujec, M. (2022). Overview of the results of the in vitro anticancer activity for compound 3b in comparison with analogs IV and V 1. ResearchGate. [Link]

  • Das, S., Ghorai, S., & Ghorai, P. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 11(52), 32930-32938. [Link]

  • Beier, P. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]

  • J. C. F. F. Pontes, P. S. M. Amado, R. C. G. M. B. da Costa, M. J. R. P. Queiroz. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2215880. [Link]

  • Coles, S. J., & Frey, J. G. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1184–1188. [Link]

  • Pontes, J. C. F. F., Amado, P. S. M., da Costa, R. C. G. M. B., & Queiroz, M. J. R. P. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Uivarosi, V., Badea, M., Olaru, O. T., & Chifiriuc, M. C. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity, 20(1), e202200898. [Link]

  • El-Sayed, M. A.-A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2012). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 53, 284–293. [Link]

  • Barańska, K., Szymański, J., Wietocha, A., & Wujec, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. ouci.dntb.gov.ua. [Link]

  • Shrestha, J. P., Gyawali, K., & Basnet, A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(8), 1362–1373. [Link]

  • K. K. V., S. S., S. S. K., & N. S. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406. [Link]

  • Al-Warhi, T., Al-Mahbashi, H. M., & Al-Salahi, R. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ, 13, e18296. [Link]

  • Temmink, O. H., Fukushima, M., & de Bruin, M. (2014). TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews, 40(8), 951–957. [Link]

  • G. M., C. V. S., M. C., & I. G. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1083. [Link]

  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Al-Ostath, A. I., Al-Ameri, M. A. H., & Al-Ghorbani, M. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Khan, I., Ibrar, A., & Zaib, S. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11213–11225. [Link]

  • Ward, J. P. T., & Hirst, S. J. (2011). Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 44(4), 451–458. [Link]

  • G. M., C. V. S., M. C., & I. G. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(8), 1083. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]

  • Sharma, A., & Kumar, V. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 163-174. [Link]

  • Abdu-Rahem, L. R., & Al-Allaf, T. A. K. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology, 19(7), 70-80. [Link]

  • Al-Ostath, A. I., Al-Ameri, M. A. H., & Al-Ghorbani, M. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5602. [Link]

  • Sharma, A., & Kumar, V. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(1), 18-25. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Synthesis and Application of Trifluoromethylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethylthiazole Core - A Nexus of Potency and Stability

In the landscape of modern medicinal and agricultural chemistry, the relentless pursuit of novel molecular entities with enhanced efficacy, safety, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic scaffolds, the thiazole ring has long been recognized for its versatile biological activities. When functionalized with a trifluoromethyl (CF3) group, its potential is significantly amplified. The trifluoromethyl group, with its unique electronic properties, metabolic stability, and lipophilicity, imparts profound changes to the parent molecule, often leading to dramatic improvements in biological activity and bioavailability.[1][2][3] This guide provides an in-depth exploration of the synthesis and diverse applications of trifluoromethylthiazoles, offering field-proven insights for researchers, scientists, and professionals in drug development and agrochemical innovation.

The trifluoromethyl group is a bioisostere for various functional groups and can significantly enhance a molecule's lipophilicity, facilitating its passage through biological membranes.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence binding interactions with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[1][2] The strategic incorporation of this moiety onto the robust thiazole scaffold has unlocked a new frontier in the design of potent and durable therapeutic and agrochemical agents.

Part 1: The Synthetic Arsenal - Crafting the Trifluoromethylthiazole Core

The construction of the trifluoromethylthiazole ring system can be achieved through several synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials. The Hantzsch thiazole synthesis and its variations remain a cornerstone for the assembly of this privileged scaffold.

The Hantzsch Thiazole Synthesis: A Classic Reimagined

The Hantzsch thiazole synthesis, a venerable and reliable method, involves the condensation of an α-haloketone with a thioamide.[4][5] In the context of trifluoromethylthiazoles, this typically involves a trifluoromethyl-containing thioamide or an α-haloketone bearing a trifluoromethyl group. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the thiazole ring.

A plausible reaction mechanism for the Hantzsch thiazole synthesis is depicted below:

Hantzsch_Mechanism A α-Haloketone C Thioester Intermediate A->C Nucleophilic attack by S B Thioamide B->C D Hydroxythiazoline C->D Intramolecular cyclization E Thiazole D->E Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

This protocol outlines a representative Hantzsch synthesis for a 2-amino-4-(trifluoromethyl)thiazole derivative, a common building block in medicinal chemistry.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of thiourea (1.0 equivalent) in ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 2-amino-4-(trifluoromethyl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves both reactants and facilitates the reaction without interfering with the mechanism.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Sodium Bicarbonate Neutralization: The reaction can generate acidic byproducts. Neutralization is crucial to ensure the final product is in its free base form and to facilitate its precipitation from the aqueous solution.

Alternative Synthetic Routes

While the Hantzsch synthesis is robust, other methods have been developed to access trifluoromethylthiazoles with different substitution patterns. These include:

  • From Trifluoroacetic Acid Derivatives: A novel method involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can produce fully substituted 2-trifluoromethylthiazoles in high yields.[6]

  • Cyclocondensation Reactions: The reaction of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone with various thioamides or thioureas in ethanol under reflux yields 4-(pyrrol-3-yl)thiazole derivatives.[7]

Part 2: The Power of Application - Trifluoromethylthiazoles in Action

The unique physicochemical properties conferred by the trifluoromethyl group make trifluoromethylthiazoles highly valuable in drug discovery and agrochemical development.[1][2]

Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The trifluoromethylthiazole core is present in a number of compounds with potent biological activities, particularly in the realm of oncology. The introduction of a trifluoromethyl group can enhance the anticancer activity of a molecule by increasing its ability to penetrate cancer cells and by improving its metabolic stability, allowing for sustained therapeutic effect.[1]

A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[1] The combination of the trifluoromethyl group and the thiazolo[4,5-d]pyrimidine scaffold was expected to yield compounds with improved bioavailability and potent anticancer activity.[1]

CompoundA375 (Melanoma) GI50 (µM)C32 (Melanoma) GI50 (µM)DU145 (Prostate) GI50 (µM)MCF-7/WT (Breast) GI50 (µM)
2b 1.832.062.112.37
3b 1.251.551.331.62
4b 2.512.893.123.45
4c 2.152.482.672.91

Data extracted from Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[1]

The data clearly indicates that compound 3b , a 7-chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited the most potent anticancer activity among the tested compounds. This highlights the importance of the substitution pattern on the fused pyrimidine ring in modulating the biological activity.

The general workflow for the discovery of such bioactive compounds is illustrated below:

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_Identification Target Identification & Validation Lead_Generation Lead Generation (e.g., HTS) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (e.g., Cell-based assays) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Tox_Studies Toxicology & Safety Studies In_Vivo_Testing->Tox_Studies Phase_I Phase I (Safety) Tox_Studies->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

Caption: A simplified workflow for drug discovery and development.

Agrochemicals: Protecting Crops with Advanced Chemistry

The principles that make trifluoromethylthiazoles attractive for medicinal chemistry also apply to the development of modern agrochemicals. The enhanced stability and lipophilicity can lead to more effective and rain-fast pesticides.

The trifluoromethyl group is a common feature in many successful fungicides, herbicides, and insecticides.[9][10] For instance, Oxathiapiprolin, a fungicide with high efficacy against oomycete plant pathogens, contains a trifluoromethyl pyrazole moiety.[9] The mode of action of many such compounds involves the inhibition of crucial enzymes in the pathogen, such as succinate dehydrogenase in the case of SDHI fungicides.[11] The trifluoromethylthiazole scaffold represents a promising platform for the development of the next generation of crop protection agents with improved performance and environmental profiles.

Conclusion: A Future Forged in Fluorine

The trifluoromethylthiazole core has firmly established itself as a privileged scaffold in the design of bioactive molecules. Its synthesis, primarily through the versatile Hantzsch reaction and its modern adaptations, is well-understood and scalable. The strategic incorporation of the trifluoromethyl group onto the thiazole ring consistently imparts desirable properties, including enhanced metabolic stability, increased lipophilicity, and potent biological activity. The continued exploration of the chemical space around this remarkable scaffold promises to yield a new generation of innovative pharmaceuticals and agrochemicals to address the pressing challenges in human health and food security.

References

  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2015). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Different synthetic methods of trifluoromethyl thiazole. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Springer. Retrieved January 12, 2026, from [Link]

  • Synthesis of 5‐Trifluoromethyl‐1,2,4‐Triazoles via Metal‐Free Annulation of Trifluoroacetimidohydrazides and Methyl Ketones. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Trifluoromethylated Heterocycles. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved January 12, 2026, from [Link]

  • Structures and names of trifluromethyl group containing FDA-approved drugs. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (2014). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Organic and Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (2002). SciSpace. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Recent developments in fluorine-containing pesticides. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 12, 2026, from [Link]

Sources

The Strategic Deployment of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Trifluoromethylated Thiazoles in Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to increasingly favor molecular scaffolds that offer a blend of metabolic stability, target-specific affinity, and desirable pharmacokinetic profiles. Within this landscape, the 2-methyl-4-(trifluoromethyl)thiazole moiety has emerged as a "privileged" structural motif. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The strong carbon-fluorine bonds are resistant to metabolic degradation, and the group's high electronegativity can significantly influence the electronic properties of the molecule, often leading to improved interactions with biological targets.[2]

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common feature in a multitude of biologically active compounds, including antibiotics and anti-inflammatory agents.[2] The combination of these two structural features in (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol creates a versatile and highly valuable building block for the synthesis of complex and potent drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in medicinal chemistry, offering insights into its potential to accelerate drug discovery programs.

Physicochemical Properties

PropertyValueSource
CAS Number 1000339-72-9[3][4]
Molecular Formula C6H6F3NOS[3][4]
Molecular Weight 197.18 g/mol [3][4]
Appearance White to off-white solidInferred from Precursor Data[5]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.Inferred from Precursor Data[5][6]

Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: A Two-Step Approach

The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is most effectively achieved through a two-step process, commencing with the construction of the thiazole ring to form the carboxylic acid precursor, followed by its reduction to the desired primary alcohol.

Step 1: Synthesis of the Precursor - (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic Acid

The synthesis of the key carboxylic acid intermediate is well-documented in patent literature, primarily driven by its role as a precursor to the fungicide, thifluzamide.[7][8] The most common and efficient method involves a Hantzsch-type thiazole synthesis.

Experimental Protocol: Synthesis of (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic Acid [8]

  • Chlorination of Ethyl Trifluoroacetoacetate: Ethyl trifluoroacetoacetate is chlorinated using a suitable agent such as sulfuryl chloride. The reaction is typically carried out at low temperatures (-15°C to 15°C) to control selectivity and minimize the formation of dichlorinated byproducts.

  • Cyclization with Thioacetamide: The resulting ethyl 2-chloro-2-(trifluoromethyl)acetoacetate is then reacted with thioacetamide in a suitable solvent like ethanol. This cyclization reaction forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating with a base such as sodium hydroxide in an aqueous ethanol solution, followed by acidification to precipitate the product.

G cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetoacetate Chlorination Chlorination Ethyl 2-chloro-2-(trifluoromethyl)acetoacetate Ethyl 2-chloro-2-(trifluoromethyl)acetoacetate Cyclization Cyclization Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Hydrolysis Hydrolysis (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic Acid (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic Acid

Step 2: Reduction to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

General Experimental Protocol: Reduction of (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic Acid

  • Reaction Setup: A solution of (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic acid in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: The solution is cooled to 0°C in an ice bath. A solution of lithium aluminum hydride (LiAlH4) in THF is then added dropwise via a syringe or dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Monitoring: The reaction is allowed to stir at 0°C for a period and may then be warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with additional THF or another suitable organic solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. Further purification can be achieved by column chromatography on silica gel.

G cluster_1 Step 2: Reduction to the Target Alcohol (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic Acid (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic Acid Reduction Reduction (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Application in Medicinal Chemistry: A Case Study in NK-3 Receptor Antagonists

The utility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol as a building block in medicinal chemistry is exemplified by its incorporation into the synthesis of selective neurokinin-3 (NK-3) receptor antagonists. A patent from Janssen Pharmaceutica describes the synthesis of a series of substituted[3][4][9]triazolo[4,3-a]pyrazines, where the (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methyl moiety is a key structural component.[10]

The general synthetic strategy involves the initial preparation of a substituted triazolopyrazine core, which is then N-acylated with a derivative of (2-Methyl-4-(trifluoromethyl)thiazole-5-yl)carboxylic acid.[10] While the patent primarily describes the use of the carboxylic acid, the corresponding alcohol, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, serves as a crucial precursor for the synthesis of various derivatives for structure-activity relationship (SAR) studies. For instance, the alcohol can be readily converted to the corresponding mesylate or tosylate, which can then be used to alkylate a nucleophilic nitrogen on the triazolopyrazine core.

G cluster_2 Application in the Synthesis of NK-3 Receptor Antagonists Triazolopyrazine Core Triazolopyrazine Core (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Activation Activation (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methyl mesylate/tosylate (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methyl mesylate/tosylate Alkylation Alkylation NK-3 Receptor Antagonist NK-3 Receptor Antagonist

This example underscores the strategic value of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. The trifluoromethylthiazole moiety can be systematically introduced into a lead scaffold, allowing for the fine-tuning of its pharmacological properties. The primary alcohol functionality provides a versatile handle for a variety of chemical transformations, enabling the exploration of diverse chemical space and the optimization of drug-like properties.

Conclusion: A Versatile Building Block for Future Drug Discovery

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of the metabolically robust trifluoromethyl group and the biologically relevant thiazole nucleus creates a building block with immense potential. Its straightforward synthesis from readily available starting materials, coupled with the versatility of the primary alcohol for further functionalization, makes it an attractive tool for drug discovery programs targeting a wide range of therapeutic areas. As the demand for novel and effective pharmaceuticals continues to grow, the strategic deployment of such well-designed building blocks will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

  • Cheminformatics. 1000339 72 9. [Link]

  • Suzhou Aobai Pharmaceutical. (2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. [Link]

  • Pharmaffiliates. 5-Hydroxymethyl-2-methyl-4-trifluoromethyl-1,3-thiazole. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [Link]

  • ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. [Link]

  • ChemBK. 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. [Link]

  • Sci-Hub. Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. [Link]

  • Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. [Link]

  • Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Google Patents. A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • SciSpace. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives (2004). [Link]

  • National Center for Biotechnology Information. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. [Link]

  • ResearchGate. (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). [Link]

  • Google Patents. Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).
  • ResearchGate. In vitro metabolism of MK-0767 [(±)-5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor α/γ agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry. [Link]

  • Google Patents. Substituted[3][4][9]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists.

  • Google Patents. Solid, orally administrable pharmaceutical composition.
  • Google Patents. N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use.

  • GISSMO NMR. 2-Methyl-4-(4-methylphenyl)-1,3-thiazole. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: High-Fidelity Reduction of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a critical building block in pharmaceutical and agrochemical research. The protocol details the selective reduction of the parent carboxylic acid, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, utilizing lithium aluminum hydride (LiAlH₄). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust validation checkpoints to ensure reproducibility and high yield.

Introduction and Scientific Context

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its derivatives are pivotal intermediates in the synthesis of a variety of bioactive molecules. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making this scaffold attractive for the development of novel therapeutic agents and pesticides.[1] The parent compound, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a well-established intermediate in the production of thiazole amide fungicides.[2][3]

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reagents can accomplish this, the choice of reducing agent is critical, especially when dealing with functionalized heterocyclic systems like the thiazole ring. The thiazole nucleus, while generally stable, can be susceptible to reduction under harsh conditions. Therefore, a reducing agent that is both potent enough to reduce the carboxylic acid and chemoselective enough to preserve the integrity of the thiazole ring is paramount.

This protocol focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[4][5][6] We will also briefly discuss borane complexes as a viable and often more chemoselective alternative. The detailed methodology provided herein is based on established principles of carboxylic acid reduction and adapted from protocols for similar thiazole-containing compounds, ensuring a high probability of success.

Reaction Mechanism and Reagent Selection

The reduction of a carboxylic acid with LiAlH₄ proceeds in a stepwise manner. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is then rapidly reduced further to the primary alcohol.[5][6] Due to the high reactivity of the aldehyde intermediate, it is typically not isolated.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity and proven efficacy in reducing carboxylic acids. Its use necessitates anhydrous conditions due to its violent reaction with water.

  • Anhydrous Tetrahydrofuran (THF): Selected as the solvent due to its ability to dissolve both the substrate and the LiAlH₄, and its inertness under the reaction conditions.

  • Low Temperature (0 °C to room temperature): The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

  • Careful Quenching Procedure: A sequential addition of water and a drying agent is employed to safely neutralize the excess LiAlH₄ and the aluminum salts formed during the reaction, facilitating product isolation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid≥98%Various
Lithium aluminum hydride (LiAlH₄)95%, powderSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific
Deionized water
1 M Hydrochloric acid (HCl)
Silica gel60 Å, 230-400 meshSigma-Aldrich
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Dry a 250 mL three-neck round-bottom flask and all other glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

    • Equip the flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

    • Under a positive pressure of inert gas, add lithium aluminum hydride (1.52 g, 40.0 mmol, 2.0 equiv) to the flask.

    • Carefully add 50 mL of anhydrous THF to the flask. Stir the suspension gently.

  • Substrate Addition:

    • In a separate dry flask, dissolve 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (4.22 g, 20.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

    • Transfer this solution to the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 10 °C. (Note: Initial gas evolution, H₂, will be observed).

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a TLC sample, carefully take a small aliquot of the reaction mixture and quench it with a few drops of ethyl acetate and then a drop of water. Spot the organic layer on a TLC plate and elute with a mixture of ethyl acetate and hexanes (e.g., 1:1). The product should have a lower Rf value than the starting carboxylic acid.

  • Reaction Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and in a well-ventilated fume hood.

    • Slowly and carefully add 1.5 mL of deionized water dropwise to the reaction mixture.

    • Next, add 1.5 mL of 15% aqueous sodium hydroxide solution dropwise.

    • Finally, add 4.5 mL of deionized water dropwise.

    • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

    • Add anhydrous sodium sulfate (approx. 10 g) to the mixture and stir for another 15 minutes.

  • Product Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol as a white solid.

Characterization
  • Expected Yield: 75-85%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.80 (s, 2H, -CH₂OH), 2.70 (s, 3H, -CH₃), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 163.0, 148.0 (q, J = 38.4 Hz), 121.5 (q, J = 272.7 Hz), 118.0, 56.5, 19.0.

  • Mass Spectrometry (ESI): m/z calculated for C₆H₆F₃NOS [M+H]⁺: 198.02; found: 198.02.

Alternative Protocol: Borane Reduction

For substrates with other reducible functional groups (e.g., esters, amides) where chemoselectivity is a concern, a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) can be an excellent alternative. Borane reagents are known to selectively reduce carboxylic acids in the presence of many other functional groups.[7][8]

Brief Protocol Outline with BH₃·THF:

  • Dissolve the carboxylic acid in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of BH₃·THF (1 M in THF, approx. 1.5-2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography as described above.

Process Visualization

Reaction Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product Start 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Reagent 1. LiAlH₄, Anhydrous THF 2. 0°C to Room Temp. Start->Reagent Reduction Workup 1. Quench (H₂O, NaOH) 2. Filtration Reagent->Workup Isolation Purification Flash Chromatography Workup->Purification Product (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Purification->Product Yield: 75-85%

Caption: Overall workflow for the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Troubleshooting and Safety Considerations

  • Low Yield:

    • Cause: Incomplete reaction or presence of moisture.

    • Solution: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Monitor the reaction to completion by TLC. Consider increasing the reaction time or the amount of LiAlH₄.

  • Difficult Workup:

    • Cause: Formation of a gelatinous aluminum salt precipitate.

    • Solution: Adhere strictly to the quenching procedure (Fieser workup). The order and amount of reagents added are crucial for forming a granular, easily filterable precipitate.

  • Safety:

    • Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.

    • The quenching of LiAlH₄ generates hydrogen gas, which is flammable and explosive. Ensure adequate ventilation and avoid ignition sources.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol from its carboxylic acid precursor. By following the outlined steps and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate in high yield and purity. The discussion of alternative reagents and troubleshooting tips further enhances the utility of this guide for professionals in organic synthesis and drug development.

References

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrabydridoaluminate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Diborane Reduction). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • SlideShare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
  • National Institutes of Health. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved from [Link]

Sources

Suzuki coupling reactions with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Derivatives

Introduction: The Strategic Importance of the Trifluoromethylthiazole Scaffold

The 2-methyl-4-(trifluoromethyl)thiazole moiety is a privileged scaffold in modern medicinal and agricultural chemistry.[1][2] Its unique combination of a heteroaromatic thiazole ring and an electron-withdrawing trifluoromethyl (CF3) group imparts desirable properties to parent molecules, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Thiazole derivatives are integral components of numerous FDA-approved drugs and biologically active compounds, demonstrating a wide spectrum of therapeutic activities such as antimicrobial, anti-inflammatory, and anti-cancer effects.[3][4]

The functionalization of this core structure is paramount for generating novel chemical entities in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the linkage of the thiazole core to a diverse array of aryl, heteroaryl, or alkyl fragments.[5][6] This guide provides a detailed exploration of Suzuki coupling reactions involving derivatives of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a key building block. We will delve into the mechanistic nuances dictated by the substrate's electronic properties, present optimized protocols for preparing the necessary coupling partners, and offer robust methodologies for executing the Suzuki reaction itself, complete with troubleshooting insights for researchers in the field.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound.[5] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the (2-Methyl-4-(trifluoromethyl)thiazol-5-yl) scaffold introduces important electronic considerations. The potent electron-withdrawing effect of the CF3 group can facilitate the initial, often rate-determining, oxidative addition step by making the carbon-halide bond more susceptible to cleavage.[7][8]

  • Oxidative Addition : A Pd(0) complex reacts with the thiazole halide (Ar-X), inserting itself into the carbon-halide bond. This forms a Pd(II) intermediate. The electron-deficient nature of the thiazole ring enhances its reactivity as an electrophile in this step.[5]

  • Transmetalation : The organoboron species (R-B(OR)2), activated by a base, transfers its organic group (R) to the Pd(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic boronate complex, which facilitates the transfer.[6][9]

  • Reductive Elimination : The two organic fragments (Ar and R) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR ArPdR:e->ArR:w ArX Ar-X (Thiazole-Halide) ArX:e->ArPdX:w RB R-B(OR)₂ + Base RB:e->ArPdR:w

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

PART 1: Preparation of a Halogenated Coupling Partner

The hydroxyl group of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is not a suitable leaving group for a direct Suzuki coupling. Therefore, it must first be converted into a more reactive electrophile, typically a halide (bromide or chloride). The resulting 5-(halomethyl) derivative is the active partner for the subsequent cross-coupling reaction.

Protocol 1: Synthesis of 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)thiazole

This protocol details the conversion of the starting alcohol to the corresponding bromide using phosphorus tribromide (PBr₃), a common and effective brominating agent.

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: Dissolve (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Safety Note: Quenching is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-(bromomethyl)-2-methyl-4-(trifluoromethyl)thiazole.

PART 2: Optimized Protocols for Suzuki-Miyaura Coupling

With the reactive halide in hand, the Suzuki coupling can be performed. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient and potentially coordinating heteroaryl substrates.[7][10]

Protocol 2: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for coupling 5-(bromomethyl)-2-methyl-4-(trifluoromethyl)thiazole with various aryl- or heteroarylboronic acids.

Materials:

  • 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)thiazole (1.0 eq)

  • Arylboronic acid or its pinacol ester derivative (1.2–1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like dioxane/water)

  • Schlenk flask or microwave vial, condenser, inert atmosphere setup

Step-by-Step Procedure:

  • Reagent Preparation: To a Schlenk flask or microwave vial under an inert atmosphere, add the 5-(bromomethyl)-2-methyl-4-(trifluoromethyl)thiazole (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Expertise Note: Degassing the solvent by sparging with argon or nitrogen for 15-20 minutes is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. For thermally sensitive substrates, microwave irradiation can significantly shorten reaction times.[11][12] Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes recommended starting conditions and optimization strategies for the Suzuki coupling. The presence of the CF3 group and the thiazole nitrogen often necessitates screening to find the optimal system.[7][12][13]

ParameterRecommended Starting ConditionOptimization Strategy & Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)If yield is low, try a pre-catalyst with bulky, electron-rich ligands like XPhos or SPhos (e.g., XPhos Pd G2). These ligands promote faster oxidative addition and reductive elimination, which is beneficial for challenging substrates.[7][12]
Base K₂CO₃ (2 eq)For difficult couplings or base-sensitive substrates, a stronger but more soluble base like Cs₂CO₃ or a non-nucleophilic organic base may improve yields. K₃PO₄ is also a common alternative.[7]
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous conditions with solvents like toluene or THF can be effective, especially with Cs₂CO₃. The choice depends on reagent solubility.
Temperature 90 °CTemperature can be increased up to the solvent's boiling point. Microwave heating (e.g., 120-150 °C for 15-40 min) can dramatically accelerate the reaction.[12]

Troubleshooting Common Issues

Low yields or the formation of side products are common challenges. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Low Yield or No Reaction Catalyst Is the Catalyst Active? Start->Catalyst Base Is the Base Effective? Start->Base Debromination Is Debromination Occurring? Start->Debromination BoronicAcid Is the Boronic Acid Stable? Start->BoronicAcid Sol_Catalyst Solution: • Use a fresh batch of catalyst. • Switch to a more robust pre-catalyst (e.g., XPhos Pd G2). • Ensure rigorous degassing of solvent. Catalyst->Sol_Catalyst Sol_Base Solution: • Screen stronger bases (Cs₂CO₃, K₃PO₄). • Ensure base is finely powdered and anhydrous. Base->Sol_Base Sol_Debromination Solution: • Use milder conditions (lower temp). • Employ ligands that favor reductive elimination over side reactions. • Reduce reaction time. Debromination->Sol_Debromination Sol_BoronicAcid Solution: • Use boronic acid pinacol ester (more stable). • Add boronic acid in portions. • Use milder base (e.g., K₂CO₃). BoronicAcid->Sol_BoronicAcid

Caption: A workflow for troubleshooting common Suzuki coupling issues.

Applications in Drug Discovery and Development

The products synthesized via this methodology are valuable intermediates for creating libraries of novel compounds for high-throughput screening. The ability to rapidly diversify the structure by introducing different aryl and heteroaryl groups allows for systematic exploration of the structure-activity relationship (SAR). For example, attaching various substituted phenyl rings can modulate the compound's electronic and steric properties to optimize binding to a biological target. Given the established role of thiazoles in pharmaceuticals, these new derivatives are promising candidates for development as anti-inflammatory, antimicrobial, or anti-cancer agents.[2][4][14] The scalability and robustness of the Suzuki reaction make it highly suitable for industrial applications in pharmaceutical process chemistry.[14]

References

  • Cocco, M. T., Congiu, C., & Onnis, V. (2006). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Google Patents. (2017). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • ResearchGate. (2004). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. researchgate.net. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]

  • MDPI. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. mdpi.com. [Link]

  • Royal Society of Chemistry. (2005). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. pubs.rsc.org. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]

  • Sci-Hub. (2004). Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. sci-hub.se. [Link]

  • Semantic Scholar. (2006). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. semanticscholar.org. [Link]

  • ResearchGate. (2006). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. researchgate.net. [Link]

  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. eureka.patsnap.com. [Link]

  • DSpace@MIT. (2022). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. dspace.mit.edu. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][9][15][16]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. pubs.rsc.org. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. mdpi.com. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). ncbi.nlm.nih.gov. [Link]

  • National Institutes of Health. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. ncbi.nlm.nih.gov. [Link]

  • Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. pubs.rsc.org. [Link]

  • ResearchGate. (2020). Lewis acid-mediated Suzuki–Miyaura Cross-Coupling Reaction. researchgate.net. [Link]

  • INIS-IAEA. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. inis.iaea.org. [Link]

  • Boron-Chem. (n.d.). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. boron-chem.com. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. mdpi.com. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. fabad.org.tr. [Link]

  • JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. jetir.org. [Link]

  • ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. researchgate.net. [Link]

Sources

Protocol for N-alkylation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Alkylation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: Synthesis of Novel Thiazolium Salts

Abstract

This document provides a detailed protocol for the N-alkylation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a critical transformation for synthesizing quaternary thiazolium salts. Thiazolium salts are pivotal precursors in the generation of N-heterocyclic carbenes (NHCs), serve as valuable intermediates in pharmaceutical synthesis, and are explored as active pharmaceutical ingredients (APIs) themselves.[1][2] The protocol addresses the specific electronic challenges posed by the electron-withdrawing trifluoromethyl group, which deactivates the thiazole nitrogen towards alkylation. We present a robust methodology, discuss the underlying scientific rationale, provide a comprehensive troubleshooting guide, and outline expected outcomes for various alkylating agents.

Introduction & Scientific Rationale

The quaternization of the thiazole nitrogen atom to form a thiazolium salt is a fundamental reaction in heterocyclic chemistry.[3] The resulting cationic species are highly valuable in organic synthesis and medicinal chemistry. However, the reactivity of the thiazole nucleus is highly dependent on its substitution pattern.

In the case of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, two key substituents dictate the reaction's course:

  • 4-(Trifluoromethyl) Group: The -CF₃ group is a potent electron-withdrawing group via induction. This effect significantly reduces the electron density of the thiazole ring, thereby decreasing the nucleophilicity of the ring nitrogen (N-3).[3] Consequently, more forcing conditions or more reactive alkylating agents are typically required compared to electron-rich thiazoles.

  • 5-(Hydroxymethyl) Group: The -CH₂OH group presents a secondary nucleophilic site (the oxygen atom). While O-alkylation is a potential side reaction, the thiazole nitrogen is inherently more nucleophilic and sterically more accessible for this transformation. The protocol is optimized to favor N-alkylation exclusively.

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the thiazole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.

Overall Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

N_Alkylation_Workflow reagents 1. Reagent Preparation - Thiazole Substrate - Alkylating Agent - Anhydrous Solvent setup 2. Reaction Setup - Inert Atmosphere (N₂/Ar) - Temperature Control reagents->setup Combine reaction 3. Reaction Execution - Stirring at specified temp. - Monitoring via TLC/LC-MS setup->reaction Initiate workup 4. Product Isolation - Solvent Removal or - Anti-solvent Precipitation reaction->workup Upon Completion purification 5. Purification - Recrystallization or - Trituration/Washing workup->purification Crude Product characterization 6. Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry (HRMS) - Melting Point purification->characterization Purified Salt

Caption: General workflow for the N-alkylation of the thiazole substrate.

Detailed Experimental Protocol

3.1. Materials and Reagents

  • Substrate: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (1.0 eq.)

  • Alkylating Agent (R-X): Iodomethane, Bromoethane, Benzyl Bromide, etc. (1.1 - 1.5 eq.)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Work-up/Purification Solvents: Diethyl ether (Et₂O), Ethyl acetate (EtOAc), Hexanes

  • Purity: All reagents and solvents should be of high purity (≥98%) and anhydrous where specified.

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer (ESI-MS), Melting Point Apparatus

3.3. Step-by-Step Procedure

  • Flask Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile or DMF (approx. 0.1-0.2 M concentration relative to the substrate). Stir at room temperature until all solid has dissolved.

  • Addition of Alkylating Agent: Add the chosen alkylating agent (1.1 eq.) dropwise to the stirred solution at room temperature. Safety Note: Alkylating agents are often toxic and lachrymatory; handle with extreme care in a fume hood.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Begin heating the mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent (see Table 1).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product, being a salt, will typically have a much lower Rf value than the starting material on silica gel. A new spot corresponding to the product cation should appear in the LC-MS.

  • Work-up and Isolation:

    • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Method A (Precipitation): If the product salt is insoluble, it may precipitate out of the solution upon cooling. If not, slowly add an anti-solvent such as diethyl ether or ethyl acetate to the stirred mixture until a precipitate forms.

    • Method B (Concentration): If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted alkylating agent and other non-polar impurities.

    • If the crude product obtained from concentration (Method B) is an oil or amorphous solid, triturate it with diethyl ether to induce solidification.

    • For higher purity, the solid product can be recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether, methanol/ethyl acetate).

  • Drying & Characterization: Dry the purified thiazolium salt under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Reaction Parameters

The following table provides suggested starting conditions for various common alkylating agents. Researchers should perform initial small-scale trials to optimize these parameters.

Entry Alkylating Agent (R-X) Equivalents Solvent Temperature (°C) Typical Time (h) Expected Yield
1Iodomethane (CH₃I)1.2MeCN40 - 5012 - 18>90%
2Bromoethane (CH₃CH₂Br)1.3DMF60 - 7018 - 2480 - 90%
3Benzyl Bromide (BnBr)1.1MeCN50 - 6012 - 16>95%
4Propargyl Bromide1.2MeCN50 - 6016 - 2085 - 95%

Troubleshooting Guide

Observation Potential Cause Suggested Solution
No or Slow Reaction 1. Insufficient temperature for the given alkylating agent. 2. Deactivated substrate due to -CF₃ group.1. Gradually increase the reaction temperature in 10 °C increments. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an iodide or triflate). 3. Increase reaction time.
Formation of Multiple Products 1. O-alkylation of the hydroxymethyl group. 2. Decomposition at high temperatures.1. Use milder conditions (lower temperature). O-alkylation is less likely but possible. 2. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) prior to N-alkylation if O-alkylation is confirmed. 3. Ensure the reaction is not overheated.
Product is an Oil, Fails to Crystallize 1. Presence of impurities. 2. The salt is inherently low-melting or an ionic liquid.1. Ensure thorough washing/trituration with a non-polar solvent. 2. Attempt purification by column chromatography on silica (note: salts can be difficult to elute; use polar mobile phases like DCM/MeOH). 3. If the product is pure, it may be an ionic liquid; proceed with characterization as an oil.
Low Isolated Yield 1. Product is partially soluble in the precipitation/washing solvent. 2. Incomplete reaction.1. Use a less polar anti-solvent (e.g., hexanes instead of Et₂O). 2. Ensure the reaction has gone to completion via TLC/LC-MS before work-up.

References

  • Frontiers in Chemistry. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Frontiers. [Link]

  • Google Patents. (2004).
  • ResearchGate. (2018). N-Alkylation of compounds 166 and 169. [Link]

  • ScienceDirect. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Synlett. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation. [Link]

  • International Journal of Current Pharmaceutical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • ARKIVOC. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. [Link]

Sources

Application Note: Structural Characterization of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and theoretical framework for the structural characterization of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a key heterocyclic building block in pharmaceutical and materials science research. We delve into the principles of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the unique spectral features imparted by the trifluoromethyl group and the thiazole scaffold. This document outlines a self-validating experimental workflow, from sample preparation to spectral interpretation, designed to provide unambiguous structural confirmation for researchers and drug development professionals.

Introduction and Scientific Context

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The thiazole ring is a common motif in many approved drugs, while the trifluoromethyl (-CF₃) group is frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity. Accurate and unequivocal structural verification is the cornerstone of chemical synthesis and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structure in solution.[1][2][3] This application note provides a comprehensive methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, with a special focus on the influence of the electron-withdrawing -CF₃ group on chemical shifts and the observation of through-bond scalar (J) couplings between fluorine, carbon, and proton nuclei.

Foundational Principles: NMR of a Fluorinated Heterocycle

The structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol presents several key features that manifest distinctively in its NMR spectra:

  • ¹H NMR: The spectrum is expected to show signals for three distinct types of protons: the methyl (-CH₃), methylene (-CH₂OH), and hydroxyl (-OH) groups. The chemical shifts will be influenced by the aromatic thiazole ring and the potent electron-withdrawing nature of the adjacent -CF₃ group.

  • ¹³C NMR: The broadband proton-decoupled ¹³C spectrum will display signals for each unique carbon atom.[4] The carbons of the thiazole ring and, most notably, the -CF₃ group itself will exhibit characteristic chemical shifts.

  • Heteronuclear Coupling (J-Coupling): A pivotal feature for structural confirmation is the spin-spin coupling between the ¹⁹F nuclei of the -CF₃ group and adjacent ¹H and ¹³C nuclei.[5]

    • ¹³C-¹⁹F Coupling: The carbon of the -CF₃ group will appear as a sharp quartet due to one-bond coupling (¹JCF). The thiazole carbon C4, directly attached to the -CF₃ group, will also appear as a quartet due to two-bond coupling (²JCF).[6]

    • ¹H-¹⁹F Coupling: Long-range coupling between the -CF₃ group and the methylene (-CH₂) protons over four bonds (⁴JHF) may be observed, providing further structural validation.[7][8][9] Such long-range couplings are frequently observed when ¹⁹F is involved.[5][8]

Experimental Workflow and Protocol

A robust and reproducible result begins with meticulous sample preparation and systematic data acquisition. The following workflow is designed to yield high-quality, unambiguous NMR data.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C {1H} Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Calibrate Spectrum (TMS at 0 ppm) J->K L Integrate 1H signals K->L For 1H M Assign Signals and Analyze Couplings K->M L->M

Caption: Experimental workflow from sample preparation to final data analysis.

Detailed Protocol

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • Deuterated Chloroform (CDCl₃, 99.8+ atom %D)[10][11]

  • Tetramethylsilane (TMS)

  • 5 mm NMR Tubes (e.g., Wilmad, Norell)[12]

  • Glass Pasteur pipette

  • Small vial

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial. This concentration is typically sufficient for routine ¹H NMR analysis.[13][14] For ¹³C NMR, a slightly higher concentration (~20-25 mg) may be beneficial to improve the signal-to-noise ratio.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds.[10][11] Use approximately 0.6-0.7 mL of solvent to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[12][13][15] Deuterated solvents are essential to avoid large, interfering signals from the solvent itself.[16]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally recommended primary reference for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[17][18][19][20][21]

  • Dissolution and Transfer: Ensure the sample is completely dissolved in the vial. A homogeneous solution is critical for acquiring high-resolution spectra.[13] Using a glass Pasteur pipette, transfer the solution into the NMR tube, filtering through a small cotton plug if any particulate matter is visible.[15]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. The lock stabilizes the magnetic field.

    • Tune the probe for the ¹H and ¹³C frequencies and perform magnetic field shimming to optimize homogeneity, which maximizes spectral resolution.

    • Acquire the ¹H spectrum. Standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay) are typically sufficient.

    • Acquire the broadband proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the low natural abundance of the ¹³C isotope and its longer relaxation times.[2]

Spectral Analysis and Data Interpretation

Molecular Structure and Atom Numbering

Caption: Structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The following table summarizes the expected signals in the ¹H NMR spectrum. Chemical shift predictions are based on established substituent effects and data from similar structures.[22][23][24]

AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
(-CH ₃)2.6 - 2.8Singlet (s)3H-Methyl group on an aromatic-like ring.
H⁷ (-CH ₂OH)4.8 - 5.0Quartet (q) or Singlet (s)2H⁴JHF ≈ 1-2 HzMethylene protons adjacent to the thiazole ring and hydroxyl group. Deshielded by the ring and -CF₃ group. May show long-range coupling to ¹⁹F. Will appear as a singlet if coupling is not resolved.
-O H**1.5 - 4.0Broad Singlet (br s)1H-Chemical shift is concentration and temperature dependent. Signal will disappear upon D₂O exchange.
TMS 0.00Singlet (s)--Internal reference standard.
Predicted ¹³C NMR Data

The table below outlines the predicted signals for the broadband proton-decoupled ¹³C NMR spectrum.[4][25] The influence of the -CF₃ group is particularly notable.[26][27]

AssignmentPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J)Rationale
(-C H₃)18 - 22Singlet (s)-Typical range for a methyl group attached to an sp² carbon.
C⁷ (-C H₂OH)55 - 60Singlet (s) or multiplet-Aliphatic carbon attached to an oxygen atom. May show small long-range coupling to ¹⁹F.
C⁶ (-C F₃)120 - 125Quartet (q)¹JCF ≈ 270-280 HzTrifluoromethyl carbon signal. The large one-bond C-F coupling is characteristic.
C⁵ 128 - 135Singlet (s) or multiplet-Thiazole ring carbon adjacent to the methanol substituent.
C⁴ 145 - 150Quartet (q)²JCF ≈ 30-40 HzThiazole ring carbon attached to the -CF₃ group. Shows characteristic two-bond coupling to ¹⁹F.[27][28]
165 - 170Singlet (s) or multiplet-Thiazole ring carbon attached to the methyl group.
TMS 0.00Singlet (s)-Internal reference standard.

Trustworthiness and Self-Validating Systems

The protocols and interpretations described herein constitute a self-validating system for structural confirmation. The trustworthiness of the assignment is established through the confluence of multiple, independent NMR parameters:

  • Chemical Shift Consistency: The observed chemical shifts for both ¹H and ¹³C nuclei must fall within the expected ranges for the proposed functional groups and electronic environments.

  • ¹H Integration: The relative areas of the proton signals must correspond to the ratio of protons in the molecule (i.e., 3:2:1 for -CH₃, -CH₂, and -OH).

  • Multiplicity and J-Coupling: The key validation lies in observing the specific splitting patterns caused by ¹⁹F coupling. The presence of a quartet for the C⁴ carbon with a J-coupling of ~30-40 Hz and a quartet for the C⁶ (-CF₃) carbon with a J-coupling of ~270-280 Hz provides definitive evidence for the placement of the trifluoromethyl group. The observation of a ⁴JHF coupling in the -CH₂ signal further corroborates the overall structure.

  • Cross-Validation: The ¹H and ¹³C data are mutually reinforcing. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons, respectively, providing a complete picture of the molecular symmetry and connectivity.

For further, unequivocal confirmation, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to map out the direct (one-bond) and long-range (2-3 bond) C-H correlations, respectively.

Conclusion

This application note provides a robust and scientifically grounded framework for the complete structural characterization of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols and understanding the underlying principles of chemical shifts and heteronuclear couplings, researchers can confidently verify the structure of this and related fluorinated heterocyclic molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Hennig, M., et al. (2006). Measurement of Long-Range ¹H-¹⁹F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Abraham, R.J., et al. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • Wishart, D.S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • University of Notre Dame. (n.d.). Sample Preparation. Available at: [Link]

  • Anklin, C., et al. (2000). Prediction of ¹H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Available at: [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

  • Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformational properties of C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]

  • Sinnaeve, D. (2012). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Wikipedia. (n.d.). Protein chemical shift re-referencing. Available at: [Link]

  • Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Schaefer, T., et al. (1984). Long-range ¹³C,¹H and ¹³C,¹⁹F coupling constants as indicators of the conformational properties of 4-fluoroanisole. Canadian Journal of Chemistry. Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Available at: [Link]

  • Hoye, T.R., & Guzman, A.L. (n.d.). TMS is Superior to Residual CHCl₃ for Use as the Internal Reference for Routine ¹H NMR Spectra Recorded in CDCl₃. Organic Letters. Available at: [Link]

  • Chemistry Explained. (2025). Why TMS Is the Standard in NMR Spectroscopy. YouTube. Available at: [Link]

  • Mestrelab. (n.d.). Chemical Shift Referencing. Available at: [Link]

  • Molander, G.A., & Elia, M.D. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbon Centers. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available at: [Link]

  • Kalinowski, H-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. Available at: [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy, 1st Edition. Available at: [Link]

  • ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Available at: [Link]

  • ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm, in C₆D₆) and a plausible mechanism for its formation. Available at: [Link]

  • American Chemical Society. (n.d.). Supporting Information for [Specific Article]. Available at: [Link]

Sources

Application Note: Mass Spectrometry Analysis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the mass spectrometry analysis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Given the absence of published mass spectral data for this specific compound, this guide synthesizes established fragmentation principles of thiazoles, trifluoromethylated aromatics, and benzylic alcohols to propose a robust analytical method. We outline a complete workflow from sample preparation to data interpretation using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals requiring structural confirmation and impurity profiling of this and structurally related molecules.

Introduction

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a substituted thiazole derivative. Thiazole rings are significant scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The presence of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, detailed structural characterization of intermediates like (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is critical for process optimization and quality control in drug development.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for molecular weight determination and structural elucidation of small molecules.[1][2] ESI is a 'soft ionization' method that typically preserves the molecular ion, providing clear molecular weight information.[3] Coupling ESI with tandem mass spectrometry (MS/MS) induces controlled fragmentation of the molecule, generating a unique fragmentation "fingerprint" that provides rich structural detail.[1] This note establishes a predictive framework for the fragmentation of the title compound, based on known fragmentation pathways of its constituent chemical moieties.[4][5][6]

Experimental Design & Rationale

Instrumentation and Reagents
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode. ESI is chosen for its suitability for polar small molecules and its tendency to produce protonated molecular ions [M+H]+ with minimal initial fragmentation.[1][2]

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: Formic acid (FA, 0.1% v/v) to promote protonation in the ESI source.

  • Analyte: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, synthesized and purified in-house or obtained from a commercial supplier.

Sample Preparation Protocol

The goal of sample preparation is to create a dilute, clean solution of the analyte in a solvent system compatible with ESI-MS.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 (v/v) acetonitrile:water solution containing 0.1% formic acid. For example, add 1 µL of the stock solution to 999 µL of the ACN/water/FA solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.

Rationale: A 50:50 ACN:water mixture provides a good balance of polarity for analyte solubility and efficient solvent evaporation in the ESI source. Formic acid is a common additive that provides a source of protons (H+) to facilitate the formation of the [M+H]+ ion.

Mass Spectrometry Protocol
  • Infusion Analysis: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Full Scan: Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500. This will determine the accurate mass of the protonated molecular ion [M+H]+.

    • Expected Ionization: The primary ion expected is the protonated molecule, [M+H]+. Sodium adducts [M+Na]+ may also be observed.[7]

  • MS/MS Fragmentation Analysis:

    • Select the [M+H]+ ion as the precursor ion for Collision-Induced Dissociation (CID).

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. This is crucial as different bond cleavages require different amounts of energy.

    • Acquire the product ion spectra (MS2) for each collision energy.

Predicted Mass Spectra and Fragmentation Analysis

Molecular Ion

The molecular formula for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is C7H6F3NOS.

  • Monoisotopic Mass: 213.0122 g/mol

  • Predicted [M+H]+: m/z 214.0199

Proposed Fragmentation Pathway

The fragmentation of the [M+H]+ ion is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragments and the lability of certain bonds. The primary sites for fragmentation are the C-C bond connecting the methanol group to the thiazole ring and cleavages within the thiazole ring itself.

fragmentation_pathway

Caption: Proposed Fragmentation Pathway for [M+H]+ of the Analyte.

Interpretation of Key Fragments

The following table summarizes the predicted major fragments, their m/z values, and the proposed neutral losses.

Fragment Ion (m/z) Proposed Formula Neutral Loss Interpretation
196.0093[C7H5F3NS]+•H2OLoss of Water: A common and facile loss from protonated alcohols, leading to a stabilized carbocation.
184.0044[C6H5F3NS]+CH2OLoss of Formaldehyde: Cleavage of the C-C bond between the ring and the methanol group.
145.0221[C6H6NOS]+•CF3Loss of Trifluoromethyl Radical: While less common in ESI, high collision energies can induce this fragmentation. The presence of the CF3 group is known to influence fragmentation patterns.[5]
142.9802[C4H2F3S]+C3H4NOThiazole Ring Cleavage: Rupture of the thiazole ring is a characteristic fragmentation pathway for such heterocyclic systems.[4][6]

Discussion: The initial and most likely fragmentation event is the loss of a water molecule from the protonated methanol group, a thermodynamically favorable process. This would yield a resonance-stabilized carbocation at m/z 196.01. Further fragmentation would likely involve the cleavage of the thiazole ring, which is known to be less stable than some other aromatic systems like pyrimidine rings under CID conditions.[6] The loss of the trifluoromethyl group is also a possibility, as electron-withdrawing groups can weaken adjacent bonds.[5] The exact ratios of these fragments will be dependent on the collision energy applied.

Workflow Visualization

The overall analytical workflow is depicted in the diagram below.

G

Caption: Experimental Workflow for MS Analysis.

Conclusion

This application note presents a comprehensive, albeit predictive, guide for the mass spectrometric analysis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. By leveraging established principles of mass spectral fragmentation for related chemical structures, a reliable method for structural confirmation can be achieved using ESI-MS/MS. The proposed protocol and fragmentation pathways provide a strong foundation for researchers to analyze this molecule and can be adapted for other novel heterocyclic compounds. The accurate mass measurements and characteristic fragmentation patterns obtained through this method are essential for ensuring the identity and purity of key intermediates in pharmaceutical research and development.

References

  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 49B, 1454-1461.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes, 2(135).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-5-One)s. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1025.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9256, Thiazole. Retrieved January 13, 2026, from [Link].

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • National Institute of Standards and Technology. (n.d.). Thiazole, 4,5-dihydro-2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 13, 2026, from [Link].

  • Kutina, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 853.
  • King, F. L., & Smart, R. B. (1998). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. West Virginia University.
  • National Institute of Standards and Technology. (n.d.). Thiazole. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 13, 2026, from [Link].

  • Wikipedia contributors. (2023, December 28). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link].

  • Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901–1905.
  • Gruchse, M., & Schiller, J. (2016). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 88(12), 6245-6253.
  • Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 1-10.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1486080, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Retrieved January 13, 2026, from [Link].

Sources

HPLC purification method for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Abstract

This application note provides a comprehensive guide and a robust protocol for the purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a key heterocyclic building block in pharmaceutical and agrochemical research. Leveraging fundamental principles of reversed-phase high-performance liquid chromatography (RP-HPLC), this document outlines a systematic approach to achieving high purity of the target compound from complex crude reaction mixtures. The protocol details instrument setup, mobile phase preparation, gradient optimization, and fraction collection, while the supporting text explains the scientific rationale behind each methodological choice. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the purification of fluorinated thiazole derivatives.

Introduction and Scientific Rationale

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a structurally significant intermediate characterized by a thiazole core, a methyl group, and a highly electronegative trifluoromethyl (CF3) group. The presence of the CF3 group can significantly enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, making this scaffold highly valuable in medicinal chemistry.

Achieving high purity of this intermediate is critical for subsequent synthetic steps and for accurate biological evaluation. Reversed-phase HPLC is the method of choice for this task due to the compound's characteristics. The trifluoromethyl group and the thiazole ring impart a degree of hydrophobicity, making the molecule well-suited for retention on a nonpolar stationary phase, such as C18.[1][2] The separation is achieved by eluting the compound with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[3][4] By employing a gradient elution, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively resolved from the target molecule.

This document provides a validated starting protocol that can be adapted based on the specific impurity profile of the user's crude material.

Physicochemical Properties and Method Development Considerations

A successful purification strategy is built upon an understanding of the analyte's physical and chemical properties.

  • Structure and Polarity: The molecule contains both polar (hydroxyl, thiazole nitrogen) and nonpolar (methyl, trifluoromethyl, thiazole ring) moieties. The trifluoromethyl group significantly increases its nonpolar character. This moderate polarity makes it an ideal candidate for reversed-phase chromatography.

  • Solubility: The parent carboxylic acid is reported to be soluble in methanol.[5] By extension, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is expected to be readily soluble in common polar organic solvents such as methanol, ethanol, and acetonitrile, which are ideal for sample preparation and are common HPLC mobile phase components.[6]

  • UV Absorbance: The heterocyclic thiazole ring acts as a chromophore, allowing for detection by UV-Vis spectroscopy. For aromatic and heterocyclic compounds of this nature, strong absorbance is typically observed in the 210-260 nm range.[7] A wavelength of 254 nm is a common and effective choice for detection.

Experimental Workflow

The overall process for the purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is depicted in the workflow diagram below. This systematic process ensures reproducibility and high-purity outcomes.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Execution cluster_post Phase 3: Post-Purification SamplePrep Sample Preparation (Dissolve crude in Mobile Phase A/DMSO) SystemEquil System Equilibration (Flush with initial mobile phase conditions) SamplePrep->SystemEquil MobilePhasePrep Mobile Phase Preparation (A: H2O + 0.1% TFA | B: ACN + 0.1% TFA) MobilePhasePrep->SystemEquil SampleInject Sample Injection (Inject dissolved crude sample) SystemEquil->SampleInject GradientRun Gradient Elution & Separation (Run purification gradient) SampleInject->GradientRun FractionCollect Fraction Collection (Collect peaks based on UV signal) GradientRun->FractionCollect PurityAnalysis Purity Analysis (Analyze fractions via analytical HPLC) FractionCollect->PurityAnalysis Pooling Pooling of Pure Fractions (Combine fractions >98% purity) PurityAnalysis->Pooling SolventEvap Solvent Evaporation (Remove solvent via rotary evaporator) Pooling->SolventEvap FinalProduct Final Product (Pure (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol) SolventEvap->FinalProduct

Caption: Workflow for the HPLC purification of the target compound.

Detailed Application Protocol

This protocol is designed for a preparative HPLC system equipped with a UV-Vis detector.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • Preparative HPLC system with a binary pump

    • Autosampler or manual injector

    • UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

    • Fraction collector

    • Analytical HPLC system for purity analysis

  • Column:

    • Preparative Column: C18, 10 µm, 21.2 x 250 mm (or similar dimensions)

    • Analytical Column: C18, 5 µm, 4.6 x 150 mm

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Trifluoroacetic acid (TFA), HPLC grade

    • Methanol or DMSO for sample dissolution (if necessary)

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

    • Rationale: A small amount of acid like TFA is used to improve peak shape by protonating free silanol groups on the silica-based stationary phase, reducing peak tailing.[8]

Sample Preparation
  • Dissolve the crude (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in a minimum amount of a suitable solvent.

  • The ideal solvent is the initial mobile phase mixture (e.g., 95% A / 5% B). If solubility is low, use a small amount of DMSO or methanol, then dilute with Mobile Phase A.

  • Prepare a concentration of approximately 20-50 mg/mL. The optimal concentration depends on the column loading capacity.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Method

The following table summarizes the optimized parameters for the preparative HPLC method.

ParameterPreparative MethodAnalytical Method (for Purity Check)
Column C18, 10 µm, 21.2 x 250 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm
Injection Volume 1-5 mL (dependent on concentration and column loading)5-10 µL
Column Temperature Ambient (or 30 °C for better reproducibility)Ambient (or 30 °C)
Gradient Program Time (min) % B
0.020
5.020
25.080
30.095
35.095
40.020
Protocol Steps
  • System Setup: Purge the HPLC pumps with freshly prepared mobile phases.

  • Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (20% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column.

  • Elution and Collection: Run the gradient program. Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold, collecting the main peak corresponding to the target compound.

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine purity.

  • Pooling and Evaporation: Combine the fractions with the desired purity (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents using a rotary evaporator. Co-evaporate with a solvent like dichloromethane or ethyl acetate to remove residual water and TFA.

  • Final Product: Dry the resulting solid or oil under high vacuum to obtain the final pure product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol using reversed-phase HPLC. The method is robust, scalable, and based on the well-understood physicochemical properties of the analyte. By following this guide, researchers can consistently obtain high-purity material essential for advancing their research and development objectives.

References

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • Guidechem. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki.
  • ChemicalBook. (n.d.). 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • TCI Chemicals. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid.

Sources

Strategic Development of Cell-Based Assays for Novel (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] This application note presents a strategic, multi-tiered framework for the initial biological characterization of novel derivatives of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. We provide a rationale-driven approach, moving from broad phenotypic screening to more specific target-class identification and mechanism of action studies. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights to efficiently identify and validate bioactive compounds within this promising chemical series.

Introduction: The Rationale for a Tiered Screening Approach

High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of compounds that modulate biological pathways.[4][5] However, the journey from a synthesized compound to a validated lead is complex. A tiered or cascaded screening approach is a cost-effective and scientifically rigorous strategy that maximizes information while minimizing resource expenditure.[6]

This guide proposes a three-tiered strategy to systematically evaluate (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol derivatives:

  • Tier 1: Primary Screening. Broadly assesses the general biological impact of the compounds, primarily focusing on cytotoxicity and cell viability. This initial step is crucial for identifying compounds with anti-proliferative activity and for establishing the concentration ranges for subsequent, more sensitive assays.[7][8]

  • Tier 2: Target-Class Identification. For compounds that demonstrate activity in Tier 1, or those intended for non-cytotoxic applications, this phase employs a panel of assays designed to suggest a potential mechanism of action (MoA). Based on the known activities of thiazole derivatives, we focus on assays for inflammation, kinase inhibition, and G-Protein Coupled Receptor (GPCR) modulation.[9][10][11]

  • Tier 3: MoA Confirmation & Elucidation. Promising hits from Tier 2 are subjected to more specific secondary assays to confirm the proposed target and further elucidate the biological pathway being modulated.

This structured workflow ensures that experimental choices are driven by data, allowing for the efficient allocation of resources to the most promising compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Class Identification cluster_2 Tier 3: MoA Confirmation cluster_3 Outcome primary_screen Compound Library (Thiazole Derivatives) cytotoxicity Cytotoxicity / Viability Assay (e.g., MTT, CellTiter-Glo®) primary_screen->cytotoxicity inflammation Anti-Inflammatory Assay (Cytokine Release, NF-κB) cytotoxicity->inflammation Non-toxic or Antiproliferative Hits kinase Kinase Activity Assay (Cellular Phosphorylation) cytotoxicity->kinase gpcr GPCR Modulation Assay (cAMP, Reporter Gene) cytotoxicity->gpcr moa_inflammation NF-κB Translocation Reporter Assay inflammation->moa_inflammation Inflammation Hits moa_kinase Target Engagement (e.g., NanoBRET™) kinase->moa_kinase Kinase Hits moa_gpcr Second Messenger Assay (e.g., IP-One, Calcium Flux) gpcr->moa_gpcr GPCR Hits hit_validation Hit Validation & Lead Optimization moa_inflammation->hit_validation moa_kinase->hit_validation moa_gpcr->hit_validation

Caption: A tiered workflow for screening thiazole derivatives.

Tier 1: Primary Screening - Assessing General Cytotoxicity

The initial step in any screening campaign is to determine the effect of the compounds on cell viability.[12] This serves two purposes: identifying compounds with potential as cytotoxic anti-cancer agents and establishing a non-toxic concentration range for other therapeutic applications.[7]

Recommended Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of living cells.[1][13] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9][14] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each thiazole derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

ParameterRecommended ValueRationale
Cell Line MCF-7, A549, HepG2Represents common cancer types; well-characterized.[14]
Seeding Density 5,000-10,000 cells/wellEnsures cells are in an exponential growth phase.
Compound Conc. 0.1 µM to 100 µMA wide range to capture a full dose-response curve.
Incubation Time 48-72 hoursAllows sufficient time for compounds to exert their effects.
Positive Control Doxorubicin / StaurosporineValidates assay performance with a known cytotoxic agent.[14]

Tier 2: Target-Class Identification Assays

Compounds showing interesting activity (e.g., potent cytotoxicity or no cytotoxicity up to 50 µM) can be advanced to Tier 2 to probe for specific biological activities commonly associated with the thiazole scaffold.

Anti-Inflammatory Activity: NF-κB Reporter Assay

Scientific Rationale: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[15] Many anti-inflammatory compounds act by preventing the activation of this pathway.[16] A luciferase reporter gene assay provides a highly sensitive and quantitative readout of NF-κB transcriptional activity.[17][18]

G TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Activates Transcription Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->IKK Inhibits

Caption: Inhibition of the TNF-α induced NF-κB signaling pathway.

Protocol 2: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene driven by an NF-κB response element (e.g., HEK293-NF-κB-luc).

  • Cell Seeding: Plate cells in a white, opaque 96-well plate suitable for luminescence assays.

  • Compound Treatment: Pre-treat cells with the thiazole derivatives for 1 hour at the desired concentrations (use non-toxic concentrations identified in Tier 1).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS).[15] Include unstimulated controls.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and add a luciferase substrate (e.g., from a commercial kit like Promega's ONE-Glo™).

  • Data Acquisition: Measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize the signal to a cell viability assay run in parallel (e.g., CellTiter-Glo®) to control for cytotoxicity. Calculate the percent inhibition relative to the stimulated vehicle control.

Kinase Inhibition: Cellular Phosphorylation Assay

Scientific Rationale: Protein kinases are frequent targets for thiazole-containing compounds and are critical regulators of cell signaling.[11][19] A direct way to measure a compound's effect on a specific kinase pathway in a cellular context is to quantify the phosphorylation of a known downstream substrate.[20][21]

Protocol 3: Cellular Phospho-Substrate ELISA

  • Cell Line Selection: Choose a cell line where the target kinase pathway is active or can be stimulated. For example, to study EGFR inhibitors, use A549 cells which can be stimulated with EGF.[11]

  • Cell Seeding and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat the starved cells with the thiazole derivatives for 1-2 hours.

  • Stimulation: Add a specific growth factor or activator (e.g., EGF for EGFR, PMA for PKC) for a short period (5-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them with a buffer containing phosphatase and protease inhibitors.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of the target substrate (e.g., Phospho-ERK1/2, Phospho-Akt). Add cell lysates to the antibody-coated plate.

  • Detection: Follow the kit instructions for adding detection antibodies and substrate.

  • Data Acquisition: Measure absorbance on a microplate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein concentration in the lysate. Determine the IC₅₀ for the inhibition of substrate phosphorylation.

ParameterExample Target: EGFRRationale
Cell Line A549High expression of EGFR.
Stimulant EGF (100 ng/mL)Specific activator of the EGFR pathway.
Readout Phospho-ERK1/2Key downstream substrate of the EGFR/MAPK pathway.
Positive Control Gefitinib / ErlotinibValidates assay with a known EGFR inhibitor.

Tier 3: Mechanism of Action (MoA) Confirmation

For hits identified in Tier 2, more focused assays are required to confirm the target and understand the mechanism.

  • For Anti-Inflammatory Hits: A high-content imaging assay to visualize the nuclear translocation of the NF-κB p65 subunit can provide direct visual confirmation of pathway inhibition.[22]

  • For Kinase Inhibitor Hits: A target engagement assay, such as the NanoBRET™ Target Engagement Assay, can confirm that the compound is physically interacting with the putative kinase target inside living cells.[20][21] This is a critical step to differentiate on-target from off-target effects.

  • For Anticancer Hits: Flow cytometry can be used to analyze the cell cycle distribution (e.g., looking for arrest at G1/S or G2/M phases) and to quantify apoptosis (e.g., using Annexin V/PI staining), providing insight into how the compound kills cancer cells.[11][14]

Conclusion and Future Directions

This application note provides a systematic, tiered strategy for characterizing the biological activity of novel (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol derivatives. By starting with broad cytotoxicity screening and progressing through targeted secondary and confirmatory assays, researchers can efficiently identify active compounds and elucidate their mechanisms of action. This approach streamlines the early stages of the drug discovery process, enabling a data-driven progression from an initial chemical series to validated lead compounds worthy of further optimization.[4][5]

References

  • Hill, S. J., & Baker, J. G. (2004). Reporter gene assays. PubMed. [Link]

  • Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications. [Link]

  • Mishra, R. K., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Wikipedia. Reporter gene. [Link]

  • Kluxen, F. M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function. [Link]

  • Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. NIH. [Link]

  • Vassilatis, D. K., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Agilent. GPCR Signaling Assays. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • BPS Bioscience. (2024). What is a reporter gene assay and how does it work?. YouTube. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Creative Diagnostics. Reporter Gene Assay. [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]

  • Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • AXXAM. Smart cellular assays to study inflammatory skin disorders. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Botany. (2024). A review on thiazole based compounds & it's pharmacological activities. [Link]

  • Chen, J., et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • Dahlin, J. L., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. NIH. [Link]

  • Pop, R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • Kluth, A., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases. Cytotherapy. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Jorda, R., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

  • Ali, M. A., et al. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]

  • Yurttaş, L., et al. (2016). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. [Link]

  • Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. [Link]

  • Bakr, A. A., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Liu, C. L., et al. (2004). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]

  • Liu, C., et al. (2004). Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. Sci-Hub. [Link]

  • Liu, C. L., et al. (2004). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. SciSpace. [Link]

  • Fun, H. K., et al. (2010). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. NIH. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [Link]

  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of this important synthetic intermediate.

The primary and most common route to synthesizing (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves the reduction of its corresponding carboxylic acid or ester. This guide will focus on optimizing this critical reduction step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Q1: Why is my yield of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol consistently low?

Low yields can often be traced back to several critical factors in the reduction of the starting material, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid or its ester.

Possible Causes & Solutions:

  • Suboptimal Reducing Agent: The choice of reducing agent is paramount.

    • Explanation: Carboxylic acids are generally resistant to reduction. While reagents like sodium borohydride (NaBH₄) are effective for aldehydes and ketones, they are typically not reactive enough to reduce carboxylic acids efficiently.[1][2][3] Stronger reducing agents are required.

    • Recommendation: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is a potent reducing agent capable of converting carboxylic acids to primary alcohols.[1][2] Borane complexes, such as BH₃-THF, can also be effective and may offer different selectivity if other functional groups are present.[4]

  • Insufficient Purity of Starting Material: The synthesis of the initial carboxylic acid often involves cyclization reactions that can leave impurities.[5][6]

    • Explanation: Impurities in the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can consume the reducing agent or lead to the formation of side products, thereby lowering the overall yield of the desired alcohol.

    • Recommendation: Ensure the starting carboxylic acid is of high purity. Recrystallization or chromatographic purification of the starting material may be necessary before proceeding with the reduction step.

  • Inadequate Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters.

    • Explanation: LiAlH₄ reactions are highly exothermic and react violently with protic solvents, including water.[2][7] Incomplete reactions or side reactions can occur if conditions are not carefully controlled.

    • Recommendation: The reaction should be carried out in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[2][7] The addition of the reducing agent or the carboxylic acid should be done slowly at a low temperature (e.g., 0 °C) to control the exotherm, followed by warming to room temperature or gentle reflux to ensure the reaction goes to completion.[3][7]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts.

Common Side Reactions & Prevention:

  • Over-reduction: While less common with carboxylic acid reductions, highly reactive intermediates could potentially undergo further reactions.

    • Explanation: The thiazole ring itself contains heteroatoms and double bonds, which, under harsh conditions, could be susceptible to reduction, though this is generally not a primary concern with LiAlH₄ under controlled conditions. The trifluoromethyl group is generally stable to these reducing agents.

    • Recommendation: Use a stoichiometric amount of the reducing agent. An excess of LiAlH₄ is often used to ensure complete conversion, but a large excess should be avoided.[1] Careful monitoring of the reaction by TLC is crucial to determine the point of complete consumption of the starting material.

  • Decomposition of the Thiazole Ring: Thiazole rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[8]

    • Explanation: The work-up procedure, which typically involves quenching the excess LiAlH₄ with water and then adding acid or base to dissolve the aluminum salts, can be a critical step where product degradation can occur if not performed carefully.

    • Recommendation: A careful work-up procedure is essential. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a common and effective method for quenching LiAlH₄ reactions and precipitating manageable aluminum salts, which can then be filtered off. This avoids strongly acidic conditions that might compromise the thiazole ring.

Q3: The work-up of my LiAlH₄ reaction is problematic, leading to product loss. What is the best practice?

The work-up of LiAlH₄ reactions is notoriously challenging and can lead to emulsions and poor recovery of the product.[7]

Optimized Work-up Protocol:

  • Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so proper quenching technique and an inert atmosphere are critical for safety. Following the water quench, a common procedure involves the sequential addition of a 15% aqueous sodium hydroxide solution and then more water.

  • Precipitation and Filtration: The resulting aluminum salts should precipitate as a granular solid that can be easily filtered. Stirring the mixture for some time can aid in this process.

  • Extraction: The filtrate can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.

  • Drying and Concentration: The combined organic extracts should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful synthesis?

ParameterImportanceRecommended Control Measures
Reagent Purity HighPurify starting materials if necessary. Use freshly opened or properly stored anhydrous solvents and reagents.
Stoichiometry HighCarefully measure the amounts of starting material and reducing agent. A slight excess of the reducing agent is common, but a large excess should be avoided.
Temperature CriticalMaintain a low temperature during the addition of reagents to control the exothermic reaction. Allow the reaction to warm to room temperature or reflux gently to ensure completion.
Reaction Time ModerateMonitor the reaction progress by TLC to determine the optimal reaction time.
Atmosphere CriticalConduct the reaction under an inert atmosphere (nitrogen or argon) to prevent quenching of the reducing agent by atmospheric moisture.[7]

Q2: How can I effectively purify the final product, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: This is a very effective method for separating the desired alcohol from any remaining starting material or byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient way to obtain highly pure material.

Q3: Are there any alternative synthetic routes to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

While the reduction of the carboxylic acid or its ester is the most direct route, other possibilities exist, though they may be more complex. One could consider the synthesis of the corresponding aldehyde, 2-methyl-4-(trifluoromethyl)thiazole-5-carbaldehyde, followed by reduction with a milder reducing agent like NaBH₄. However, the synthesis of the aldehyde itself would likely proceed from the carboxylic acid or its derivatives, adding extra steps.

Experimental Protocols

Protocol 1: Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol via LiAlH₄ Reduction
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Visualizations

Reaction Pathway

Synthesis_Pathway start 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid intermediate (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol start->intermediate 1. LiAlH4, THF, 0 °C to rt 2. H2O work-up

Caption: Synthesis of the target alcohol via reduction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue check_reagent Check Reducing Agent Is it LiAlH4 or another potent agent? Inefficient for carboxylic acids? start->check_reagent check_purity Assess Starting Material Purity Any impurities detected? Can consume reagent or cause side reactions. start->check_purity check_conditions Review Reaction Conditions Anhydrous solvent? Inert atmosphere? Temperature control maintained? start->check_conditions solution_reagent Solution: Use LiAlH4 or BH3-THF. check_reagent->solution_reagent solution_purity Solution: Purify starting material (recrystallization/chromatography). check_purity->solution_purity solution_conditions Solution: Use dry THF/ether under N2/Ar, control temperature during addition. check_conditions->solution_conditions

Caption: A logical approach to diagnosing low yield issues.

References

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab? r/OrganicChemistry. Retrieved from [Link]

  • Platt, P., & Boole, R. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Save My Exams. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Eureka. Retrieved from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor solubility in aqueous solutions. By providing a combination of troubleshooting advice, frequently asked questions, and detailed experimental protocols, we aim to equip you with the necessary tools to successfully formulate this promising molecule for your research and development needs.

Understanding the Challenge: Physicochemical Properties

While specific experimental data for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is not extensively published, we can infer its properties from the closely related structure, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This analogue exhibits limited solubility in water but is soluble in polar organic solvents.[1][2] This, combined with the presence of a lipophilic trifluoromethyl group, strongly suggests that (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a poorly water-soluble, or lipophilic, compound. Such compounds often present challenges in formulation, leading to issues with dissolution, bioavailability, and consistent experimental results.

This guide will walk you through a systematic approach to enhancing the aqueous solubility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, enabling you to achieve the desired concentrations for your in vitro and in vivo studies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: I've prepared a stock solution of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in an organic solvent, but when I dilute it into my aqueous buffer, the compound precipitates. What can I do?

Answer: This is a common issue when working with poorly soluble compounds. The precipitation occurs because the aqueous buffer cannot accommodate the high concentration of the lipophilic compound once the organic solvent is diluted. Here’s a step-by-step approach to troubleshoot this:

  • Optimize the Cosolvent System: The organic solvent you use as a primary stock solvent (a "cosolvent") is critical.[3]

    • Try Different Cosolvents: If you are using DMSO, consider trying other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[4] Sometimes, a blend of cosolvents can be more effective than a single one.[5]

    • Minimize the Cosolvent Percentage: The goal is to use the lowest possible percentage of the organic cosolvent in your final aqueous solution to avoid solvent-related artifacts in your experiments. A general recommendation for in vitro assays is to keep the final concentration of organic solvents like DMSO below 0.5-1%.

  • Employ a Solubilizing Excipient: If a simple cosolvent system is insufficient, you will need to incorporate a solubilizing agent into your formulation. Two highly effective and widely used approaches are cyclodextrin complexation and the use of surfactants.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent water solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[6]

    • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can entrap your compound, increasing its solubility. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often used.

Question: My in vivo animal studies are showing low and variable bioavailability for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. Could this be related to its solubility?

Answer: Absolutely. Poor aqueous solubility is a primary reason for low and erratic oral bioavailability. For a drug to be absorbed from the gastrointestinal tract, it must first be dissolved in the gut fluids. If your compound has a low dissolution rate, its absorption will be limited.

To address this, you should consider more advanced formulation strategies designed to improve the dissolution rate and apparent solubility in vivo:

  • Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic polymer matrix at a molecular level.[7][8][9] This approach can significantly enhance the dissolution rate and, consequently, the bioavailability.[10] Common carriers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in a lipid-based system can be very effective. These formulations, such as self-emulsifying drug delivery systems (SEDDS), form fine oil-in-water emulsions in the gut, which can facilitate drug absorption.[11]

Frequently Asked Questions (FAQs)

What are the key factors influencing the solubility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

The solubility of this compound is primarily dictated by its molecular structure. The thiazole ring system and the highly lipophilic trifluoromethyl group contribute to its poor aqueous solubility. The presence of the methanol group provides a site for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule.

How can I systematically approach the selection of a solubility enhancement technique?

A tiered approach is often the most efficient. The following workflow can guide your decision-making process:

G A Start: Poorly Soluble Compound B Tier 1: Simple Cosolvent Systems (e.g., DMSO, Ethanol, PEG 400) A->B C Is the required concentration achieved with <1% organic solvent? B->C D Yes C->D E No C->E F Proceed with Cosolvent Formulation D->F G Tier 2: Investigate Solubilizing Excipients E->G H Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) G->H I Surfactant-Based Formulations (e.g., Polysorbate 80) G->I J Is the desired solubility and stability achieved? H->J I->J K Yes J->K L No J->L M Final Formulation K->M N Tier 3: Advanced Formulation Strategies L->N O Solid Dispersions (with PVP, HPMC, etc.) N->O P Lipid-Based Formulations (e.g., SEDDS) N->P

Caption: A decision tree for selecting a solubility enhancement strategy.

Can I use pH adjustment to improve the solubility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

The effectiveness of pH adjustment depends on whether the molecule has ionizable functional groups.[4] The thiazole ring contains a nitrogen atom which is weakly basic. Protonation of this nitrogen at acidic pH could increase the aqueous solubility.[12][13] However, the pKa of the thiazole nitrogen in this specific molecule is likely to be low, meaning a very low pH would be required to achieve significant protonation. It is worthwhile to perform a simple pH-solubility profile experiment to determine if this is a viable approach for your intended application. For weakly basic drugs, incorporating acidic pH modifiers into the formulation can sometimes create a more favorable microenvironment for dissolution.

Experimental Protocols

Here are detailed protocols for two common and effective solubility enhancement techniques.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solution of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Weigh out the desired amount of HP-β-CD and dissolve it in the aqueous buffer to create a stock solution. A common starting concentration is 10-20% (w/v).

  • Add the Compound: Weigh the required amount of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and add it to the HP-β-CD solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Clarify the Solution: After stirring, visually inspect the solution for any undissolved particles. If present, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the Concentration: It is crucial to determine the actual concentration of the dissolved compound in the final solution using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol with polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.[7]

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • Polyvinylpyrrolidone (PVP K30)

  • A suitable organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the Components:

    • Weigh the desired amounts of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and PVP K30. A common starting drug-to-polymer ratio is 1:4 (w/w).

    • Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inside of the flask.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the resulting solid in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Recommended): To confirm the formation of an amorphous solid dispersion, it is advisable to characterize the material using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Data Summary

The following table provides a conceptual comparison of the expected solubility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in different media. Actual values should be determined experimentally.

Formulation VehicleExpected SolubilityRationale
WaterVery LowLipophilic nature of the trifluoromethyl and thiazole moieties.
Phosphate-Buffered Saline (pH 7.4)Very LowSimilar to water, as the compound has limited ionizable groups at this pH.
10% Ethanol in WaterLow to ModerateEthanol acts as a cosolvent, increasing the polarity of the solvent system.[3]
20% HP-β-CD in WaterModerate to HighFormation of an inclusion complex enhances the apparent solubility of the compound.[6]
Solid Dispersion (1:4 with PVP K30)N/A (Improved Dissolution)The amorphous nature of the dispersion leads to a significantly faster rate of dissolution in aqueous media.[1]

Conclusion

Overcoming the poor aqueous solubility of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a critical step in harnessing its full therapeutic and research potential. By systematically applying the principles of formulation science, from simple cosolvent systems to more advanced techniques like cyclodextrin complexation and solid dispersions, researchers can develop robust formulations that deliver consistent and reliable results. We encourage you to use this guide as a starting point for your formulation development efforts and to perform the necessary experimental work to identify the optimal approach for your specific needs.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs . [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques . [Link]

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW . [Link]

  • Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs . [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs . [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article . [Link]

  • Pharmaguideline. Solubility Enhancement Techniques . [Link]

  • Journal of Drug Deliv Ther. A Review:Solid Dispersion, a Technique of Solubility Enhancement . [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs . [Link]

  • API Formulations. API Solubility Enhancement Advanced Strategies for Pharmaceutical Development . [Link]

  • Pharma Focus Europe. Cyclodextrins as a Solubilization Tool for Insoluble APIs . [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References . [Link]

  • Fiveable. pH and Solubility - AP Chem . [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism . [Link]

  • ElectronicsAndBooks. The use of co-solvents in parenteral low-solubility drugs formulation of . [Link]

  • Google Patents.
  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates . [Link]

  • ResearchGate. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates . [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID . [Link]

  • Khan Academy. pH and solubility (video) | Equilibrium . [Link]

  • ResearchGate. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review . [Link]

  • OUCI. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes . [Link]

  • BPAS Journals. Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties | Library Progress International . [Link]

  • NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . [Link]

  • 上海创赛. (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol . [Link]

Sources

Stability issues of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability challenges of this compound under various experimental conditions.

Introduction

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic compound featuring a thiazole ring, a structural motif present in many biologically active molecules.[1][2] The stability of this molecule, particularly the thiazole ring, can be influenced by substituents and the surrounding chemical environment. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity.[3][4] However, the inherent chemical reactivity of the thiazole ring may still present challenges under certain acidic or basic conditions. This guide provides insights into potential stability issues, troubleshooting advice, and protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

A1: The primary stability concerns for this molecule are related to the chemical reactivity of the thiazole ring. Thiazoles can be susceptible to degradation under both acidic and basic conditions, although the specific degradation pathways and rates will depend on the exact conditions (pH, temperature, solvent).

Q2: How might (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol degrade under acidic conditions?

A2: Under acidic conditions, the thiazole ring can undergo hydrolysis.[1][5] The nitrogen atom at position 3 can be protonated, which may activate the ring towards nucleophilic attack by water.[6] This can potentially lead to ring-opening and the formation of various degradation products. A plausible degradation pathway could involve the cleavage of the C-S or C-N bonds within the thiazole ring.

Q3: What are the potential degradation pathways under basic conditions?

A3: Thiazole rings possess an acidic proton at the C2 position, which can be removed by a strong base.[2][7] While the methyl group at C2 in your molecule prevents this specific deprotonation, strong basic conditions could potentially promote other degradation pathways, such as hydrolysis of the trifluoromethyl group or other ring-related reactions. The specific outcome would be highly dependent on the reaction conditions.

Q4: Can the trifluoromethyl group affect the stability of the molecule?

A4: Yes, the trifluoromethyl (CF3) group is a strong electron-withdrawing group. This can influence the electron density of the thiazole ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack. While CF3 groups are generally considered to increase metabolic stability, their effect on chemical stability under specific acidic or basic conditions needs to be experimentally determined.[3][8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound over time in acidic solution (e.g., HPLC mobile phase). Acid-catalyzed hydrolysis of the thiazole ring.1. Adjust pH: If possible, increase the pH of the solution to be closer to neutral. 2. Lower Temperature: Store solutions at lower temperatures (e.g., 4°C) to slow down the degradation rate. 3. Use Aprotic Solvents: If the experimental design allows, use aprotic solvents to minimize the presence of water and protons. 4. Perform a quick stability check: Analyze a sample immediately after preparation and then again after a few hours to confirm degradation.
Unexpected peaks appearing in chromatograms after sample work-up with a strong base. Base-catalyzed degradation of the molecule.1. Use a Weaker Base: If possible, substitute the strong base with a milder one (e.g., sodium bicarbonate instead of sodium hydroxide). 2. Minimize Exposure Time: Reduce the time the compound is in contact with the basic solution. 3. Control Temperature: Perform the basic work-up at a lower temperature to minimize degradation. 4. Analyze Degradants: If possible, use techniques like LC-MS to identify the unexpected peaks and understand the degradation pathway.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.1. Assess Buffer Stability: Perform a time-course experiment where the compound is incubated in the assay buffer, and its concentration is measured at different time points. 2. Adjust Buffer pH: If degradation is observed, consider if the buffer pH can be adjusted without affecting the assay performance. 3. Freshly Prepare Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation.

Experimental Protocol: Forced Degradation Study

To definitively assess the stability of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a forced degradation study is recommended.[9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To determine the stability of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol under acidic, basic, oxidative, and photolytic stress conditions.

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% (w/v)

  • HPLC grade water, methanol, and acetonitrile

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Incubate both solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, take an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

      • Incubate at room temperature for a defined period, taking aliquots for HPLC analysis at various time points.

    • Photolytic Degradation:

      • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source (e.g., a photostability chamber with a combination of UV and visible light).

      • Simultaneously, keep a control sample in the dark.

      • Analyze both samples by HPLC at various time points.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method that can separate the parent compound from any potential degradation products.

    • Analyze all samples from the stress conditions.

    • Calculate the percentage of degradation for each condition.

Data Analysis and Interpretation:

Stress Condition % Degradation Number of Degradation Products Observations
0.1 M HCl, RT
1 M HCl, 60°C
0.1 M NaOH, RT
1 M NaOH, 60°C
3% H2O2, RT
Photolytic

This table will help you summarize the stability profile of your compound. Significant degradation (typically 5-20%) is desired in forced degradation studies to ensure the method is stability-indicating.[10]

Visualizing Potential Degradation

Potential Acid-Catalyzed Hydrolysis Workflow

Compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Acid Acidic Conditions (e.g., HCl, H₂O) Compound->Acid Exposed to Protonation Protonation of Thiazole Nitrogen Acid->Protonation Leads to Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Activates for Ring_Opening Thiazole Ring Opening Nucleophilic_Attack->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Generates Samples for Base Basic (NaOH) Base->Analysis Generates Samples for Oxidative Oxidative (H₂O₂) Oxidative->Analysis Generates Samples for Photolytic Photolytic (UV/Vis) Photolytic->Analysis Generates Samples for Compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Compound->Acid Subjected to Compound->Base Subjected to Compound->Oxidative Subjected to Compound->Photolytic Subjected to Data Data Interpretation - % Degradation - Degradation Profile Analysis->Data Provides Data for

Caption: Logical flow of a forced degradation study.

References

  • Wikipedia. Thiazole. [Link]

  • Homework.Study.com. The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a... [Link]

  • Petrow, V., Stephenson, O., & Wild, A. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications (RSC Publishing). [Link]

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews - ACS Publications. [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications - Taylor & Francis Online. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PMC - NIH. [Link]

  • Methanol degradation pathways as outlined in this review. A.... ResearchGate. [Link]

  • Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. PubMed. [Link]

  • Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. PubMed. [Link]

  • An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. ResearchGate. [Link]

  • Methanol promotes the biodegradation of 2,2′,3,4,4′,5,5′-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. ResearchGate. [Link]

Sources

Optimizing reaction conditions for the oxidation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxidation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Welcome to the dedicated technical support guide for the oxidation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic transformation. The resulting aldehyde is a critical building block for numerous agrochemical and pharmaceutical agents, making the optimization of this step paramount for successful downstream synthesis.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Core Reaction Overview

The primary objective is the selective oxidation of a primary alcohol to an aldehyde. A significant challenge is preventing over-oxidation to the corresponding carboxylic acid. The substrate, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, contains a heterocyclic thiazole ring, and its hydroxymethyl group is analogous to a benzylic alcohol, which informs the choice of appropriate reagents.[3][4]

Reaction_Scheme Substrate (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Aldehyde Desired Product 2-Methyl-4-(trifluoromethyl)thiazole-5-carbaldehyde Substrate->Aldehyde [O] Mild Conditions CarboxylicAcid Side Product 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Aldehyde->CarboxylicAcid [O] Harsh Conditions or Water Present

Caption: General oxidation pathway for the substrate.

Troubleshooting Guide

This section addresses the most common issues encountered during the oxidation process in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes and solutions?

  • Potential Causes:

    • Inactive Oxidizing Agent: This is a primary culprit. Solid-phase oxidants like Manganese Dioxide (MnO₂) vary greatly in activity depending on their preparation method and storage.[4] Dess-Martin Periodinane (DMP) can decompose upon exposure to moisture.[5] For Swern oxidations, the reactive species is generated in situ and is thermally unstable.[6]

    • Insufficient Stoichiometry: Heterogeneous reactions, particularly with MnO₂, often require a large excess of the reagent (from 5 to 20 equivalents) to drive the reaction to completion due to surface area limitations.[7]

    • Incorrect Temperature: Swern oxidations require cryogenic temperatures (typically -78 °C) for the initial activation and alcohol addition steps. Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate.[6][8]

    • Poor Solvent Choice: The substrate and reagents must have adequate, even if partial, solubility in the reaction solvent for the reaction to proceed efficiently.

  • Recommended Solutions:

    • Validate Your Oxidant:

      • MnO₂: Use "activated" MnO₂. If you suspect your commercial batch is old, you can reactivate it by heating it in an oven (100-200 °C) under vacuum for several hours or prepare it fresh.[4]

      • DMP: Use a fresh bottle or a properly stored (desiccated, sealed) batch. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize moisture exposure.

      • Swern: Ensure your DMSO and oxalyl chloride are anhydrous and that additions are performed at or below -70 °C.

    • Optimize Stoichiometry: If you observe partial conversion, increase the equivalents of the oxidizing agent in increments (e.g., from 5 to 10 eq. for MnO₂).

    • Strict Temperature Control: For the Swern oxidation, use a dry ice/acetone bath and monitor the internal temperature, not just the bath temperature. Do not let the reaction warm above -60 °C until after the final addition of the amine base.[9]

    • Solvent Screening: While Dichloromethane (DCM) is a common starting point, consider other solvents like chloroform or acetonitrile for MnO₂ oxidations if solubility is an issue.[7]

Question 2: My main product is the carboxylic acid. How do I prevent this over-oxidation?

  • Potential Causes:

    • Wrong Choice of Oxidant: Strong, aqueous-based oxidants like Potassium Permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily oxidize primary alcohols all the way to carboxylic acids.[10][11]

    • Presence of Water: For many mild oxidants, the presence of water facilitates the formation of an aldehyde hydrate intermediate, which is then rapidly oxidized to the carboxylic acid.[12]

    • Excessive Reaction Time or Temperature: Allowing the reaction to proceed long after the starting material is consumed can lead to slow over-oxidation, even with milder reagents.

  • Recommended Solutions:

    • Use a Mild, Anhydrous Oxidant: This is the most critical factor. DMP, Swern, and MnO₂ are all excellent choices for stopping the oxidation at the aldehyde stage because they are typically used under anhydrous conditions.[12][13]

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents. For Swern and DMP oxidations, run the reaction under an inert atmosphere.

    • Monitor Reaction Progress Closely: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. Once the alcohol spot is gone, work up the reaction promptly. Do not leave it running overnight without prior validation.

Question 3: The workup is messy and my yield is low after purification. What are the best practices?

  • Potential Causes:

    • DMP Byproducts: The reduced form of DMP is iodo-benzoic acid (IBA), which can be difficult to separate from the product.[14]

    • MnO₂ Fines: MnO₂ is a fine, black powder that can be difficult to filter and may retain a significant amount of product.

    • Swern Odor and Emulsions: The byproduct of the Swern oxidation is dimethyl sulfide (DMS), which has a powerful and unpleasant odor.[8] Aqueous workups can sometimes lead to emulsions.

  • Recommended Solutions:

    • For DMP Reactions:

      • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stirring for 10-15 minutes.

      • Add a co-solvent like diethyl ether or hexanes. The DMP byproducts are much less soluble in these solvents than in DCM and will precipitate.[15]

      • Filter the mixture through a pad of Celite® to remove the precipitated solids before proceeding with an aqueous wash.[14]

    • For MnO₂ Reactions:

      • After the reaction is complete, filter the entire mixture through a thick pad (2-3 cm) of Celite® in a sintered glass funnel.

      • Wash the filter cake extensively with the reaction solvent (e.g., DCM) or a slightly more polar solvent like ethyl acetate to ensure all the product is recovered.

    • For Swern Reactions:

      • Quench the reaction at low temperature by adding water or a saturated NH₄Cl solution.

      • Crucially, perform all work in a well-ventilated fume hood. All glassware and liquid waste containing DMS should be rinsed with a bleach solution to oxidize the sulfide and neutralize the odor.[9]

      • To break emulsions during extraction, try adding a small amount of brine (saturated NaCl solution).

Troubleshooting_Flowchart Start Analyze Reaction Outcome (TLC/LCMS) P1 Problem: Low/No Conversion Start->P1 Main spot is starting material P2 Problem: Over-oxidation Start->P2 Main spot is more polar product P3 Problem: Difficult Workup Start->P3 Reaction complete, but purification fails S1_1 Check Oxidant Activity (Use fresh/activated reagent) P1->S1_1 S1_2 Increase Stoichiometry (e.g., >5 eq. MnO2) P1->S1_2 S1_3 Verify Temperature (esp. -78°C for Swern) P1->S1_3 S2_1 Switch to Milder Oxidant (DMP, Swern, MnO2) P2->S2_1 S2_2 Ensure Anhydrous Conditions (Dry solvent/glassware) P2->S2_2 S2_3 Monitor by TLC & Quench Promptly P2->S2_3 S3_1 DMP: Quench w/ Na2S2O3, filter through Celite P3->S3_1 S3_2 MnO2: Filter through thick Celite pad, wash well P3->S3_2 S3_3 Swern: Use hood, quench waste with bleach P3->S3_3 Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep1 Dry Glassware (Oven, >100°C) Prep2 Dispense Anhydrous Solvent under Inert Atmosphere (N2/Ar) Prep1->Prep2 Prep3 Add Substrate Prep2->Prep3 React1 Establish Reaction Temp (e.g., Ice Bath or -78°C Bath) Prep3->React1 React2 Add Oxidizing Agent (Portion-wise or dropwise) React1->React2 React3 Monitor by TLC (Every 15-30 min) React2->React3 Workup1 Quench Reaction (e.g., add Na2S2O3 or H2O) React3->Workup1 When SM is consumed Workup2 Filter (if needed) (e.g., MnO2, DMP byproducts) Workup1->Workup2 Workup3 Aqueous Extraction Workup2->Workup3 Workup4 Dry (Na2SO4), Filter, Concentrate Workup3->Workup4 Purify Purify by Column Chromatography Workup4->Purify

Caption: A generalized workflow for oxidation experiments.

For monitoring via TLC, use a mobile phase like 30% Ethyl Acetate in Hexanes. The alcohol starting material will have a lower Rf than the more non-polar aldehyde product. Visualize with a UV lamp and a potassium permanganate (KMnO₄) stain. The alcohol will show up as a yellow spot on a purple background, while the aldehyde will not react with the stain, providing a clear indication of conversion.

Detailed Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

  • To a solution of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (1.0 eq.) in Dichloromethane (DCM, ~0.1 M) is added activated MnO₂ (10 eq.). [7]2. Stir the resulting black suspension vigorously at room temperature or gentle reflux.

  • Monitor the reaction by TLC. The reaction may take anywhere from 2 to 24 hours depending on the activity of the MnO₂.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®.

  • Wash the filter cake thoroughly with DCM until no more product is seen eluting by TLC.

  • Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)

  • Under an inert atmosphere (N₂), dissolve (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (1.0 eq.) in anhydrous DCM (~0.1 M).

  • Add solid DMP (1.2 eq.) in one portion. [12]The reaction is often complete within 30-90 minutes at room temperature.

  • Monitor by TLC. Upon completion, dilute the reaction mixture with diethyl ether (~2 volumes).

  • Quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Protocol 3: Swern Oxidation

  • Under an inert atmosphere (N₂), add anhydrous DMSO (2.2 eq.) to a flask containing anhydrous DCM (~0.1 M) and cool to -78 °C.

  • Slowly add oxalyl chloride (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. [16]Stir for 15 minutes.

  • Add a solution of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (1.0 eq.) in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (TEA) (5.0 eq.) dropwise. After the addition is complete, allow the reaction to stir at -78 °C for 20 minutes before removing the cooling bath and letting it warm to room temperature. [16]5. Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography. Handle all waste appropriately as described in the troubleshooting section.

References

  • Wikipedia. Alcohol oxidation. [Link]

  • JoVE. Radical Oxidation of Allylic and Benzylic Alcohols. (2025-05-22). [Link]

  • Scribd. Oxidation of Allylic and Benzylic Alcohols. [Link]

  • BYJU'S. Oxidation of Alcohols to Aldehydes and Ketones. (2019-12-07). [Link]

  • TRUNNANO. Oxidation with Manganese Dioxide. (2023-06-21). [Link]

  • ChemistryViews. The Oxidation of Alcohols. (2017-05-02). [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Organic Chemistry Data. Manganese Dioxide. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • RSC Publishing. Oxidation by Chemical Manganese Dioxide. Part 3.1 Oxidation of Benzylic and Allylic Alcohols, Hydroxyarenes and Aminoarenes. (1998-01-01). [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. (2021-03-31). [Link]

  • Wordpress. DMSO –Oxalyl Chloride, Swern Oxidation. (2026-01-04). [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021-06-09). [Link]

  • ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012-12-13). [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Chem-Station Int. Ed. Dess-Martin Oxidation. (2014-03-12). [Link]

Sources

Troubleshooting guide for the purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is paramount. This guide provides in-depth troubleshooting for common purification challenges encountered by researchers and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Q1: My final product has low purity, with persistent impurities detected by NMR/LC-MS. How can I identify and remove them?

A1: Understanding and targeting impurities is crucial for successful purification. Impurities often originate from the starting materials or side-reactions during the synthesis, which typically involves the reduction of a carbonyl group from a precursor like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid or its corresponding ester.[1][2][3]

Probable Causes & Solutions:

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid or ester. The presence of a carboxylic acid can be detected by a broad singlet in ¹H NMR spectroscopy and can be removed with a mild aqueous base wash.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer. Separate the layers, dry the organic phase with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Side-Reaction Products: Over-reduction or other side reactions can generate impurities with similar polarity to the desired alcohol, making separation difficult.[4]

    • Solution: High-performance flash column chromatography is the most effective method for separating compounds of similar polarity. Optimization of the solvent system is key.

Optimizing Column Chromatography:

A systematic approach to developing your column chromatography method will yield the best results.

  • TLC Analysis: First, analyze your crude material using Thin Layer Chromatography (TLC) with different solvent systems. A good solvent system will show clear separation between your product and impurities, with an Rf value for the desired product between 0.2 and 0.4.

  • Solvent System Selection: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase polarity by adding ethyl acetate. A common starting point for molecules like this is a 70:30 mixture of Hexanes:Ethyl Acetate.

  • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. The crude material should be dissolved in a minimal amount of the elution solvent or a stronger solvent and then adsorbed onto a small amount of silica gel. This "dry loading" technique often results in better separation than "wet loading."

Table 1: Common Impurities and Identification

Impurity Common Source Typical ¹H NMR Signal Removal Method
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Incomplete reduction Broad singlet >10 ppm (COOH) Aqueous NaHCO₃ wash
Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Incomplete reduction/hydrolysis Quartet ~4.4 ppm, Triplet ~1.4 ppm (OEt) Column Chromatography

| Unidentified polar impurities | Degradation/Side-reactions | Baseline streaking on TLC | Recrystallization/Column Chromatography |

Q2: The yield of my purified product is significantly lower than expected. What are the potential causes?

A2: Low yield can result from issues in the reaction, work-up, or purification stages.

Probable Causes & Solutions:

  • Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction progress by TLC until the starting material spot is completely consumed.

  • Product Decomposition: Thiazole derivatives can be sensitive to strong acids or bases and prolonged heat.[4] Ensure that any acidic or basic washes during the work-up are performed quickly and at cool temperatures. Avoid excessive heating during solvent evaporation.

  • Physical Loss During Work-up: Significant product can be lost during extractions if emulsions form or if the product has some solubility in the aqueous phase. Use a brine wash (saturated NaCl solution) to break emulsions and to "salt out" the organic product from the aqueous layer, reducing its solubility.

  • Suboptimal Chromatography: Using too polar of a solvent system in column chromatography can cause the product to elute too quickly with impurities. Conversely, a system that is not polar enough may result in very long elution times and broad peaks, leading to excessive solvent use and mixed fractions.

Q3: My product oiled out during recrystallization or remains an oil after chromatography. How can I induce crystallization?

A3: Obtaining a crystalline solid can be challenging, but several techniques can be employed. The target compound is a white to off-white solid at room temperature under normal conditions.[5]

Probable Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent, especially high-boiling point solvents like DMF or DMSO, can act as an impurity and inhibit crystallization. Ensure the product is dried thoroughly under high vacuum.

  • Purity Issues: Even small amounts of impurities can disrupt the crystal lattice formation. If the product is an oil, it may need to be repurified by column chromatography.

  • Supersaturation: The solution may be supersaturated.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

    • Cooling: Slowly cool the solution. A gradual decrease in temperature, for instance by placing the flask in a refrigerator and then a freezer, often yields better crystals than rapid cooling.

  • Incorrect Solvent System: The chosen solvent may be too good a solvent for the compound, preventing it from precipitating.

    • Protocol for Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture like hexanes/ethyl acetate).

      • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then hot-filter the solution.

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, place the flask in an ice bath or a refrigerator.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the standard purification workflow and a logical approach to troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Post-Reaction Work-up) Analysis Purity Check (TLC, NMR) Crude->Analysis Decision Purity >95%? Analysis->Decision Column Flash Column Chromatography Analysis->Column No (Neutral Impurities) AqueousWash Aqueous Wash (e.g., NaHCO3) Decision->AqueousWash No (Acidic Impurities) Final Pure Product Decision->Final Yes AqueousWash->Column Recrystal Recrystallization Column->Recrystal Recrystal->Final

Caption: General purification workflow for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

TroubleshootingFlowchart Start Purification Problem CheckPurity Assess Purity (NMR, LCMS, TLC) Start->CheckPurity LowYield Low Yield Issue Start->LowYield ImpurityType Identify Impurity Type CheckPurity->ImpurityType Purity < 95% Oily Attempt Recrystallization (Scratch, Seed, Cool) CheckPurity->Oily Product is Oily Acidic Perform Aqueous Base Wash ImpurityType->Acidic Acidic? Neutral Optimize Column Chromatography ImpurityType->Neutral Neutral/Similar Polarity? CheckReaction CheckReaction LowYield->CheckReaction Check Reaction Completion (TLC) CheckWorkup CheckWorkup LowYield->CheckWorkup Review Work-up & Extraction Final Success Acidic->Final Resolved Neutral->Final Resolved Oily->Neutral Fails to Solidify Oily->Final Resolved

Caption: Troubleshooting flowchart for purification challenges.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for purified (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol? A: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term storage, keeping it refrigerated (2-8°C) is advisable to minimize potential degradation.

Q: What are the primary safety hazards associated with this compound? A: The compound is considered hazardous. It may cause skin and eye irritation.[5] It is harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Q: What is the typical appearance of the pure compound? A: The pure compound is a white to light yellow or light orange powder or crystalline solid.[5] If your final product is a dark oil or gum, it is likely impure.

Q: Which analytical techniques are best for confirming the purity and identity of the final product? A: A combination of techniques is recommended:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and check for proton- or fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.

  • Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point is around 173 °C (with decomposition).

References

  • ChemicalBook. (n.d.). 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Wiley-VCH. (n.d.). Supporting Information.
  • ResearchGate. (2025). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF.
  • Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • BenchChem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
  • Guidechem. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.
  • TCI Chemicals. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7.
  • PMC. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PMC - NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
  • PMC - NIH. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid.

Sources

Preventing degradation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate during storage and experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Q1: What are the ideal storage conditions for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

A1: To minimize degradation, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2][3] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is recommended.[4]

Q2: What are the visible signs of degradation?

A2: While analytical testing is the only definitive way to assess purity, visual signs of degradation can include a change in color (e.g., from off-white/pale yellow to a darker shade), a change in physical state (e.g., clumping of a solid), or the appearance of an unusual odor.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, two primary degradation pathways are of concern:

  • Oxidation: The primary alcohol functional group is susceptible to oxidation, which would convert it first to an aldehyde and potentially further to a carboxylic acid. This is a common degradation pathway for alcohol-containing compounds.

  • Photodegradation: Thiazole rings, especially when substituted with aryl groups, can be susceptible to photodegradation.[5] This can involve a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that can rearrange into other products.[5]

Q4: How can I test the stability of my sample?

A4: The most reliable way to assess the stability of your sample is by performing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9] These techniques can separate the parent compound from any degradation products that may have formed. A baseline analysis of a new batch should be performed, and then the analysis can be repeated at set intervals during storage.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol has degraded, this guide will walk you through the steps to identify the cause and prevent future occurrences.

Initial Assessment
  • Visual Inspection: Note any changes in the physical appearance of the material as mentioned in the FAQs.

  • Review Storage Conditions: Verify that the material has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).

  • Purity Analysis: Perform an analysis of the material using a suitable chromatographic technique (HPLC is generally preferred for this type of molecule) to determine the purity and quantify any impurities.

Forced Degradation Studies: A Proactive Approach

To understand the potential degradation pathways and to develop a robust stability-indicating analytical method, a forced degradation (or stress testing) study is highly recommended.[10][11][12] This involves intentionally subjecting the material to harsh conditions to accelerate degradation.

Objective: To generate likely degradation products and establish a separation method to resolve them from the parent compound.[10][11]

General Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare solutions of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a light source that produces both visible and UV output.[10]

  • Neutralization: Before analysis, neutralize the acidic and basic solutions.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using an appropriate analytical method (e.g., HPLC-UV/MS).

Interpreting the Results:

  • Significant Degradation: If a particular stress condition causes a significant decrease in the peak area of the parent compound and the appearance of new peaks, this indicates a susceptibility to that degradation pathway.

  • No Degradation: If no significant degradation is observed, you may need to apply more stringent conditions (e.g., higher temperature, longer exposure time).

  • Peak Purity: The goal is to develop an analytical method where the main peak is spectrally pure, and all degradation product peaks are well-resolved.

Potential Degradation Pathways Diagram

G cluster_storage Storage Conditions cluster_compound Parent Compound cluster_stressors Degradation Stressors cluster_degradation Potential Degradation Products Ideal_Storage Cool, Dry, Dark (2-8°C) Tightly Sealed Container Parent (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Ideal_Storage->Parent Maintains Stability Heat Heat Parent->Heat Light Light (Photolysis) Parent->Light Oxygen Oxygen (Oxidation) Parent->Oxygen Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Oxidized_Products Aldehyde/Carboxylic Acid (from alcohol oxidation) Heat->Oxidized_Products Accelerates Oxidation Photo_Products Endoperoxide/Rearrangement Products (from thiazole ring opening) Light->Photo_Products Induces Photoreaction Oxygen->Oxidized_Products Causes Oxidation Hydrolysis->Parent Generally Stable (but can catalyze other reactions)

Caption: Logical workflow for preventing degradation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its potential degradation products.

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or PDA detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Method Validation: Once the method is optimized using samples from the forced degradation study, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Example Stability Data Table
Storage ConditionTimepointPurity (%) by HPLCAppearance
2-8°C, Dark, Sealed0 months99.8Off-white solid
2-8°C, Dark, Sealed6 months99.7No change
25°C/60% RH, Dark6 months98.5Slight yellowing
40°C/75% RH, Dark3 months95.2Yellow solid
Ambient, Light1 month92.1Yellow/Brown solid

This table illustrates how to track the stability of the compound under different conditions over time.

Conclusion

By understanding the chemical nature of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and implementing proper storage and handling procedures, its degradation can be effectively prevented. Proactive measures, such as performing forced degradation studies and utilizing a validated stability-indicating analytical method, are crucial for ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

  • Vertex AI Search. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
  • Thermo Fisher Scientific. (2025). 3,5-Bis(trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET.
  • DEC. (2024). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • Acme Synthetic Chemicals. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
  • Thermo Fisher Scientific. (2025). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ChargePoint Technology. (2023). Aseptic processing: How To Safely Handle APIs.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave online. (2016). Forced Degradation Studies.
  • National Institutes of Health (NIH). (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • National Center for Biotechnology Information. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.

Sources

Technical Support Center: Enhancing the Biological Activity of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to explore the structure-activity relationship (SAR) of this promising scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on not just the "how," but the "why," grounding our advice in established chemical principles and field-proven experience.

I. Scientific Rationale & Core Concepts

Why Derivatize (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

The (2-Methyl-4-(trifluoromethyl)thiazol-5-yl) core is a privileged scaffold in medicinal and agricultural chemistry. The trifluoromethyl group often enhances metabolic stability and membrane permeability, while the thiazole ring is a key component in numerous bioactive compounds.[1][2] The primary alcohol at the 5-position serves as a versatile synthetic handle. Derivatization at this site allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications can profoundly impact the compound's interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Core Scaffold\n(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol", fillcolor="#34A853"]; B [label="Ester Derivatives"]; C [label="Ether Derivatives"]; D [label="Halide Derivatives"]; E [label="Enhanced Biological Activity\n(e.g., Fungicidal, Insecticidal)", fillcolor="#EA4335"]; F [label="Modified Physicochemical Properties\n(Lipophilicity, H-bonding, Sterics)"];

A -> F [label="Derivatization"]; F -> B; F -> C; F -> D; B -> E; C -> E; D -> E [label="Further Functionalization"]; } caption: Derivatization strategy for enhancing biological activity.

II. Troubleshooting Guide: Synthesis & Purification

This section addresses common problems encountered during the chemical modification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

A. Esterification Reactions

Q1: My esterification reaction with an acyl chloride is low-yielding. What are the likely causes and how can I improve it?

A1: Low yields in the esterification of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol with acyl chlorides are often due to a few key factors:

  • Inadequate Base: The reaction generates HCl, which can protonate the thiazole nitrogen or the desired ester, leading to side reactions or product degradation. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to quench the HCl as it forms. Ensure you are using at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.2 eq) is beneficial.

  • Solvent Choice: The solvent must be anhydrous and inert to the reaction conditions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[3] Using a solvent that is not sufficiently dry can lead to hydrolysis of the acyl chloride, reducing the amount of reagent available for the reaction.

  • Reaction Temperature: While many esterifications with acyl chlorides proceed well at room temperature, some may require gentle heating to go to completion. However, excessive heat can lead to decomposition. If the reaction is sluggish at room temperature, try warming it to 40 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Steric Hindrance: If your acyl chloride is sterically bulky, the reaction may be slow. In such cases, consider using a more reactive activating agent for the alcohol, such as in a Mitsunobu reaction (see below).

Q2: I'm attempting a Mitsunobu esterification, but the reaction is messy and gives a poor yield. What should I troubleshoot?

A2: The Mitsunobu reaction is powerful for inverting stereochemistry and for coupling sterically hindered alcohols, but it is sensitive to reaction conditions.[4][5]

  • Reagent Quality: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide over time, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose. Use fresh or purified reagents. The quality of your PPh₃ can be checked by ³¹P NMR.

  • Order of Addition: The standard protocol involves dissolving the alcohol, carboxylic acid, and PPh₃ in an anhydrous solvent (like THF) and then adding the azodicarboxylate (DEAD or DIAD) dropwise at 0 °C.[6] Adding the azodicarboxylate too quickly can lead to side reactions.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles (in this case, the carboxylic acid) that have a pKa of around 13 or lower.[5] Very weakly acidic carboxylic acids may not react efficiently.

  • Water Contamination: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the solvent is anhydrous. Water can consume the activated PPh₃-DEAD adduct.

  • Work-up and Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced hydrazide, can complicate purification. Column chromatography is almost always necessary. Triphenylphosphine oxide can sometimes be partially removed by precipitation from a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture.

B. Williamson Ether Synthesis

Q3: I am trying to synthesize an ether derivative via the Williamson ether synthesis, but I am only recovering my starting alcohol. What is going wrong?

A3: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol, which then acts as a nucleophile.[7][8] Failure to form the ether is typically due to issues with this first step or the subsequent substitution.

  • Insufficiently Strong Base: The pKa of a typical alcohol is around 16-18. A strong base is required to deprotonate it effectively. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh, as it can be deactivated by moisture. The reaction should be performed under an inert atmosphere (nitrogen or argon).

  • Choice of Alkyl Halide: This is an Sₙ2 reaction, so the alkyl halide should be primary or methyl.[9] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give elimination.[9]

  • Solvent: A polar aprotic solvent like THF or DMF is ideal as it will solvate the cation of the alkoxide but not the nucleophilic oxygen, thus enhancing its reactivity.[9]

  • Leaving Group: The leaving group on the alkyl electrophile should be good. Iodides are more reactive than bromides, which are more reactive than chlorides.

C. Conversion to Halides

Q4: I want to convert the primary alcohol to a halide for further derivatization, but the reaction is not working well. What are my options?

A4: Converting the primary alcohol to a halide can be achieved with several reagents, each with its own set of considerations.

  • For Chlorides: Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents. The reaction with SOCl₂ is often performed in the presence of a small amount of a base like pyridine. These reagents are highly reactive and should be handled with care in a fume hood.

  • For Bromides: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine are effective. The PBr₃ reaction is typically run in a non-polar solvent like DCM at 0 °C.

  • Potential Side Reactions: The thiazole nitrogen is basic and can be protonated or react with these highly electrophilic reagents. Using a non-nucleophilic base or carefully controlling the stoichiometry and temperature is important. The trifluoromethyl group is generally stable under these conditions.

D. General Purification Challenges

Q5: My derivatives are highly polar and are streaking on my silica gel column. How can I improve the purification?

A5: The thiazole nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[10]

  • Mobile Phase Modifiers: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (0.1-1%) or a few drops of ammonia in your methanol is a common strategy.[11]

  • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[11] Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is also an excellent option for polar compounds.

  • HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[10]

III. Characterization of Derivatives

Q6: What are the expected spectroscopic signatures for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its derivatives?

A6: While specific shifts will vary with the derivative and the solvent, here are some general guidelines for what to expect in your ¹H and ¹³C NMR spectra.

Compound Type Key ¹H NMR Signals (approx. δ, ppm) Key ¹³C NMR Signals (approx. δ, ppm)
Starting Alcohol 2.5-2.7 (s, 3H, thiazole-CH₃)4.8-5.0 (s, 2H, -CH₂OH)Variable (br s, 1H, -OH)~165 (thiazole C2)~150 (thiazole C4)~122 (q, CF₃)~115 (thiazole C5)~55 (-CH₂OH)~18 (thiazole-CH₃)
Ester Derivative 2.5-2.7 (s, 3H, thiazole-CH₃)5.2-5.5 (s, 2H, -CH₂O-C=O)Signals from the acyl group~170 (C=O)~165 (thiazole C2)~150 (thiazole C4)~122 (q, CF₃)~115 (thiazole C5)~60 (-CH₂O-C=O)~18 (thiazole-CH₃)
Ether Derivative 2.5-2.7 (s, 3H, thiazole-CH₃)4.6-4.9 (s, 2H, -CH₂O-R)Signals from the R group~165 (thiazole C2)~150 (thiazole C4)~122 (q, CF₃)~115 (thiazole C5)~68 (-CH₂O-R)~18 (thiazole-CH₃)
  • ¹⁹F NMR: A singlet around -60 to -70 ppm is expected for the CF₃ group.

  • Mass Spectrometry: Look for the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) in high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The fragmentation pattern can also provide structural information.

dot graph G { layout=circo; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: Experimental workflow for derivatization and evaluation.

IV. Troubleshooting Guide: Biological Assays

This section provides guidance for common issues encountered during the evaluation of the biological activity of your newly synthesized derivatives.

A. In Vitro Fungicidal Assays

Q7: I am not seeing any activity in my fungicidal assay. Does this mean my compounds are inactive?

A7: Not necessarily. A lack of activity could be due to several factors unrelated to the intrinsic potency of your compounds.

  • Compound Solubility: Many organic molecules have poor aqueous solubility. If your compound precipitates out of the assay medium, its effective concentration will be much lower than intended.

    • Solution: Use a co-solvent like dimethyl sulfoxide (DMSO), but ensure the final concentration is low (typically <1%) as it can be toxic to the fungi at higher concentrations.[10][12] Always run a vehicle control (medium with the same concentration of DMSO) to account for any solvent effects.

  • Assay Format: The chosen assay may not be suitable for your compounds.

    • Broth Microdilution: This is a common method to determine the Minimum Inhibitory Concentration (MIC).[12] Ensure you have a positive control (a known fungicide) to validate the assay is working correctly.

    • Agar Diffusion: This method is less suitable for non-polar compounds that do not diffuse well through the agar.

  • Fungal Strain: The susceptibility to antifungal agents can vary significantly between different fungal species and even between different strains of the same species.

B. Insecticidal Assays

Q8: My results in the larval toxicity assay are inconsistent. What could be the cause?

A8: Consistency in larval bioassays requires careful control of experimental variables.[13][14]

  • Larval Stage: Use larvae of a consistent age and instar (e.g., 3rd instar) for all experiments, as susceptibility to insecticides can change as the larvae develop.[13]

  • Compound Delivery: Ensure your compound is evenly dispersed in the aqueous environment. As with the fungicidal assays, using a co-solvent like DMSO may be necessary. Gentle agitation after adding the compound can help with dispersion.

  • Environmental Conditions: Maintain consistent temperature, light, and feeding conditions for the larvae throughout the assay period.

  • Controls: Always include a negative control (water or water with solvent) and a positive control (a known insecticide) to ensure the health of the larvae and the validity of the assay.[13] A mortality rate of >10% in the negative control invalidates the experiment.

V. Frequently Asked Questions (FAQs)

Q1: What kind of biological activity can I expect from derivatives of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

A1: The core scaffold is known to be a key intermediate for fungicides and insecticides. For example, Thifluzamide is a commercial fungicide with this core structure. A study on 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives showed that different substituents on the amide nitrogen led to potent fungicidal activity against tomato late blight and insecticidal activity against potato leafhopper.[2] This strongly suggests that derivatization of the group at the 5-position is a viable strategy for discovering new and potent agrochemicals.

Q2: Will making the molecule more lipophilic always increase its activity?

A2: Not necessarily. While increasing lipophilicity can enhance membrane permeability and access to the target site, there is often an optimal range. If a molecule becomes too lipophilic, it may have poor aqueous solubility, get trapped in lipid bilayers, or be rapidly metabolized. The goal of derivatization is to find the right balance of lipophilicity and other physicochemical properties to maximize target engagement and bioavailability.

Q3: How stable is the trifluoromethyl group to my planned reaction conditions?

A3: The trifluoromethyl group is generally very stable to a wide range of synthetic conditions due to the strength of the C-F bond.[15] It is resistant to most common acidic and basic conditions, as well as many oxidizing and reducing agents. However, under very harsh reducing conditions or with certain transition metal catalysts, C-F bond activation can occur, but this is not typical for the reactions discussed in this guide.

Q4: Can the thiazole ring be opened or degraded during these reactions?

A4: The thiazole ring is an aromatic heterocycle and is generally stable. However, it can be susceptible to degradation under strongly acidic or basic conditions, especially at high temperatures. It is always advisable to monitor your reactions by TLC to check for the appearance of degradation products.

VI. Experimental Protocols

Protocol 1: General Procedure for Esterification with an Acyl Chloride
  • To a solution of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for In Vitro Antifungal Broth Microdilution Assay
  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is ≤1%.

  • Prepare a fungal inoculum suspension in RPMI 1640 medium and adjust the concentration to approximately 1-5 x 10³ CFU/mL.[12]

  • Add the fungal inoculum to each well of the 96-well plate.

  • Include a positive control (known fungicide) and a negative (vehicle) control.

  • Incubate the plate at 35-37 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control, often determined visually or by measuring absorbance.

Protocol 3: General Procedure for Mosquito Larval Toxicity Assay
  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions to prepare test solutions of various concentrations in deionized water. The final DMSO concentration should not exceed 1%.[10]

  • In triplicate, add 20-25 third- or fourth-instar mosquito larvae to beakers or cups containing a defined volume of the test solution (e.g., 100 mL).[14][16]

  • Include a positive control (known insecticide) and a negative control (water with the same concentration of DMSO).

  • Provide a small amount of larval food in each beaker.

  • Maintain the beakers at a constant temperature and with a defined light-dark cycle.

  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they do not move when gently prodded.

  • Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using appropriate statistical software.

VII. References

  • PROTOCOL FOR LARVICIDE BIOASSAYS. (2020). protocols.io. Available at: [Link]

  • SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. (n.d.). Innovation to Impact. Retrieved from [Link]

  • Technical Support Center: Purification of Polar Aza-Heterocycles. (2025). Benchchem.

  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Available at: [Link]

  • Larval Insecticide Bioassays. (n.d.). LITE | Liverpool School of Tropical Medicine. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Stout. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazoles and 2-(1H-Pyrazol-1-yl)thiazoles. (2018). MDPI. Available at: [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2004). ResearchGate. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2015). PMC. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed. Available at: [Link]

  • Mitsunobu reaction issues. (2018). Reddit. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH. Available at: [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLOS ONE. Available at: [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). JoVE. Available at: [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013). ResearchGate. Available at: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2022). PMC. Available at: [Link]

Sources

Addressing off-target effects of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects in Biological Assays

This resource, presented in a question-and-answer format, provides troubleshooting strategies, detailed protocols, and best practices to ensure the rigorous application of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in your research.

Section 1: Foundational Questions & Initial Troubleshooting

This section addresses the primary concerns that arise when an experiment with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol yields unexpected or puzzling results.

Q1: We are observing a phenotype (e.g., cell death, changes in gene expression) that is inconsistent with the known or hypothesized function of the intended target. How can we begin to determine if this is an off-target effect?

A1: This is a crucial first step in validating your results. An unexpected phenotype is a primary indicator of potential off-target activity.[1] A systematic approach is required to dissect whether the observed effects are genuinely linked to your target of interest.

Here is a logical workflow to begin your investigation:

G cluster_0 Initial Investigation Workflow A Unexpected Phenotype Observed B Step 1: Confirm Compound Identity & Purity (LC-MS, NMR) A->B C Step 2: Perform Dose-Response Analysis (Is the effect concentration-dependent?) B->C D Step 3: Use a Structurally Unrelated Inhibitor (Does a different molecule targeting the same protein replicate the phenotype?) C->D  Yes G Off-Target Effect Suspected C->G  No E Step 4: Use an Inactive Structural Analog (Does a similar but inactive molecule fail to produce the phenotype?) D->E  Yes D->G  No F On-Target Effect Likely E->F  Yes E->G  No

Caption: Initial workflow for troubleshooting unexpected phenotypes.

Causality Explained:

  • Compound Integrity: First, confirm the identity, purity, and stability of your specific batch of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. Degradants or impurities can be biologically active.

  • Dose-Response: A clear, sigmoidal dose-response curve is necessary, but not sufficient, to prove an on-target effect, as off-target effects can also be dose-dependent.[2] However, if the effect only occurs at very high concentrations (e.g., >10-20 µM), the likelihood of off-target activity increases significantly.[3]

  • Orthogonal Control: Use a well-validated inhibitor for the same target that has a completely different chemical structure (an orthogonal control).[3][4] If this second compound reproduces your phenotype, it strengthens the hypothesis that the effect is on-target.

  • Negative Control: The most robust control is a structurally similar but biologically inactive analog of your compound.[4] This molecule should ideally differ only by a single chemical group critical for target binding. If the negative control is inactive in your assay, it provides strong evidence that the observed activity is not due to non-specific effects of the chemical scaffold.

Q2: What is the recommended concentration range for using (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in cell-based assays?

A2: The optimal concentration must be determined empirically for your specific cell system. As a best practice, you should use the lowest concentration of the compound that elicits the desired on-target effect.[5]

Key Principles:

  • Potency vs. Concentration: The concentration used in a cell-based assay should correlate with the compound's in vitro potency (e.g., IC₅₀ or Kᵢ) against the purified target protein. A high-quality chemical probe should demonstrate on-target cellular activity at a concentration no more than 100-fold its in vitro potency, and ideally much lower.[6]

  • Target Engagement: It is critical to measure target engagement in your cells at the concentrations you are using. An effective concentration should result in measurable binding or inhibition of the intended target.

  • Selectivity Window: Always consider the "selectivity window"—the concentration range where the compound inhibits the intended target without engaging known off-targets. Operating within this window is key to generating reliable data.[7]

Section 2: Methodologies for Validating Target Engagement

Before you can attribute a phenotype to an off-target, you must rigorously confirm that (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol engages its intended target within the experimental context.

Q3: How can we directly confirm that (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is binding to our target protein in live cells?

A3: Direct demonstration of target engagement in a cellular context is a critical validation step. Several methods are available, with the Cellular Thermal Shift Assay (CETSA) being a widely adopted, label-free technique.

The Principle of CETSA: When a small molecule binds to its target protein, it generally increases the protein's thermal stability. CETSA measures this change in stability.

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with Vehicle or Compound T B Lyse Cells A->B C Heat Lysate across a Temperature Gradient B->C D Separate Soluble Fraction (Centrifugation) C->D E Analyze Soluble Protein Levels (Western Blot, Mass Spec) D->E F Plot Protein Abundance vs. Temperature E->F G Result: Thermal Shift Indicates Direct Target Engagement F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture your cells to the desired confluency. Treat one set of cells with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol at your working concentration and a control set with vehicle (e.g., DMSO). Incubate for a duration sufficient for cellular uptake and target binding.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into different tubes. Heat each aliquot to a specific temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of your target protein remaining in the supernatant by Western Blot or other quantitative protein detection methods.

  • Data Interpretation: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.

Q4: What is a "rescue" experiment, and how can it be used to confirm on-target effects?

A4: A rescue experiment is considered a gold-standard method for validating that a phenotype is caused by the inhibition of a specific target.[2] The logic is to make the target "undruggable" and see if the phenotype disappears.

Methodology:

  • Create a Resistant Mutant: Genetically engineer your cells to express a version of the target protein that contains a mutation preventing (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol from binding, without affecting the protein's normal biological function. This is often achieved by mutating a key amino acid in the binding pocket.

  • Endogenous Knockdown/Knockout: In this engineered cell line, use CRISPR or RNAi to eliminate the expression of the endogenous, drug-sensitive version of the target protein.

  • Test the Phenotype: Treat these engineered cells (which now only express the drug-resistant target) with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

Expected Outcome: If the observed phenotype is rescued (i.e., it disappears or is significantly reduced) in the cells expressing the resistant mutant, it provides powerful evidence that the effect is mediated through the intended target. If the phenotype persists, it is likely an off-target effect.

Section 3: Identifying and Characterizing Off-Targets

If the initial troubleshooting and target validation experiments suggest an off-target effect, the next step is to identify the responsible protein(s).

Q5: What are the primary methods for identifying the unintended targets of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

A5: Identifying unknown off-targets is a process known as target deconvolution. There are several powerful techniques available, broadly categorized into biochemical and genetic approaches.[8][9]

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support (beads) and used to "fish" for binding partners from a cell lysate. Bound proteins are identified by mass spectrometry.[10]Directly identifies binding partners. Can be performed with native proteins.Requires chemical modification of the compound, which may alter its binding properties. Can miss low-affinity interactions.
Kinase Profiling Panels The compound is screened against a large panel of purified kinases (e.g., >400) to measure its inhibitory activity against each one.[2]Highly quantitative (provides IC₅₀ values). Broad coverage of the kinome. Standardized and commercially available.Limited to kinases. In vitro results may not perfectly reflect cellular activity due to factors like ATP concentration and scaffolding proteins.[11]
Proteome-wide CETSA (Thermal Proteome Profiling) CETSA is combined with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment.[12]Unbiased and proteome-wide. Does not require compound modification. Performed in a cellular context.Technically complex. May not detect targets that are not thermally stabilized upon binding.
Genetic Screening (CRISPR/RNAi) A library of genetic perturbations (e.g., CRISPR knockout) is used to identify genes whose loss confers resistance or sensitivity to the compound.[12]Identifies functionally relevant targets required for the compound's activity. Performed in live cells.Identifies genes in the pathway, not necessarily the direct binding target. Can be complex to deconvolute hits.
Q6: Our lab suspects (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol may have off-target effects on kinases. What is the best way to test this?

A6: For suspected kinase off-targets, the most direct and informative approach is to perform a comprehensive kinome-wide selectivity profiling screen .

Numerous commercial vendors offer this as a fee-for-service. You provide a sample of your compound, and they test it against a panel of hundreds of purified protein kinases, typically in radiometric or fluorescence-based assays.

Experimental Protocol: Kinase Selectivity Profiling Assay

  • Compound Preparation: Prepare a high-concentration stock solution of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in a suitable solvent (e.g., DMSO). The service provider will perform serial dilutions.

  • Assay Procedure: For each kinase in the panel, the enzyme, its specific substrate, and ATP are incubated with your compound at one or more concentrations (a single high concentration for initial screening, or multiple concentrations for Kᵢ determination).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of remaining kinase activity is calculated relative to a vehicle control. The results are typically presented as a percentage of inhibition at a given concentration or as IC₅₀ values for any significantly inhibited kinases.

Interpreting the Results: The output will be a list of kinases that are inhibited by your compound. This provides a direct "hit list" of potential off-targets to investigate further. Any kinase that is inhibited with a potency similar to or greater than your primary target should be considered a significant off-target.

Section 4: Advanced Validation of Off-Target Causality

Once you have a list of potential off-targets, you must confirm that one or more of them are responsible for the specific biological phenotype you observed.

Q7: We performed a kinase screen and found that (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol inhibits "Kinase X" with high potency. How do we prove that inhibition of Kinase X is causing our phenotype?

A7: This requires a validation strategy that is essentially the inverse of the on-target validation. The goal is to show that modulating Kinase X recapitulates the phenotype, and that removing Kinase X prevents it.

G cluster_0 Validating Off-Target Responsibility A Hypothesis: Inhibition of Off-Target 'Kinase X' causes the unexpected phenotype B Approach 1: Genetic Knockdown Use CRISPR or siRNA to eliminate Kinase X. Does this prevent the phenotype when cells are treated with Compound T? A->B C Approach 2: Orthogonal Inhibition Use a selective, validated inhibitor for Kinase X. Does this compound reproduce the unexpected phenotype on its own? A->C D Conclusion: Off-target 'Kinase X' is responsible for the phenotype. B->D  Yes E Conclusion: 'Kinase X' is not the cause. Investigate other potential off-targets. B->E  No C->D  Yes C->E  No

Caption: A decision-making framework for validating a putative off-target.

Validation Steps:

  • Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to specifically eliminate the expression of Kinase X.[2] Treat these knockout/knockdown cells with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. If the phenotype is significantly reduced or absent compared to control cells, it strongly implicates Kinase X.

  • Phenocopying with an Orthogonal Inhibitor: Obtain a highly selective inhibitor of Kinase X that is structurally unrelated to your compound. Treat your cells with this orthogonal inhibitor. If it reproduces the same unexpected phenotype, this provides compelling evidence that inhibition of Kinase X is the cause.

  • Validate Pathway Modulation: If Kinase X is known to regulate a specific signaling pathway, use techniques like Western blotting to check if key downstream markers of that pathway are modulated by (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in a dose-dependent manner.

By combining these approaches, you can build a robust case for or against the role of a specific off-target in mediating your observed phenotype.

References
  • Rauert-Wunderlich, H., Siegmund, D., Maier, E., Giner, T., Bargou, R. C., Wajant, H., & V-M. K. (2013). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS ONE, 8(3), e59292. [Link]

  • Lee, J., Kim, N. N., Hahm, D.-H., Kim, H., Kim, J.-W., & Lee, H. (2012). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation, 2012, 416036. [Link]

  • PLOS One. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. [Link]

  • Zhang, M., Li, Y., Wang, Y., Zhang, J., & Wu, X. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1435–1443. [Link]

  • Le, P., Napper, A. D., & Melander, C. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases, 7(12), 3336–3345. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-90. [Link]

  • YouTube. Best Practices: Chemical Probes Webinar (Case Study). (2020). [Link]

  • Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. (2018). [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

  • Richmond, J., & Choo, A. T. (2017). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. International Journal of Molecular Sciences, 18(9), 1899. [Link]

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Pandey, D., & Lounsbury, K. M. (2011). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. Biochemical and Biophysical Research Communications, 407(3), 465-470. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • SciSpace. Covalent inhibition of protein tyrosine phosphatases. [Link]

  • Science.gov. inhibitor bay 11-7082: Topics. [Link]

  • ResearchGate. BAY 11-7082 forms a covalent adduct with Ubc13. [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Semantic Scholar. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Lensing, C. J., Adihou, H., & Ottmann, C. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 24(18), 3323. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. (2012). [Link]

  • Rothenaigner, I., & Hadian, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 843-850. [Link]

  • Creative Biolabs. Counter-Screen Service. [Link]

  • Karaman, M. F., & Biondi, R. M. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(2), 349-357. [Link]

  • ResearchGate. Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. [Link]

  • ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Sci-Hub. Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [Link]

  • National Center for Biotechnology Information. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. [Link]

  • Cansa. (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. [Link]

  • ResearchGate. Thiazole derivatives: prospectives and biological applications. [Link]

Sources

Technical Support Center: A Guide to the Scaled Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol for Preclinical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. As a critical building block in the development of various therapeutic agents, ensuring a robust, scalable, and reproducible synthesis is paramount for advancing a compound through the preclinical pipeline.[1][2] The transition from bench-scale synthesis to producing kilogram quantities necessary for preclinical toxicology and safety studies presents unique challenges, including process safety, impurity control, and economic viability.[][4]

This document is structured to serve as a practical, field-tested manual. It moves beyond simple procedural lists to explain the underlying chemical principles, justify methodological choices, and provide robust troubleshooting strategies for issues commonly encountered during process scale-up.

Synthetic Strategy and Workflow Overview

The most reliable and scalable synthetic route to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol proceeds via a three-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate. This pathway is advantageous due to the availability of starting materials, robust reaction conditions, and well-defined intermediates. The core transformation relies on the classic Hantzsch thiazole synthesis.[5]

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final API Synthesis cluster_2 Phase 3: Purification & QC Start Ethyl 4,4,4-trifluoroacetoacetate Intermediate1 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Start->Intermediate1 Step 1: Chlorination Intermediate2 Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Intermediate1->Intermediate2 Step 2: Hantzsch Cyclization FinalProduct (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Intermediate2->FinalProduct Step 3: Ester Reduction Purification Crystallization / Chromatography FinalProduct->Purification QC Release Testing (Purity, Identity, Impurities) Purification->QC

Caption: High-level workflow for the synthesis and purification of the target compound.

The chemical pathway involves the chlorination of a β-ketoester, formation of the trifluoromethylated thiazole ring system, and a final reduction to the desired primary alcohol.

Caption: The three-step chemical synthesis pathway to the target alcohol.

Scaled Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
  • Rationale: This step introduces the α-halogen required for the subsequent Hantzsch cyclization. Sulfuryl chloride is chosen as the chlorinating agent for its reliability and ease of handling compared to gaseous chlorine.[6] The reaction is run at a low temperature to minimize the formation of the undesired 2,2-dichloro byproduct.[7]

  • Procedure:

    • Charge a 1 L jacketed reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with ethyl 4,4,4-trifluoroacetoacetate (184 g, 1.0 mol).

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Slowly add sulfuryl chloride (135 g, 1.0 mol) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Caution: The reaction is exothermic and releases HCl and SO2 gas.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until in-process control (e.g., GC-MS or ¹H NMR) shows >95% conversion of the starting material.

    • The crude product is a pale yellow oil and is typically used directly in the next step without purification to avoid decomposition.

Step 2: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
  • Rationale: This is the key ring-forming step. The Hantzsch thiazole synthesis provides a direct route to the functionalized thiazole core.[5][8] Ethanol is selected as a solvent for its ability to dissolve both reactants and for its favorable safety profile on a larger scale.

  • Procedure:

    • In a separate 2 L reactor, charge thioacetamide (79 g, 1.05 mol) and denatured ethanol (1 L).

    • Stir the suspension at room temperature until the thioacetamide is mostly dissolved.

    • Slowly add the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate from Step 1 to the thioacetamide solution over 1-2 hours. Maintain the internal temperature below 30 °C.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by HPLC for completion.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

    • Dilute the residue with ethyl acetate (1 L) and wash with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by vacuum distillation or crystallization.

Step 3: Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
  • Rationale: The final step involves the reduction of the ester to the primary alcohol. Sodium borohydride (NaBH₄) is recommended for scale-up operations over lithium aluminum hydride (LiAlH₄) due to its superior safety profile, lower cost, and simpler workup.[9][10] While LiAlH₄ is a more powerful reducing agent, the hazardous quench with water and potential for exothermic runaway make it less suitable for large-scale preclinical manufacturing.[11]

  • Procedure:

    • Charge a 2 L reactor with the purified ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (120 g, 0.5 mol) and tetrahydrofuran (THF, 1 L).

    • Cool the solution to 0-5 °C.

    • In a separate vessel, carefully prepare a solution of sodium borohydride (38 g, 1.0 mol) in ethanol (500 mL). Note: Add NaBH₄ slowly to the solvent.

    • Slowly add the NaBH₄ solution to the cooled ester solution over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until HPLC indicates complete consumption of the starting ester.

    • Cool the reaction back to 0-5 °C and slowly quench by adding 1 M HCl (aq) until the pH is ~2-3. Caution: Vigorous hydrogen gas evolution will occur.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate to a crude solid.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a white to off-white solid.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up process in a practical question-and-answer format.

Troubleshooting Common Issues

Q1: In Step 1 (Chlorination), my reaction is sluggish, and I see a lot of unreacted starting material. What's wrong?

  • A1: This is often due to inactive or degraded sulfuryl chloride or insufficient reaction time.

    • Verify Reagent Quality: Ensure the sulfuryl chloride is fresh and has been stored properly under anhydrous conditions.

    • Increase Reaction Time/Temperature: After the initial addition at low temperature, allow the reaction to stir at room temperature for a longer period (up to 24 hours). If the reaction is still stalled, a gentle warming to 40-50 °C can be considered, but this increases the risk of byproduct formation.

    • Check Stoichiometry: Ensure an equimolar or slight excess (1.05 eq) of sulfuryl chloride was used.

Q2: I'm observing a significant impurity in my Step 1 product, identified as the 2,2-dichloro byproduct. How can I avoid this?

  • A2: Dichlorination is a common side reaction caused by over-exposure to the chlorinating agent or elevated temperatures.

    • Temperature Control is Critical: The most important parameter is maintaining a low temperature (0-5 °C) during the addition of sulfuryl chloride. Runaway exotherms will lead directly to over-chlorination.

    • Slow Addition: Ensure the addition rate is slow and steady. Adding the reagent too quickly creates localized "hot spots" where the temperature rises, promoting the unwanted reaction.

    • Use Precise Stoichiometry: Avoid using a large excess of sulfuryl chloride. Stick to 1.0-1.05 equivalents.

Q3: The yield of my thiazole in Step 2 is lower than expected (<70%). What are the likely causes?

  • A3: Low yields in the Hantzsch cyclization can stem from several factors, including impure starting material or suboptimal reaction conditions.[12][13]

    • Purity of Halo-ketone: The crude product from Step 1 must be used promptly as it can degrade upon standing. If significant dichlorination occurred, that byproduct will not cyclize, lowering the effective yield.

    • Reaction Time & Temperature: Ensure the reaction is run at reflux for a sufficient duration. Monitor the reaction by HPLC or TLC; premature workup is a common cause of low yields.

    • Workup Losses: Ensure the pH during the aqueous wash is basic enough (pH 8-9) to remove acidic impurities but not so basic as to cause ester hydrolysis.

Q4: My final reduction (Step 3) with NaBH₄ is incomplete, even after extended stirring. What should I do?

  • A4: Incomplete reduction is typically due to reagent deactivation or insufficient equivalents.

    • Reagent Activity: Sodium borohydride can degrade with improper storage. Use a fresh bottle or test the activity of your current batch on a small scale.

    • Solvent Choice: While THF/ethanol is effective, ensure the ethanol is anhydrous if possible, as water will slowly consume the NaBH₄.

    • Add More Reducing Agent: If the reaction has stalled, you can carefully add another portion (0.25-0.5 eq) of NaBH₄ at 0-5 °C and monitor for progress.

    • Consider an Alternative: For particularly stubborn reductions, using LiBH₄, which is stronger than NaBH₄ but safer than LiAlH₄, can be a good compromise.

G Start Problem: Low Yield in Step 3 (Reduction) Check1 Is Starting Ester Consumed? (Check by HPLC/TLC) Start->Check1 Check2 Was NaBH4 fresh and stored correctly? Check1->Check2 No Check4 Was the workup extraction performed correctly? Check1->Check4 Yes Check3 Were 2.0+ equivalents of NaBH4 used? Check2->Check3 Yes Sol2 Solution: Use fresh, high-quality NaBH4. Check2->Sol2 No Sol1 Solution: Reaction is incomplete. Extend reaction time or add more NaBH4. Check3->Sol1 Yes Sol3 Solution: Re-run with correct stoichiometry. Check3->Sol3 No Sol4 Solution: Product lost in aqueous layer. Perform additional extractions or use a continuous extractor. Check4->Sol4 No

Caption: Troubleshooting decision tree for low yield in the final reduction step.

Frequently Asked Questions for Preclinical Scale-Up

Q5: What are the primary safety hazards to consider when scaling this process from grams to kilograms?

  • A5: The primary hazards are:

    • Gas Evolution: Step 1 (Chlorination) produces HCl and SO₂. Step 3 (Quench) produces large volumes of H₂. The reactor must have adequate ventilation and be connected to a scrubber system.

    • Exothermic Reactions: All three steps have exothermic events. The chlorination and the quench of the reduction are particularly energetic. A jacketed reactor with a reliable cooling system is mandatory. The rate of addition for all reagents must be carefully controlled based on the reactor's ability to dissipate heat.

    • Solvent Handling: The use of large volumes of flammable solvents like ethanol, THF, and ethyl acetate requires proper grounding of equipment to prevent static discharge and operating in an environment with explosion-proof electronics.

Q6: My final product has a persistent yellow color after recrystallization. What could it be and is it acceptable for preclinical studies?

  • A6: A yellow tint often indicates the presence of trace, highly conjugated impurities, possibly arising from side reactions during the Hantzsch cyclization or degradation. For preclinical use, the chemical identity and quantity of any impurity >0.1% must be determined.

    • Impurity Identification: Use LC-MS and NMR to identify the structure of the chromophore.

    • Purification: If the impurity level is unacceptable, further purification is necessary. Options include a second recrystallization, treatment with activated carbon to adsorb colored impurities, or preparative chromatography.

    • Acceptance Criteria: The acceptable level of any single impurity is dictated by regulatory guidelines (e.g., ICH Q3A). For early preclinical work, a purity of >98% is often a target, but this depends on the nature and toxicity of the specific impurities.[]

Q7: Can this process be adapted for continuous flow manufacturing?

  • A7: Yes, this synthesis is a strong candidate for conversion to a continuous flow process, which can offer significant safety and efficiency benefits.[14][15]

    • Step 1 (Chlorination): Flow chemistry is ideal for managing the exotherm and gas evolution of this step in a small, well-controlled reactor.

    • Step 2 (Cyclization): A heated flow reactor can precisely control the residence time and temperature, potentially improving yield and reducing byproduct formation.

    • Step 3 (Reduction): The use of a packed-bed reactor with a solid-supported reducing agent could simplify the reaction and workup significantly.

Data Summary for Scaled Synthesis

The following table summarizes the expected parameters for the 100-gram scale synthesis described in this guide.

StepReactionKey ParametersExpected YieldPurity Target (by HPLC)Scale-Up Notes
1 Chlorination Temp: 0-10°CTime: 6-8 h~95-98% (crude)>90% (by GC)Critical temperature control to minimize dichlorination. Use in-situ.
2 Cyclization Temp: 78°C (Reflux)Time: 8-12 h75-85%>95%Monitor by HPLC to ensure full conversion. Potential for dark color formation.
3 Reduction Temp: 0-10°CTime: 12-16 h80-90%>98%Careful, slow quench is essential for safety. Hydrogen evolution is rapid.
Overall 3-Step Process -57-75% >99.5% (after recrystallization)Final product should be a white crystalline solid.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Joule, J. A. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(3). [Link]

  • Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1184-1209. [Link]

  • Fathima, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 10(5), 1045-1060. [Link]

  • Gemo, A., et al. (2019). A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9896–9905. [Link]

  • Kumar, R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(24), 5222-5227. [Link]

  • Ali, I., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(3), 1157–1167. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Thiazole-5-carboxaldehyde (CAS 1003-32-3): Properties and Chemical Uses. Retrieved from [Link]

  • Pharmatradz. (2022). What are the steps one should consider before undertaking active pharmaceutical ingredient (API) synthesis? Retrieved from [Link]

  • Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C–H trifluoromethylation of heterocycles. Nature, 480(7376), 224-228. [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • Reddy, C. S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). A green and selective reduction of aldehydes. Retrieved from [Link]

  • Bîcu, E., & Moldoveanu, C. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6439. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Systematic Review on Thiazole and Its Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 159-163. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1). [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 599-612. [Link]

  • Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(5), 450-466. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

  • Wan, J. P., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(23), 15729–15740. [Link]

  • Google Patents. (2013). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • LaPorte, M. G., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Angewandte Chemie International Edition, 52(52), 14090-14093. [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: Understanding the Roles of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and the Fungicide Thifluzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural and medicinal chemistry, the distinction between a final, active compound and its synthetic precursors is critical. This guide provides a detailed comparison of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and the potent fungicide thifluzamide. Rather than a direct comparison of efficacy, which would be scientifically misleading, we will elucidate the chemical relationship between these two molecules, detailing the synthesis of thifluzamide from its precursor and providing a comprehensive overview of the fungicide's mechanism of action and performance data.

Introduction to the Compounds: A Precursor and its Potent Descendant

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic alcohol. Its chemical structure features a thiazole ring, which is a common scaffold in many biologically active compounds. However, literature primarily identifies this molecule as a chemical intermediate, a building block used in the synthesis of more complex molecules.

Thifluzamide , on the other hand, is a well-established thiazole amide fungicide. It is known for its systemic activity and effectiveness against a range of fungal pathogens in crops. The synthesis of thifluzamide utilizes precursors that are structurally related to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

CompoundChemical StructureKey Characteristics
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Chemical structure of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanolA heterocyclic alcohol, primarily used as a synthetic intermediate.
Thifluzamide Chemical structure of ThifluzamideA systemic thiazole amide fungicide with proven efficacy against various fungal pathogens.

The Synthetic Pathway: From Precursor to Active Fungicide

The journey from (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol to thifluzamide involves a series of chemical transformations. The methanol compound is a precursor to a key intermediate in the synthesis of thifluzamide, namely 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. Thifluzamide is then synthesized through the formal condensation of this carboxylic acid with 2,6-dibromo-4-(trifluoromethoxy)aniline[1][2].

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow Precursor (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Intermediate 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Precursor->Intermediate Oxidation Thifluzamide Thifluzamide Intermediate->Thifluzamide Amide Condensation Aniline 2,6-dibromo-4-(trifluoromethoxy)aniline Aniline->Thifluzamide

Synthetic relationship between the precursor and Thifluzamide.

This synthetic relationship underscores why a direct efficacy comparison is inappropriate. The biological activity of thifluzamide is a result of its unique and more complex chemical structure, which is intentionally designed to interact with a specific biological target.

Thifluzamide's Mechanism of Action: A Succinate Dehydrogenase Inhibitor

Thifluzamide's fungicidal properties stem from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungus's ability to produce ATP, the essential energy currency for cellular processes, ultimately leading to cell death.

The mechanism of action is as follows:

MOA_Thifluzamide cluster_Mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate product ETC Electron Transport Chain SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Thifluzamide Thifluzamide Thifluzamide->SDH Inhibits

Thifluzamide inhibits the fungal mitochondrial electron transport chain.

Efficacy of Thifluzamide: Experimental Data

Thifluzamide has demonstrated significant efficacy against a variety of fungal pathogens. The following table summarizes its performance in several studies.

Target PathogenCropEfficacy ResultsReference
Rhizoctonia solani (Sheath Blight)RiceEffective control at recommended dosages.[Link to relevant study]
BasidiomycetesRice, Potatoes, MaizeBroad-spectrum control.[1]
Fungi of the genus FusariumVarious cropsSpecial effects on diseases caused by Fusarium oxysporum.[3]

Experimental Protocol: Evaluating Fungicidal Efficacy

To assess the efficacy of a fungicide like thifluzamide, a standard laboratory method is the mycelial growth inhibition assay. This protocol provides a reproducible method for determining the compound's direct effect on fungal growth.

Objective: To determine the concentration of the test compound required to inhibit the mycelial growth of a target fungus by 50% (EC50).

Materials:

  • Test compound (e.g., Thifluzamide)

  • Target fungal culture (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Workflow:

Protocol_Workflow A Prepare stock solution of test compound B Prepare serial dilutions A->B C Amend PDA medium with different concentrations of the compound B->C D Pour amended PDA into petri dishes C->D E Inoculate the center of each plate with a fungal plug D->E F Incubate plates at optimal temperature E->F G Measure the diameter of fungal growth F->G H Calculate the percentage of growth inhibition and determine EC50 G->H

Workflow for a mycelial growth inhibition assay.

Procedure:

  • Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions to achieve the desired final concentrations in the agar.

  • Preparation of Amended Agar: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of each test compound dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a small plug of mycelium from the edge of an actively growing culture of the target fungus. Place the fungal plug, mycelium side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus until the mycelial growth in the control plates has reached the edge of the plate.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. Determine the percentage of growth inhibition for each concentration relative to the control using the formula:

    • % Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using probit analysis or other suitable statistical methods.

Conclusion

In the realm of chemical research and development, understanding the specific role of each molecule is paramount. While (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a valuable chemical intermediate, it is not an end-product designed for direct biological application. In contrast, thifluzamide is a highly effective fungicide, the result of a targeted synthetic process designed to produce a molecule with a specific and potent mechanism of action. A direct comparison of their efficacies is therefore not a relevant scientific inquiry. The true value lies in understanding the synthetic pathway that transforms a simple precursor into a powerful fungicidal agent, and in characterizing the biological activity of the final product.

References

  • What is THIFLUZAMIDE and its potential applications? - FAQ - Guidechem.

  • Thifluzamide 96% TC - Heben Pesticide.

  • Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem.

  • Thifluzamide TC - Heben Pesticide.

  • Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem.

Sources

In vitro ADME properties of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol vs. other thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole ring stands as a cornerstone heterocyclic motif, integral to a multitude of approved therapeutic agents.[1][2][3][4] Its versatile chemical nature allows for the fine-tuning of molecular properties, making it a privileged scaffold in medicinal chemistry. This guide provides an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol against other representative thiazole derivatives. Understanding these properties at an early stage is paramount to de-risk drug candidates and enhance project productivity.[5]

The inclusion of a trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, key determinants of its pharmacokinetic profile.[6] This guide will delve into the experimental methodologies used to assess these critical ADME parameters, offering a framework for researchers to evaluate their own thiazole-based compounds.

Comparative In Vitro ADME Profile

The following table summarizes the in vitro ADME properties of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and two other illustrative thiazole derivatives. It is important to note that the data presented here is representative and for illustrative purposes to guide researchers on the expected outcomes of such assays.

CompoundStructureMetabolic Stability (HLM)Permeability (Caco-2)Plasma Protein BindingCYP3A4 Inhibition
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol t½ = 45 min CLint = 15.4 µL/min/mg Papp (A→B) = 5.2 x 10⁻⁶ cm/s Efflux Ratio = 1.2 85% Bound IC₅₀ = 12.5 µM
Thiazole Derivative A (2-amino-4-phenylthiazole)t½ = 25 minCLint = 27.7 µL/min/mgPapp (A→B) = 8.9 x 10⁻⁶ cm/sEfflux Ratio = 1.070% BoundIC₅₀ = 25 µM
Thiazole Derivative B (2,4-dimethylthiazole-5-carboxamide)t½ = >60 minCLint = <11.5 µL/min/mgPapp (A→B) = 2.1 x 10⁻⁶ cm/sEfflux Ratio = 2.595% BoundIC₅₀ = 5.8 µM

Disclaimer: The data presented in this table is for illustrative purposes only and intended to simulate a comparative ADME profile.

Experimental Methodologies and Rationale

A comprehensive understanding of a drug candidate's ADME profile is constructed from a suite of in vitro assays.[7][8] These assays are designed to be predictive of in vivo pharmacokinetics and are crucial for candidate selection and optimization.[8]

Metabolic Stability in Human Liver Microsomes (HLM)

The liver is the primary site of drug metabolism, and in vitro assays using liver fractions are essential for predicting a compound's metabolic fate.[9]

Protocol:

  • Preparation of Incubation Mixture: A stock solution of the test compound (e.g., in DMSO) is diluted to the final concentration in a buffer solution containing human liver microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor essential for the activity of cytochrome P450 enzymes.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Human Liver Microsomes: This subcellular fraction is enriched with phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), providing a good model for initial metabolic screening.[10]

  • NADPH: This cofactor is required for the catalytic activity of CYPs, the major enzymes responsible for the metabolism of many drugs.[11]

  • LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound even in complex biological matrices.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Test Compound Stock mix Incubation Mixture prep1->mix Dilute prep2 Human Liver Microsomes prep2->mix Add prep3 NADPH prep3->mix Initiate quench Quench Reaction (Acetonitrile + IS) mix->quench Time-course Sampling centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Metabolic Stability Assay Workflow.

Cell Permeability using Caco-2 Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a valuable in vitro model of the human intestinal barrier.[12][13]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to assess A→B permeability. For efflux studies, the compound is added to the basolateral side, and samples are taken from the apical side (B→A permeability).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the involvement of active efflux transporters.[14]

Causality Behind Experimental Choices:

  • Caco-2 Cells: These cells spontaneously differentiate to form a polarized monolayer that mimics many of the morphological and functional characteristics of the intestinal epithelium, including the expression of tight junctions and various transporters.[13][15][16][17]

  • Bidirectional Transport: Measuring both A→B and B→A transport allows for the identification of compounds that are substrates of efflux transporters, such as P-glycoprotein (P-gp), which can limit oral absorption.[13]

G cluster_culture Cell Culture & Validation cluster_assay Permeability Assay cluster_analysis Analysis culture Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form monolayer culture->differentiate validate Validate monolayer integrity (TEER measurement) differentiate->validate add_A Add test compound to Apical (A) side sample_B Sample from Basolateral (B) side add_A->sample_B A to B transport lcms LC-MS/MS Analysis sample_B->lcms add_B Add test compound to Basolateral (B) side sample_A Sample from Apical (A) side add_B->sample_A B to A transport sample_A->lcms data Data Analysis (Papp, Efflux Ratio) lcms->data

Caco-2 Permeability Assay Workflow.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target.[18][19] Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.[19][20]

Protocol:

  • Apparatus Setup: A dialysis plate with individual cells, each divided by a semi-permeable membrane, is used.

  • Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • Equilibration: The plate is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers for analysis by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers at equilibrium.

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This method provides a direct measure of the unbound drug concentration at equilibrium, minimizing artifacts from non-specific binding that can occur with other methods like ultrafiltration.[]

  • Semi-permeable Membrane: The membrane allows the passage of small drug molecules while retaining the larger plasma proteins, enabling the separation of the bound and unbound fractions.[20]

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis plate Equilibrium Dialysis Plate (Semi-permeable membrane) plasma Plasma with Test Compound plate->plasma Add to Chamber A buffer Buffer plate->buffer Add to Chamber B incubate Incubate at 37°C to reach equilibrium plasma->incubate buffer->incubate sample_plasma Sample Plasma Chamber incubate->sample_plasma sample_buffer Sample Buffer Chamber incubate->sample_buffer lcms LC-MS/MS Analysis sample_plasma->lcms sample_buffer->lcms data Calculate % Protein Binding lcms->data

Plasma Protein Binding Assay Workflow.

Interpretation of In Vitro ADME Data

The in vitro data for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol suggests a moderate metabolic stability, which is a desirable characteristic for a drug candidate. The presence of the trifluoromethyl group likely contributes to this stability by blocking potential sites of metabolism.[6] Its permeability is in a favorable range for oral absorption, and the low efflux ratio indicates it is not a significant substrate for efflux transporters like P-gp. A moderate to high plasma protein binding is common for many drugs. The moderate inhibition of CYP3A4 suggests a potential for drug-drug interactions, which would need to be further investigated.[22]

In comparison, Thiazole Derivative A shows lower metabolic stability, suggesting it would be cleared more rapidly in vivo. Its higher permeability and lack of efflux are positive attributes. Thiazole Derivative B exhibits high metabolic stability but also shows signs of being an efflux substrate, which could limit its oral bioavailability. Furthermore, its more potent inhibition of CYP3A4 raises a greater concern for potential drug-drug interactions.[23]

Conclusion

The early in vitro assessment of ADME properties is a critical component of modern drug discovery.[10] The illustrative comparison provided in this guide highlights how subtle structural modifications on the thiazole scaffold can significantly impact key pharmacokinetic parameters. For (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, the data suggests a promising starting point for further development, with a balanced profile of metabolic stability and permeability. By employing the robust and validated experimental protocols detailed herein, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success.

References

  • Nuvisan. Comprehensive in vitro DMPK services for drug development.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Volpe, D. A. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism.
  • Creative Bioarray. Caco-2 permeability assay.
  • Cre
  • AxisPharm. MDCK-MDR1 Permeability Assay.
  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • PubMed. Caco-2 cell permeability assays to measure drug absorption.
  • Charnwood Discovery. In Vitro ADME / DMPK Screening.
  • Alera Labs, LLC. In Vitro ADME Assays.
  • Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Creative Bioarray. MDR1-MDCK Permeability Assay.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • AxisPharm. Plasma Protein Binding Assay.
  • YouTube. How to perform the MDCK Permeability experiment in drug discovery.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. Evaluation of metabolic stability of thiazole compound 3, verapamil,...
  • Visikol.
  • BOC Sciences.
  • WuXi AppTec. Plasma Protein Binding (PPB) Assays.
  • An Overview of Thiazole Deriv
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • Taylor & Francis Online.
  • ResearchGate.
  • PubMed.
  • ResearchGate. (PDF)
  • ACS Publications. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • NIH.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Bienta. CYP450 inhibition assay (fluorogenic).
  • PMC - NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • MDPI.
  • Evotec. Time Dependent CYP Inhibition (IC50 Shift).
  • ResearchGate. In Vitro ADME Properties of Selected Compounds d.
  • PMC - NIH. Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy.
  • NIH. Theoretical Study of 2-(Trifluoromethyl)

Sources

The Fluorine Advantage: A Head-to-Head Comparison of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth, head-to-head comparison of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its non-fluorinated counterpart, (2-Methylthiazol-5-yl)methanol. Through a detailed analysis of their properties, synthesis, and expected biological performance, supported by experimental data and established scientific principles, we will elucidate the profound impact of trifluorination on a bioactive heterocyclic core.

Introduction: The Significance of the Trifluoromethyl Group on the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery. However, parent heterocyclic compounds often face challenges related to metabolic instability and suboptimal lipophilicity. The introduction of a trifluoromethyl group can dramatically alter a molecule's properties, including its metabolic stability, reactivity, acidity, and lipophilicity.[2][3] This comparison will explore how the addition of a CF3 group to the 4-position of the 2-methylthiazole-5-methanol scaffold is anticipated to modulate its drug-like properties, offering valuable insights for researchers in the field.

Physicochemical Properties: A Tale of Two Analogs

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of the parent molecule. The strong electron-withdrawing nature of the CF3 group and its larger size compared to a hydrogen atom influence key parameters like acidity, lipophilicity, and solubility.

Property(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol(2-Methylthiazol-5-yl)methanolRationale for Difference
Molecular Weight 197.18 g/mol [4]129.18 g/mol [5]The addition of three fluorine atoms in place of a hydrogen atom significantly increases the molecular weight.
Predicted logP ~1.5 - 2.0 (estimated)0.5[5]The trifluoromethyl group is highly lipophilic, leading to a significant increase in the octanol-water partition coefficient.[3]
Predicted pKa (Thiazole Nitrogen) < 1 (estimated)~2.5 - 3.0 (typical for thiazoles)The strong electron-withdrawing effect of the CF3 group reduces the electron density on the thiazole ring, thereby decreasing the basicity of the ring nitrogen.
Aqueous Solubility LowerHigherThe increased lipophilicity and larger molecular size of the fluorinated analog are expected to decrease its solubility in water.

Table 1: Comparative Physicochemical Properties.

Synthesis of the Analogs: A Convergent Approach

Both (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and (2-Methylthiazol-5-yl)methanol can be synthesized from their corresponding carboxylic acid or ester precursors. The core thiazole ring is typically constructed via the Hantzsch thiazole synthesis.[6][7]

The synthesis of the fluorinated analog begins with the Hantzsch condensation of thioacetamide with an α-haloketone bearing a trifluoromethyl group, such as ethyl 2-chloro-4,4,4-trifluoroacetoacetate, to form the ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate intermediate.[8] This ester is then reduced to the final methanol product. Similarly, the non-fluorinated analog can be prepared from the corresponding ethyl 2-methylthiazole-5-carboxylate, which is then reduced.

The final reduction step from the carboxylic acid or ester to the primary alcohol is a standard transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).[9]

G cluster_fluoro Fluorinated Analog Synthesis cluster_nonfluoro Non-Fluorinated Analog Synthesis F_start Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + Thioacetamide F_hantzsch Hantzsch Thiazole Synthesis F_start->F_hantzsch F_ester Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate F_hantzsch->F_ester F_reduction Reduction (e.g., LiAlH4) F_ester->F_reduction F_product (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol F_reduction->F_product NF_start Ethyl 2-chloroacetoacetate + Thioacetamide NF_hantzsch Hantzsch Thiazole Synthesis NF_start->NF_hantzsch NF_ester Ethyl 2-methylthiazole-5-carboxylate NF_hantzsch->NF_ester NF_reduction Reduction (e.g., LiAlH4) NF_ester->NF_reduction NF_product (2-Methylthiazol-5-yl)methanol NF_reduction->NF_product

Figure 1: General synthetic workflow for the preparation of the fluorinated and non-fluorinated analogs.

Impact of Trifluorination on Biological Activity and Metabolic Stability

The introduction of a trifluoromethyl group is a well-established strategy to enhance the metabolic stability of drug candidates.[10][11] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[3]

In the context of our comparison, the non-fluorinated analog, (2-Methylthiazol-5-yl)methanol, possesses several potential sites for metabolism. The methyl group at the 2-position and the aromatic thiazole ring itself are susceptible to oxidative metabolism. The introduction of the electron-withdrawing CF3 group at the 4-position deactivates the thiazole ring towards oxidation, thereby increasing the overall metabolic stability of the molecule.

Furthermore, the increased lipophilicity of the fluorinated analog can lead to enhanced membrane permeability and potentially improved oral bioavailability.[12][13] However, it is important to note that increased lipophilicity can also sometimes lead to non-specific binding and increased toxicity. The modulation of the thiazole nitrogen's basicity by the CF3 group can also have a profound impact on the molecule's interaction with its biological target, potentially altering its potency and selectivity.

G cluster_properties Physicochemical & Pharmacokinetic Properties lipophilicity Increased Lipophilicity permeability Enhanced Membrane Permeability lipophilicity->permeability metabolic_stability Increased Metabolic Stability pka Decreased Basicity (pKa) target_binding Altered Target Binding pka->target_binding CF3 Trifluoromethyl Group (CF3) CF3->lipophilicity CF3->metabolic_stability CF3->pka

Figure 2: The multifaceted effects of the trifluoromethyl group on key drug-like properties.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

To empirically determine the difference in metabolic stability between the two analogs, a well-established in vitro assay using liver microsomes can be employed. This assay measures the rate of disappearance of the parent compound over time in the presence of drug-metabolizing enzymes.

Objective: To compare the in vitro metabolic stability of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and (2-Methylthiazol-5-yl)methanol in human liver microsomes.

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • (2-Methylthiazol-5-yl)methanol

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each test compound in DMSO.

    • Prepare a working solution of 100 µM by diluting the stock solution in buffer.

  • Incubation Mixture Preparation:

    • In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Prepare a parallel set of incubations without the NADPH regenerating system to serve as a negative control for non-enzymatic degradation.

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Conclusion

The head-to-head comparison of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its non-fluorinated analog provides a clear illustration of the profound impact of trifluoromethylation in drug design. The introduction of the CF3 group is expected to increase lipophilicity, enhance metabolic stability, and modulate the basicity of the thiazole ring. These changes can have significant downstream effects on a compound's pharmacokinetic profile and biological activity. While computational predictions and established principles provide a strong theoretical framework, the ultimate validation of these effects lies in empirical testing. The provided experimental protocol for a comparative metabolic stability assay serves as a practical guide for researchers to quantify the benefits of this powerful medicinal chemistry strategy. By understanding and leveraging the effects of fluorination, drug discovery professionals can more effectively design and optimize the next generation of therapeutic agents.

References

  • ACS Publications. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available from: [Link]

  • PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

  • ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Available from: [Link]

  • PubChem. (2-methyl-1-oxo-3H-1,2-thiazol-5-yl)methanol. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. Available from: [Link]

  • PMC. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

  • PubChem. 2-(4-Methyl-2-thiazolyl)imidazole-5-methanol. Available from: [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • ResearchGate. 2: The Hantzsch thiazole synthesis | Download Scientific Diagram. Available from: [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Available from: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

  • PMC. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). Available from: [Link]

  • Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PubMed. The effect of intermolecular interactions on the charge transport properties of thiazole/thiophene-based oligomers with trifluoromethylphenyl. Available from: [Link]

  • Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Chemsigma. (4-METHYLTHIAZOL-2-YL)METHANOL [13750-63-5]. Available from: [Link]

  • PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • FooDB. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Available from: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of a novel bioactive compound is a pivotal moment in drug development. The (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol scaffold represents a promising chemical space, with related thiazole derivatives known to exhibit a wide array of biological activities, from anticancer to antimicrobial effects[1][2][3]. However, an observed phenotypic effect—such as the inhibition of cancer cell growth—is merely the opening chapter. The critical next step is to unravel the compound's mechanism of action (MoA), a process that transforms a chemical "hit" into a validated lead.

This guide provides a comprehensive, technically-grounded framework for researchers to systematically identify, validate, and characterize the MoA of novel derivatives of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of orthogonal approaches to build a robust and compelling mechanistic narrative.

Phase 1: From Phenotype to Putative Target — The Deconvolution Workflow

The initial and often most challenging phase is identifying the direct molecular target(s) of your bioactive compound. This process, known as target deconvolution, is essential for understanding both on-target efficacy and potential off-target toxicities[4][5]. The choice of strategy depends heavily on pre-existing knowledge about the compound class. We will compare two primary workflows: an unbiased approach for truly novel compounds and a hypothesis-driven approach for derivatives with suspected targets.

G cluster_0 Phase 1: Target Identification cluster_1 Unbiased Methods cluster_2 Hypothesis-Driven Methods phenotype Phenotypic Hit (e.g., Cell Death) unbiased Unbiased Approach (Target Unknown) phenotype->unbiased Select Strategy hypothesis Hypothesis-Driven (Target Suspected) phenotype->hypothesis Select Strategy affinity Affinity Chromatography unbiased->affinity genetic Genetic Screens (e.g., CRISPR) unbiased->genetic proteomic Thermal Proteome Profiling unbiased->proteomic panel Kinase Panel Screen hypothesis->panel binding Direct Binding Assay hypothesis->binding putative_targets Putative Targets affinity->putative_targets Generate List of Putative Targets genetic->putative_targets Generate List of Putative Targets proteomic->putative_targets Generate List of Putative Targets panel->putative_targets Generate List of Putative Targets binding->putative_targets Generate List of Putative Targets

Caption: Overall workflow for target identification.

The Unbiased Approach: Casting a Wide Net

For a truly novel derivative, an unbiased or "agnostic" approach is necessary. This strategy does not rely on prior assumptions about the MoA. Below, we compare leading methodologies.

Method Principle Advantages Disadvantages
Affinity Chromatography The compound is immobilized on a solid support to "fish" for binding proteins from cell lysates.[6][7]Identifies direct physical interactors; targets do not need to be abundant.Requires chemical modification of the compound, which may alter its activity; can produce false positives from non-specific binding.
Genetic Screening (e.g., CRISPR) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound, implying the gene product is in the target pathway.[8]Does not require compound modification; provides functional validation of the pathway; can be performed in living cells.Identifies pathway members, not necessarily the direct target; can be complex and time-consuming.
Thermal Proteome Profiling Measures changes in the thermal stability of thousands of proteins in response to compound binding.[8]Does not require compound modification; performed in a near-native state (cell lysate or intact cells); provides direct evidence of target engagement.Technically demanding; may miss targets with low abundance or those that do not show a significant thermal shift.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This protocol provides a robust method for identifying direct binding partners of your thiazole derivative.

Causality: The core principle is that a specific, high-affinity interaction between your compound (the "bait") and its protein target will allow the target to be physically isolated from the thousands of other proteins in a cell lysate.

  • Bait Preparation:

    • Synthesize an analog of your lead compound that includes a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

    • Crucial Step: Validate that this modified analog retains the biological activity of the parent compound. A significant loss of activity suggests the linker interferes with target binding.

    • Covalently couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).

  • Protein Extraction:

    • Culture and harvest cells relevant to the observed phenotype (e.g., the cancer cell line inhibited by the compound).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a whole-cell protein extract.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-coupled beads. For a negative control, incubate a separate aliquot of lysate with beads coupled only with the linker or an inactive analog.

    • Allow binding to occur (typically 1-4 hours at 4°C with gentle rotation).

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[7]

  • Elution and Analysis:

    • Elute the bound proteins from the beads. This can be done using a competitive eluent (excess free compound), or more commonly, by denaturing the proteins with a buffer containing SDS.

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Incubation & Washing cluster_2 Step 3: Elution & Analysis compound Thiazole Derivative linker Linker Arm compound->linker bead Sepharose Bead linker->bead Covalent Coupling lysate Cell Lysate (Protein Mixture) bead->lysate Incubate wash Wash to Remove Non-specific Binders bead->wash target_protein Target Protein other_protein Other Proteins target_protein->bead Specific Binding elution Elute Bound Proteins wash->elution mass_spec LC-MS/MS Identification elution->mass_spec

Caption: Workflow for Affinity Chromatography.

Phase 2: Validating the Interaction — From Putative to Confirmed

Biophysical Confirmation of Direct Binding

Biophysical methods provide quantitative data on the binding affinity and kinetics between your compound and a purified putative target protein.

Method Principle Key Output Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index when the compound (analyte) flows over the immobilized target protein (ligand).Binding Affinity (KD), On/Off Rates (ka/kd)Requires purified, active protein; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH)Considered the "gold standard" for thermodynamics; requires larger amounts of purified protein.
Cellular Target Engagement

Confirming that your compound engages its target in living cells is a critical step to ensure biological relevance. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8]

Principle of CETSA: The binding of a compound to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift to a higher denaturation temperature in the presence of the compound indicates target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Compound Treatment: Treat cultured cells with your thiazole derivative at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Analyze the amount of soluble target protein in each sample using Western blotting with a specific antibody against the target.

  • Data Analysis: For each temperature, quantify the band intensity relative to the non-heated control. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated samples confirms cellular target engagement.

Table for Presenting CETSA Data:

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Compound)
40100%100%
4695%98%
4982%95%
5265%88%
5540%75%
5815%50%
615%20%

Phase 3: Connecting Target to Phenotype — The Final Proof

The final phase is to demonstrate that the validated interaction between your compound and its target is responsible for the observed biological effect.

Downstream Pathway Analysis

If the target is a known enzyme (e.g., a kinase or protease), you must show that your compound modulates its activity and affects its downstream signaling pathway.

  • In Vitro Activity Assay: Use a commercial or in-house assay to measure the IC50 of your compound against the purified target protein.

  • Western Blotting: Treat cells with the compound and probe for changes in the phosphorylation status or expression level of known downstream substrates of the target. For example, if the target is a kinase, look for a decrease in the phosphorylation of its substrates.

G compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Derivative target Validated Target (e.g., Kinase X) compound->target Inhibits p_substrate Phosphorylated Substrate target->p_substrate Phosphorylates substrate Downstream Substrate p_substrate->substrate Dephosphorylation phenotype Cellular Phenotype (e.g., Apoptosis) p_substrate->phenotype Promotes

Caption: Hypothetical signaling pathway.

The Importance of a Negative Control: Structure-Activity Relationship (SAR)

A cornerstone of MoA validation is the use of a structurally similar but biologically inactive analog.

The Logic: If your compound's activity is truly mediated by the validated target, an analog that fails to bind the target should also fail to produce the cellular phenotype.

  • Synthesize Analogs: Create several derivatives of your lead compound. Ideally, one of these (the "negative control") will have minimal activity in the phenotypic assay.

  • Correlate Activities: Perform a comparative analysis.

Table for SAR Correlation:

CompoundTarget Binding (KD)In Vitro Activity (IC50)Cellular Phenotype (EC50)
Lead Derivative 15 nM50 nM200 nM
Analog A (Active) 25 nM80 nM450 nM
Analog B (Negative Control) > 10 µM> 20 µM> 20 µM

This correlation provides powerful evidence that the on-target activity is the primary driver of the compound's biological effects.

By systematically progressing through these phases of deconvolution, validation, and correlation, researchers can build a robust, evidence-based understanding of the mechanism of action for their novel (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol derivatives, paving the way for rational drug development.

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link][6]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link][4]

  • Zielińska-Pisklak, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link][1][2]

  • Hughes, J. P., et al. (2019). Combining experimental strategies for successful target deconvolution. MedChemComm. [Link][5]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link][8]

  • Simon, G. M., & Niphakis, M. J. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link][7]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. [Link]

  • Liu, C-L., et al. (2004). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Journal of Fluorine Chemistry. [Link][3]

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery. [Link]

  • Hart, T., et al. (2015). High-Resolution CRISPR Screens Reveal Fitness Genes and Genotype-Specific Cancer Liabilities. Cell. [Link]

Sources

Benchmarking the Anticancer Activity of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Against Known Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of a novel investigational compound, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, hereafter referred to as Cpd-MFT. We will benchmark its cytotoxic activity against established chemotherapeutic agents and targeted inhibitors in relevant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental choices and detailed, actionable protocols.

Introduction: The Rationale for Comparative Benchmarking

The discovery of novel anticancer agents is a cornerstone of oncological research. (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol (Cpd-MFT) is a synthetic heterocyclic compound featuring a thiazole ring, a scaffold known for its diverse pharmacological activities, including anticancer properties.[1][2][3] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved biological activity.[4][5]

To ascertain the therapeutic potential of Cpd-MFT, it is imperative to compare its anticancer activity against current standards of care. This guide outlines a head-to-head comparison with Paclitaxel, a widely used mitotic inhibitor, and Alpelisib, a specific inhibitor of the PI3Kα signaling pathway, in human breast and lung cancer cell lines.[6][7][8][9][10] The primary endpoint for this comparative analysis is the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[11][12][13][14]

Experimental Design: A Multi-faceted Approach to In Vitro Evaluation

Our experimental design is centered around a robust and widely accepted method for assessing cell viability: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17][18][19] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[19]

Selection of Cancer Cell Lines

We have selected the following human cancer cell lines for this study:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line that is estrogen receptor-positive and known to have a PIK3CA mutation, making it a suitable model for evaluating PI3K inhibitors.

  • A549: A human lung carcinoma cell line, widely used in cancer research and drug screening.

Selection of Benchmark Inhibitors

The choice of benchmark inhibitors is critical for a meaningful comparison:

  • Paclitaxel: A taxane-based chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[6][8][9][20] It is a standard-of-care for various solid tumors, including breast and lung cancer.[6][7][8][9][20][21][22][23][24][25]

  • Alpelisib: An orally bioavailable, isoform-specific inhibitor of the alpha-isoform of phosphatidylinositol 3-kinase (PI3Kα).[10] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many cancers, making it a key therapeutic target.[26][27][28]

Methodologies: Detailed Protocols for Reproducible Results

Cell Culture and Maintenance

MCF-7 and A549 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The following protocol outlines the steps for determining the cytotoxic effects of Cpd-MFT and the benchmark inhibitors.

Materials:

  • MCF-7 and A549 cells

  • Complete cell culture medium

  • Cpd-MFT, Paclitaxel, and Alpelisib (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)[18]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[29]

    • Incubate for 24 hours to allow for cell attachment.[15][29]

  • Compound Treatment:

    • Prepare serial dilutions of Cpd-MFT, Paclitaxel, and Alpelisib in complete medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[15]

    • Incubate the plate for 48 hours.[29]

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 20 µL of MTT solution to each well.[29]

    • Incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16][17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[30]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[30]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[17]

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological process.[11][14] A lower IC50 value indicates a more potent compound.[11]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curves:

    • Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC50 Values:

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value for each compound in each cell line.[13]

Visualizing the Experimental Workflow and Potential Mechanism of Action

To provide a clearer understanding of the experimental process and a potential molecular target for Cpd-MFT, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Cpd-MFT, Paclitaxel, Alpelisib incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curves Plot Dose-Response Curves calculate_viability->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the IC50 values of test compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation Alpelisib Alpelisib Alpelisib->PI3K Inhibition Cpd_MFT Cpd-MFT (Hypothesized Target) Cpd_MFT->Akt Hypothesized Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Comparative Data Summary

The following table presents hypothetical IC50 data for Cpd-MFT in comparison to the benchmark inhibitors. This data serves as an illustrative example of how the results of the described experiments would be presented.

CompoundCell LineCancer TypeIC50 (µM) ± SD
Cpd-MFT MCF-7Breast Adenocarcinoma[Hypothetical Value, e.g., 8.5 ± 1.2]
A549Lung Carcinoma[Hypothetical Value, e.g., 12.3 ± 2.1]
Paclitaxel MCF-7Breast Adenocarcinoma[Literature-based Value, e.g., 0.01 ± 0.003]
A549Lung Carcinoma[Literature-based Value, e.g., 0.02 ± 0.005]
Alpelisib MCF-7Breast Adenocarcinoma[Literature-based Value, e.g., 0.5 ± 0.08]
A549Lung Carcinoma[Literature-based Value, e.g., >50]

Discussion and Interpretation of Results

The hypothetical data in the table above would allow for a direct comparison of the potency of Cpd-MFT with established anticancer agents. For instance, if Cpd-MFT exhibits a low micromolar IC50 value in MCF-7 cells, it would suggest promising activity against this breast cancer subtype. A higher IC50 value for Alpelisib in A549 cells would be expected, as this cell line does not harbor the PIK3CA mutation that sensitizes cells to this inhibitor.

The comparative analysis provides crucial context. While Cpd-MFT's hypothetical IC50 values may be higher than that of Paclitaxel, a potent cytotoxic agent, its potential selectivity for certain cancer cell types or its action through a novel mechanism could warrant further investigation. Should Cpd-MFT show significant activity, subsequent studies would be necessary to elucidate its mechanism of action, potentially through assays targeting key signaling pathways like PI3K/Akt/mTOR.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro evaluation of a novel anticancer compound, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. By benchmarking against well-characterized inhibitors in relevant cancer cell lines, researchers can obtain a clear and objective assessment of the compound's potential. The detailed protocols and rationale provided herein are designed to ensure the generation of high-quality, reproducible data, which is the foundation for further preclinical and clinical development.

References

  • Macmillan Cancer Support. Chemotherapy for lung cancer. [Link]

  • Westmead BCI. Chemotherapy for Breast Cancer Fact Sheet. [Link]

  • Canadian Cancer Society. Chemotherapy for breast cancer. [Link]

  • Canadian Cancer Society. Chemotherapy for lung cancer. [Link]

  • American Cancer Society. Chemotherapy for Breast Cancer. [Link]

  • American Cancer Society. Chemotherapy for Non-small Cell Lung Cancer. [Link]

  • Cancer Research UK. Chemotherapy for breast cancer. [Link]

  • Macmillan Cancer Support. Chemotherapy for breast cancer. [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • City of Hope. Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects. [Link]

  • LungCancer.org. Lung Cancer Medications. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Royal Society of Chemistry. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. [Link]

  • Visikol. The Importance of IC50 Determination. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

  • National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Center for Biotechnology Information. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • National Center for Biotechnology Information. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

  • Protocols.io. Cytotoxicity Assay Protocol. [Link]

  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]

  • National Center for Biotechnology Information. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]

  • National Center for Biotechnology Information. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][6][7][20]triazole-6(5H)-ones as Possible Anticancer Agents. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • PubMed. Synthesis and Anticancer Evaluation of Thiazolyl-Chalcones. [Link]

  • National Center for Biotechnology Information. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]

  • Semantic Scholar. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. [Link]

  • SciSpace. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. [Link]

  • Impactfactor.org. Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. [Link]

  • PubMed Central. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). [Link]

  • ResearchGate. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas. [https://www.researchgate.net/publication/362540507_Synthesis_and_anticancer_activity_of_N-bis trifluoromethylalkyl-N'-thiazolyl_and_N-bistrifluoromethylalkyl-N'-benzothiazolyl_ureas]([Link] trifluoromethylalkyl-N'-thiazolyl_and_N-bistrifluoromethylalkyl-N'-benzothiazolyl_ureas)

  • National Center for Biotechnology Information. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • PubMed. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. [Link]

Sources

A Comparative Guide to the Metabolic Stability of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A compound that is rapidly metabolized by the body is likely to have poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can lead to undesirable side effects. This guide provides a comprehensive assessment of the metabolic stability of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1][2][3][4]

This document will delve into the experimental design and execution of an in vitro metabolic stability assay using liver microsomes. We will explore the rationale behind the selection of this system, the critical role of cofactors, and the analytical techniques employed for quantification. Furthermore, we will compare the metabolic fate of our target compound with that of structurally related analogs to elucidate key structure-activity relationships that govern metabolic clearance.

Understanding the Battlefield: The Liver Microsomal Assay

The liver is the primary site of drug metabolism in the body.[5] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[5][6] The in vitro liver microsomal stability assay is a robust and high-throughput method to predict the in vivo hepatic clearance of a compound.[7] It provides a reliable measure of a compound's intrinsic clearance (Clint), which is the maximal ability of the liver to metabolize a drug in the absence of limitations imposed by blood flow.[8]

The strategic inclusion of a trifluoromethyl (CF3) group in drug candidates is a common practice in medicinal chemistry.[9][10] This is due to its unique electronic and steric properties that can significantly influence a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced metabolic stability and bioavailability.[10][11] The strong electron-withdrawing nature of the trifluoromethyl group can shield adjacent positions on the aromatic ring from metabolic attack.

Experimental Design: A Step-by-Step Protocol

The following protocol outlines a detailed methodology for assessing the metabolic stability of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its comparators in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds.

Materials:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

  • Comparator Compounds:

    • (2-Methyl-4-phenylthiazol-5-yl)methanol (phenyl analog)

    • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine (amine analog)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Controls (compounds with known metabolic fates):

    • Verapamil (high clearance)[8]

    • Diazepam (low clearance)[8]

  • Negative Control (without NADPH)

  • Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide)

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Reagents: Buffer, Microsomes, Test Compounds, Controls B Prepare Master Mix: Buffer + Microsomes A->B D Pre-incubate Master Mix + Test Compound at 37°C B->D C Prepare NADPH Solution E Initiate Reaction: Add NADPH C->E D->E F Incubate at 37°C E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench with cold ACN + Internal Standard G->H I Centrifuge to precipitate protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Calculate t½ and Clint K->L

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Thaw the pooled human liver microsomes on ice. Prepare a working solution of microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[6][7]

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) and then dilute them in the buffer. The final concentration of the test compound in the incubation will be 1 µM.[7]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions. The final concentration of NADPH in the incubation will be 1 mM.[6]

  • Incubation:

    • In a 96-well plate, add the microsomal working solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH solution.[12][13]

  • Time-Course Sampling and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of cold acetonitrile containing a suitable internal standard.[6][7] This step serves to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[14][15]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is then plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass)

Comparative Data and Interpretation

The following table summarizes the hypothetical metabolic stability data for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and its comparators.

Compoundt½ (min)Clint (µL/min/mg protein)
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol 45.2 34.1
(2-Methyl-4-phenylthiazol-5-yl)methanol15.897.5
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine> 60< 25.6
Verapamil (High Clearance Control)8.5181.2
Diazepam (Low Clearance Control)> 60< 25.6

Interpretation:

  • (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol exhibits moderate metabolic stability. Its half-life of 45.2 minutes suggests that it is metabolized at a reasonable rate, but not so rapidly as to be immediately flagged as a high-clearance compound.

  • The phenyl analog shows significantly lower metabolic stability (t½ = 15.8 min). This suggests that the phenyl group is a likely site of metabolic attack, possibly through hydroxylation on the aromatic ring.

  • The amine analog demonstrates high metabolic stability (t½ > 60 min), similar to the low clearance control. This indicates that the primary alcohol of the parent compound is a key metabolic soft spot, likely undergoing oxidation to an aldehyde and then a carboxylic acid. Replacing the alcohol with an amine group appears to block this primary metabolic pathway.

  • The high and low clearance controls, Verapamil and Diazepam , performed as expected, validating the integrity of the assay.

Potential Metabolic Pathways

Based on the comparative data, we can propose the following primary metabolic pathways for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol:

G Parent (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Aldehyde Aldehyde Intermediate Parent->Aldehyde Oxidation (CYP450) Glucuronide Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGT) CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid Oxidation (ALDH)

Caption: Proposed metabolic pathways.

The primary route of metabolism for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is likely oxidation of the primary alcohol. This two-step process, mediated by cytochrome P450 enzymes and aldehyde dehydrogenase (ALDH), would lead to the formation of the corresponding carboxylic acid metabolite. Additionally, direct conjugation of the alcohol with glucuronic acid via UDP-glucuronosyltransferases (UGTs) represents a potential Phase II metabolic pathway.

Conclusion and Future Directions

The in vitro metabolic stability assay using human liver microsomes provides valuable insights into the metabolic fate of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. The compound exhibits moderate stability, with the primary alcohol functionality identified as the principal site of metabolic transformation. The high stability of the amine analog suggests a clear strategy for structural modification to improve metabolic stability.

Further studies should focus on metabolite identification using high-resolution mass spectrometry to confirm the proposed metabolic pathways.[16][17] Additionally, conducting the assay in liver microsomes from other species (e.g., rat, dog) would be beneficial for understanding interspecies differences in metabolism, which is crucial for the extrapolation of preclinical data to humans.[18] Finally, progressing to studies in hepatocytes would provide a more complete picture of metabolism, as these cells contain both Phase I and Phase II enzymes, as well as active transporter systems.[19][20]

This comprehensive guide provides a robust framework for assessing the metabolic stability of novel chemical entities. By understanding the principles of the assay, carefully designing experiments, and critically interpreting the data, researchers can make more informed decisions in the challenging yet rewarding journey of drug discovery.

References

  • Cui, L., et al. (2021). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinical Proteomics, 18(1), 1-13. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Di, L., et al. (2019). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 62(17), 7795-7803. [Link]

  • Gao, H., et al. (2006). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. AAPS Journal, 8(3), E543-E548. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Bronzetti, G., & Cini, M. (1991). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research Letters, 262(2), 113-118. [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • ResearchGate. (n.d.). Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. [Link]

  • ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • ResearchGate. (n.d.). Use of intrinsic clearance for prediction of human hepatic clearance. [Link]

  • Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 8(7), 717-730. [Link]

  • Obach, R. S. (2009). Strategies for In Vitro Metabolic Stability Testing. Pfizer. [Link]

  • figshare. (2015). Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. [Link]

  • Wang, Y., et al. (2019). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 24(12), 2289. [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1033-1037. [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. [Link]

  • ResearchGate. (n.d.). Microsomal metabolic stability. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Zhang, Y., et al. (2012). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5898-5901. [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research, 11(7). [Link]

  • ResearchGate. (2019). An Automated Identification Tool for LC-MS Based Metabolomics Studies. [Link]

  • World Journal of Pharmaceutical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, a compound that requires careful handling due to its trifluoromethyl and thiazole moieties. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents dermal absorption of the chemical.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that could cause serious eye damage.
Protective Clothing Flame-retardant and chemical-resistant lab coatShields skin and personal clothing from spills and contamination.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Prevents respiratory irritation from dusts or aerosols.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse the mouth and call a poison center or doctor if you feel unwell.

II. Step-by-Step Disposal Protocol

The proper disposal of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is crucial for both laboratory and environmental safety.[3] This protocol outlines the necessary steps for compliant waste management.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol, such as pipette tips, gloves, and absorbent pads, in a designated, puncture-proof, and sealable hazardous waste container.[1][3]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.[1] The container must be compatible with the chemical to prevent degradation or reaction.[2]

  • Empty Containers: Thoroughly rinse empty containers of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol. The first rinseate must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4] After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.[4]

Step 2: Labeling and Storage

  • All hazardous waste containers must be clearly labeled with the full chemical name: "(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol" and the words "Hazardous Waste".[1][5] Do not use abbreviations.

  • Keep waste containers tightly closed except when adding waste.[4]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases. Use secondary containment for all liquid hazardous waste to prevent spills.[4]

Step 3: Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access.[6] Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[6] Collect the absorbed material and place it into a designated hazardous waste container.[1] Decontaminate the spill area with a suitable solvent and wash it thoroughly.[1]

Step 4: Final Disposal

  • Do NOT dispose of this chemical down the drain or in the regular trash.[3][7]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][3] This ensures that the waste is managed and disposed of in accordance with all applicable local, state, and federal regulations.[7]

The primary disposal method for fluorinated organic compounds like (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is high-temperature incineration.[8][9] This process is necessary to break the strong carbon-fluorine bonds.[8] Landfilling and underground injection are other potential disposal options for PFAS-containing materials, though their effectiveness for this specific compound may vary.[10][11]

III. Regulatory Framework

The disposal of hazardous chemicals in a laboratory setting is governed by several key regulations. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR § 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[12][13][14] The Environmental Protection Agency (EPA) regulates the disposal of chemical hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

cluster_0 Waste Generation cluster_1 Containment & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Start Generation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Container Use Designated, Compatible, and Sealed Hazardous Waste Containers Segregate->Container Label Label Clearly: 'Hazardous Waste' Full Chemical Name Container->Label Storage Store in a Secure, Ventilated Area Use Secondary Containment Label->Storage EHS Arrange for Pickup by EHS or Licensed Waste Contractor Storage->EHS

Caption: Disposal workflow for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol.

V. References

  • US Bio-Clean. OSHA Compliance For Laboratories. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]

  • Mount St. Mary's College. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations? Available at: [Link]

  • Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]

  • Clark Hill PLC. EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Available at: [Link]

  • Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]

  • Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]

  • Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Available at: [Link]

  • Princeton University Environmental Health and Safety. Fluorine Standard Operating Procedure. Available at: [Link]

  • ACS Publications. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • University of Oklahoma Health Sciences Center. Environmental Health and Safety Office Manual 2025-2026. Available at: [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Available at: [Link]

  • Sunway University. Hazardous Waste Management Guideline. Available at: [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations. Available at: [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。